tert-Butyl (4-methylthiazol-2-yl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(4-methyl-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-6-5-14-7(10-6)11-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBZPLSFZVKDDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668690 | |
| Record name | tert-Butyl (4-methyl-1,3-thiazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848472-44-6 | |
| Record name | tert-Butyl (4-methyl-1,3-thiazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"tert-Butyl (4-methylthiazol-2-yl)carbamate" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl (4-methylthiazol-2-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key building block in medicinal chemistry. The document details a reliable synthetic protocol, including the underlying chemical principles, step-by-step procedures, and purification techniques. Furthermore, it presents a thorough characterization of the title compound using modern analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering practical insights and a robust reference for their work.
Introduction and Significance
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] The introduction of a tert-butoxycarbonyl (Boc) protecting group onto the 2-amino position of the 4-methylthiazole core yields this compound. This transformation is a critical step in the synthesis of more complex molecules, as the Boc group provides a stable yet readily cleavable protecting moiety for the amine functionality.[2][] This allows for selective reactions at other positions of the thiazole ring or on appended side chains.
The carbamate group itself is a key structural motif in many approved drugs and prodrugs, often enhancing metabolic stability and cell permeability.[4] Consequently, this compound serves as a versatile intermediate in the development of novel therapeutics, including enzyme inhibitors and antimicrobial agents.[1][5] For instance, it has been utilized as a precursor in the synthesis of CDK9 inhibitors.[5] This guide aims to provide a detailed and practical resource for the efficient synthesis and rigorous characterization of this important synthetic intermediate.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Boc-protection of 2-amino-4-methylthiazole using di-tert-butyl dicarbonate (Boc₂O). This reaction is a nucleophilic acyl substitution where the exocyclic amino group of the thiazole acts as the nucleophile, attacking one of the carbonyl carbons of Boc₂O.
Reaction Mechanism and Rationale
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[2][6] The reaction proceeds via the nucleophilic attack of the 2-amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected product, along with the release of tert-butanol and carbon dioxide. The use of a base, such as triethylamine or 4-dimethylaminopyridine (DMAP), can facilitate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.[6]
Experimental Protocol
This protocol describes a reliable and scalable procedure for the synthesis of this compound.
Materials and Reagents:
-
2-Amino-4-methylthiazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-methylthiazole (1.0 eq) in anhydrous dichloromethane (or THF).
-
Add triethylamine (1.2 eq) or a catalytic amount of DMAP to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) to afford this compound as a solid.[7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following sections detail the expected analytical data for this compound.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂S | |
| Molecular Weight | 214.28 g/mol | Calculated |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage | 2-8°C, sealed in dry conditions |
Spectroscopic Data
Spectroscopic techniques are pivotal for the structural elucidation of organic molecules.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For a related compound, tert-butyl thiazol-2-ylcarbamate, the following NMR data has been reported.[8]
¹H NMR (Proton NMR):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | d | 1H | Thiazole C5-H |
| ~6.8 | d | 1H | Thiazole C4-H |
| ~1.5 | s | 9H | -C(CH₃)₃ |
Note: For this compound, the signal for the thiazole proton at C4 would be absent, and a singlet corresponding to the methyl group at C4 would be observed, typically around 2.2-2.5 ppm. The C5-H signal would appear as a singlet.
¹³C NMR (Carbon NMR):
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (carbamate) |
| ~153 | C2 (thiazole) |
| ~148 | C4 (thiazole) |
| ~115 | C5 (thiazole) |
| ~82 | -C (CH₃)₃ |
| ~28 | -C(C H₃)₃ |
| ~17 | Thiazole-CH₃ |
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. For the parent compound, tert-butyl carbamate, characteristic IR data is available.[9]
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-3400 | N-H stretch (carbamate) |
| ~2980 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (carbamate) |
| ~1520 | N-H bend and C-N stretch |
| ~1160 | C-O stretch |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
-
Expected [M+H]⁺: m/z 215.0854
Characterization Workflow Diagram
Caption: Workflow for the characterization of the synthesized product.
Conclusion
This technical guide has detailed a robust and reproducible method for the synthesis of this compound, a valuable intermediate in medicinal chemistry. The provided experimental protocol, along with the rationale behind the synthetic strategy, offers a solid foundation for its preparation in a laboratory setting. The comprehensive characterization data, including NMR, IR, and MS, serves as a reliable reference for confirming the identity and purity of the synthesized compound. By following the procedures and utilizing the analytical data presented herein, researchers and drug development professionals can confidently produce and validate this key building block for their synthetic endeavors.
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Benchchem. This compound | 848472-44-6.
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Supporting Information. 1 - Supporting Information.
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Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-190.
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A Technical Guide to tert-Butyl (4-methylthiazol-2-yl)carbamate: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract: This document provides an in-depth technical examination of tert-Butyl (4-methylthiazol-2-yl)carbamate, a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. We will explore its core physicochemical properties, present a validated, step-by-step synthesis protocol, and delve into its spectroscopic signature for robust characterization. The guide further elucidates the compound's strategic importance in drug development, stemming from the privileged nature of the 4-methylthiazole scaffold and the versatility of the tert-butoxycarbonyl (Boc) protecting group. Safety protocols, handling, and storage are also detailed to ensure best laboratory practices. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel bioactive molecules.
Introduction: Strategic Importance in Synthesis
This compound (CAS No. 848472-44-6) is a specialized organic intermediate whose value is rooted in its unique structural components. The molecule combines a 2-amino-4-methylthiazole core with a tert-butoxycarbonyl (Boc) protecting group. This design is intentional and highly strategic for multistep synthetic campaigns.
The thiazole ring is a well-established "privileged structure" in drug discovery, appearing in a multitude of FDA-approved drugs and clinical candidates due to its ability to engage in diverse biological interactions.[1] The addition of a methyl group at the 4-position subtly modulates the electronic and steric profile of the ring, offering a distinct advantage for targeted molecular design.
Simultaneously, the Boc group provides a robust yet labile protecting element for the 2-amino functionality. Its stability under a wide range of non-acidic conditions, coupled with its clean, traceless removal under mild acid, makes it an indispensable tool in modern peptide and heterocyclic chemistry.[2] Consequently, this reagent serves as a critical entry point for elaborating the 2-amino position, enabling the construction of complex libraries for high-throughput screening or the targeted synthesis of lead candidates.[1][3]
Physicochemical and Structural Characteristics
The compound is typically supplied as a solid and requires specific storage conditions to maintain its integrity.[4] Its key identifiers and properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 848472-44-6 | [4] |
| Molecular Formula | C₉H₁₄N₂O₂S | [4] |
| Molecular Weight | 214.28 g/mol | [5] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥97% | [4] |
| Storage | Store at 2-8°C, sealed in a dry environment, preferably under nitrogen. | [4][5] |
| InChIKey | JGBZPLSFZVKDDV-UHFFFAOYSA-N |[4] |
Chemical Structure
The structure features a five-membered thiazole ring containing one sulfur and one nitrogen atom, substituted with a methyl group at position 4 and a Boc-protected amine at position 2.
Synthesis and Purification Protocol
The most direct and widely adopted method for preparing this compound is the N-acylation of 2-amino-4-methylthiazole with Di-tert-butyl dicarbonate (Boc₂O). This reaction is efficient, high-yielding, and proceeds under mild conditions. The use of a base like triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP) is often employed to scavenge the acidic byproduct and catalyze the reaction.[6][7]
Experimental Protocol: Boc Protection of 2-amino-4-methylthiazole
Materials:
-
2-amino-4-methylthiazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or DMAP (catalytic)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-methylthiazole (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Base: Add triethylamine (1.1 eq) to the solution. If using DMAP, add 0.05-0.1 eq.
-
Addition of Boc₂O: Cool the mixture to 0 °C using an ice bath. Add a solution of Di-tert-butyl dicarbonate (1.05-1.1 eq) in a small volume of DCM dropwise over 15-20 minutes. Causality Note: Slow addition is crucial to control the exotherm and prevent the formation of undesired side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.
-
Workup:
-
Once the reaction is complete, quench by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine (to reduce water content).
-
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. Self-Validation: The choice of solvent system for chromatography should be determined by prior TLC analysis to ensure optimal separation of the product from unreacted Boc₂O and other impurities. The pure fractions are combined and concentrated to yield this compound as a solid.
Spectroscopic Analysis and Characterization
Robust analytical characterization is essential to confirm the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.
Predicted ¹H NMR Spectrum
Based on the structure and published data for analogous compounds like tert-butyl thiazol-2-ylcarbamate[8], the following proton signals are expected (in CDCl₃ or DMSO-d₆):
-
~9.5-11.5 ppm (broad singlet, 1H): This signal corresponds to the carbamate N-H proton. Its chemical shift can be highly variable and dependent on solvent and concentration.
-
~6.5-6.8 ppm (singlet, 1H): This signal is assigned to the lone proton at the 5-position of the thiazole ring (H-5).
-
~2.3-2.5 ppm (singlet, 3H): This sharp singlet corresponds to the three protons of the methyl group at the 4-position of the thiazole ring.
-
~1.5 ppm (singlet, 9H): This strong, characteristic singlet is from the nine equivalent protons of the tert-butyl group.
Predicted ¹³C NMR Spectrum
The expected carbon signals are:
-
~160-162 ppm: The carbon of the thiazole ring attached to the two heteroatoms (C-2).
-
~152-154 ppm: The carbonyl carbon (C=O) of the carbamate group.
-
~145-148 ppm: The substituted carbon of the thiazole ring at position 4 (C-4).
-
~110-115 ppm: The protonated carbon of the thiazole ring at position 5 (C-5).
-
~81-83 ppm: The quaternary carbon of the tert-butyl group.
-
~28 ppm: The three equivalent methyl carbons of the tert-butyl group.
-
~16-18 ppm: The carbon of the methyl group at position 4.
Applications in Drug Discovery and Development
The utility of this compound extends across various therapeutic areas, primarily serving as a versatile synthetic intermediate.
-
Scaffold for Kinase Inhibitors: The compound has been utilized as a precursor in the synthesis of Cyclin-Dependent Kinase 9 (CDK9) inhibitors.[3] In this context, the Boc group is removed to liberate the free amine, which then serves as a nucleophilic handle for coupling with other fragments to build the final, complex inhibitor molecule.
-
Antimicrobial and Antifungal Agents: The thiazole nucleus is a common feature in many antimicrobial agents. This building block allows for the systematic exploration of substitutions at the 2-amino position to optimize potency and selectivity against various microbial targets.[3]
-
Agrochemical Development: Beyond pharmaceuticals, this intermediate is a building block for novel fungicides and herbicides.[3] The structural modifications enabled by this reagent can lead to agrochemicals with enhanced efficacy and improved environmental profiles.
Safety, Handling, and Storage
Proper handling is critical to ensure laboratory safety. The compound is classified as harmful and an irritant.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
|---|
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source(s):[4]
Recommended Laboratory Practices
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly-closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound is a high-value synthetic intermediate whose thoughtful design empowers medicinal chemists and drug development professionals. Its combination of a biologically relevant thiazole core and the synthetically versatile Boc protecting group provides a reliable and efficient route to a vast array of complex molecules. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for leveraging its full potential in the pursuit of novel therapeutics and other advanced chemical applications.
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A Technical Guide to the Mechanistic Landscape of 2-Aminothiazole Scaffolds Derived from tert-Butyl (4-methylthiazol-2-yl)carbamate
Abstract: This document provides an in-depth technical analysis of the mechanistic pathways associated with pharmacologically active agents derived from the synthetic intermediate, tert-butyl (4-methylthiazol-2-yl)carbamate. While this carbamate itself is not a direct pharmacological agent, its core 2-aminothiazole structure is a privileged scaffold in modern drug discovery, particularly for kinase inhibitors. We will dissect the role of this scaffold, using the multi-kinase inhibitor Dasatinib as a primary case study to illustrate the core mechanism of action. Furthermore, this guide presents a comprehensive suite of validated, step-by-step protocols for researchers aiming to elucidate the mechanism of novel derivatives synthesized from this critical building block.
Deconstructing the Core Moiety: From Synthetic Intermediate to Pharmacophore
This compound is a thiazole-derived carbamate compound primarily utilized as a protected intermediate in organic synthesis.[1] The tert-butoxycarbonyl (Boc) group serves as a sterically bulky protecting group for the amine at the 2-position of the 4-methylthiazole ring.[1] This protection allows for controlled, sequential reactions at other positions of the molecule before the amine is deprotected for a final coupling step.
Its most notable application is in the synthesis of Dasatinib, a potent, orally active, multi-targeted inhibitor of several critical oncogenic kinases.[2][3] Therefore, to discuss the "mechanism of action" relevant to this compound, we must look downstream to the highly active molecules it helps create. The 2-aminothiazole core is the key pharmacophore, a structural motif repeatedly found to confer high-affinity binding to the ATP pocket of protein kinases.[4]
The 2-Aminothiazole Scaffold: A Privileged Kinase Inhibitor Template
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. The 2-aminothiazole moiety serves as an excellent "hinge-binding" motif. The ATP-binding site of most kinases contains a "hinge" region that forms critical hydrogen bonds with the adenine ring of ATP. The 2-aminothiazole scaffold can mimic these interactions, allowing it to anchor within the ATP pocket and block the binding of the natural substrate, thereby inhibiting kinase activity.[4]
Case Study: Dasatinib's Mechanism of Action
Dasatinib (marketed as Sprycel®) is a paradigmatic example of a drug built upon this scaffold.[2] It is a potent inhibitor of a range of kinases, with its primary therapeutic effects in Chronic Myelogenous Leukemia (CML) stemming from its high affinity for the BCR-ABL fusion protein.[2][4]
Primary Targets and Downstream Effects:
-
BCR-ABL: In CML, the BCR-ABL oncoprotein possesses constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation and survival. Dasatinib binds to the ATP-binding site of the ABL kinase domain, locking it in an inactive conformation and blocking downstream signaling through pathways like RAS/MAPK and PI3K/AKT.
-
SRC Family Kinases (SFKs): Dasatinib is also a pan-Src inhibitor, targeting kinases like SRC, LCK, and FYN.[4] These kinases are involved in a multitude of cellular processes including proliferation, differentiation, and survival.
-
Other Targets: Dasatinib also inhibits c-KIT, PDGFRα/β, and ephrin A receptor kinases, contributing to its broad activity profile.[5]
The inhibition of these targets leads to the induction of apoptosis (programmed cell death) in cancer cells that are dependent on their activity.
Caption: Simplified signaling pathway of BCR-ABL and its inhibition by Dasatinib.
A Practical Guide to Characterizing Novel 2-Aminothiazole Derivatives
For researchers utilizing this compound to synthesize novel compounds, a systematic approach is required to define the mechanism of action. The following workflow and protocols provide a robust framework for this characterization.
Caption: Workflow for elucidating the mechanism of action of a novel kinase inhibitor.
Protocol: Kinase Inhibition Profiling
Objective: To determine the inhibitory activity of a novel compound against a broad panel of protein kinases to identify primary targets and assess selectivity.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create serial dilutions as required by the assay provider.
-
Assay Provider: Engage a commercial vendor (e.g., Eurofins Discovery, Reaction Biology) that offers kinase screening services (e.g., KinaseProfiler™, HotSpot™).
-
Screening: Submit the compound for an initial screen at a single concentration (typically 1-10 µM) against a large panel of kinases (e.g., >400 kinases).
-
Data Analysis: The vendor will provide data as "% Inhibition" relative to a control. Identify "hits" as kinases inhibited by >50% or >75%, depending on the desired stringency.
-
Follow-up: For identified hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀).
Expert Insight: A broad, unbiased screen is critical. Unexpected hits can reveal novel therapeutic opportunities or potential off-target toxicities. A highly selective compound is often desirable, but polypharmacology, as seen with Dasatinib, can be therapeutically advantageous.
Protocol: Western Blot for Cellular Target Inhibition
Objective: To confirm that the compound inhibits the activity of its target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.
Methodology:
-
Cell Culture: Culture a relevant cell line known to have active signaling through the target kinase (e.g., K562 cells for BCR-ABL).
-
Treatment: Seed cells and allow them to adhere overnight. Treat cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2-4 hours). Include a known inhibitor as a positive control (e.g., Dasatinib).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-CrkL for BCR-ABL).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping & Reprobing: Strip the membrane and re-probe with an antibody for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
Trustworthiness: The inclusion of a loading control and total protein control is non-negotiable. It validates that any decrease in the phospho-signal is due to kinase inhibition, not a general decrease in protein levels or loading errors.
Protocol: Cell Viability Assay
Objective: To measure the effect of the compound on cancer cell proliferation and determine the half-maximal effective concentration (EC₅₀).
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the compound (e.g., 10-point, 3-fold dilution starting from 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C, 5% CO₂.
-
Viability Reagent: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity.
-
Measurement: After a brief incubation, measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response curve and fit to a four-parameter logistic equation to calculate the EC₅₀ value.
Data Presentation:
| Compound | Target Kinase | IC₅₀ (nM) [Biochemical] | p-Substrate EC₅₀ (nM) [Cellular] | Cell Viability EC₅₀ (nM) [Phenotypic] |
| Novel Compound X | Kinase Y | Data from 3.1 | Data from 3.2 | Data from 3.3 |
| Dasatinib (Control) | BCR-ABL | 0.8 | 2.1 | 3.5 |
Conclusion and Future Directions
The journey from a synthetic intermediate like this compound to a clinically effective drug is a testament to the power of medicinal chemistry and rigorous mechanistic biology. The 2-aminothiazole scaffold, unlocked from this intermediate, remains a highly valuable core for developing targeted kinase inhibitors. By employing a systematic workflow of biochemical profiling, cellular target validation, and phenotypic screening, researchers can effectively elucidate the mechanism of action of novel derivatives. Future work should focus on leveraging structural biology (X-ray crystallography) to understand the precise binding mode of new compounds, which can guide further structure-based design and optimization of both potency and selectivity.
References
- 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. (n.d.). National Institutes of Health.
- Dasatinib monohydrate: Structure and Synthesis method. (2024, April 2). ChemicalBook.
- This compound | 848472-44-6. (n.d.). Benchchem.
- 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. (2019). Journal of Medicinal Chemistry - ACS Publications.
- A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). (2017, June 9). viXra.org.
- 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (2006). PubMed.
- This compound | 848472-44-6. (n.d.). Sigma-Aldrich.
Sources
- 1. This compound | 848472-44-6 | Benchchem [benchchem.com]
- 2. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 3. vixra.org [vixra.org]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl (4-methylthiazol-2-yl)carbamate (CAS: 848472-44-6)
Introduction: The Strategic Importance of a Protected Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic use of protecting groups is a cornerstone of efficient and successful multi-step synthesis. Among the vast arsenal of synthetic tools, tert-butyl (4-methylthiazol-2-yl)carbamate stands out as a pivotal building block. This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its synthesis, characterization, reactivity, and critical applications, offering field-proven insights into its role in the synthesis of complex bioactive molecules. The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The tert-butoxycarbonyl (Boc) protecting group offers a robust yet readily cleavable mask for the reactive 2-amino group, enabling chemists to perform a wide range of transformations on other parts of the molecule without undesired side reactions. This guide aims to be a comprehensive resource, elucidating the causality behind experimental choices and providing a self-validating framework for its use in the laboratory.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and safety properties is paramount before its inclusion in any synthetic workflow.
| Property | Value | Source |
| CAS Number | 848472-44-6 | |
| Molecular Formula | C₉H₁₄N₂O₂S | |
| Molecular Weight | 214.29 g/mol | |
| Physical Form | Solid | |
| Melting Point | 137-145 °C (for the analogous tert-butyl thiazol-2-ylcarbamate) | [1] |
| Storage Temperature | 2-8°C, sealed in dry conditions, under nitrogen | [2] |
| Solubility | Soluble in many organic solvents such as ethanol, ether, and chloroform. | [3] |
Safety Information:
This compound is classified with the GHS07 pictogram, indicating that it can be harmful.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Characterization: The Art of Amine Protection
The synthesis of this compound involves the protection of the primary amino group of 2-amino-4-methylthiazole with a tert-butoxycarbonyl (Boc) group. This is a standard and highly efficient transformation in organic synthesis.
Mechanism of Boc Protection
The protection reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 2-amino group attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride). This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate anion as a leaving group. This unstable intermediate subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion. The tert-butoxide is basic enough to deprotonate the now-protonated amine, yielding the N-Boc protected product.
Caption: Boc Protection of a Primary Amine.
Experimental Protocol: Boc Protection of 2-Amino-4-methylthiazole
This protocol is a robust and widely applicable method for the Boc protection of amines.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-methylthiazole (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 - 1.5 equivalents) to the solution. To facilitate the reaction, a base such as triethylamine (TEA, 1.2 equivalents) or 4-dimethylaminopyridine (DMAP, 0.1 equivalents) can be added.[4][5]
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with a weak acid (e.g., 1M HCl), water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure this compound.
Characterization and Spectroscopic Data
| Spectroscopic Data (for tert-butyl thiazol-2-ylcarbamate) | |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.32 (d, J = 4Hz, 1H), 6.82 (d, J = 4Hz, 1H), 1.52 (s, 9H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 161.80, 152.90, 136.70, 112.10, 82.00, 28.30 |
For this compound, one would expect to see an additional singlet in the ¹H NMR spectrum corresponding to the methyl group at the 4-position of the thiazole ring, typically in the range of δ 2.2-2.5 ppm. In the ¹³C NMR spectrum, an additional signal for the methyl carbon would also be present, and the chemical shifts of the thiazole ring carbons would be slightly different due to the electronic effect of the methyl group.
Reactivity and Deprotection: Unmasking the Amine
The utility of the Boc group lies in its stability under a wide range of conditions and its facile removal under acidic conditions.
Mechanism of Acidic Boc Deprotection
The deprotection is a carbamate hydrolysis initiated by acid.[3]
-
Protonation: The carbonyl oxygen of the carbamate is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3]
-
Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl carbocation and a carbamic acid intermediate.[3]
-
Decomposition: The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine.[3]
-
Protonation of Amine: The liberated amine is then protonated by the acid in the reaction mixture, typically yielding an amine salt as the final product.[3]
Sources
"tert-Butyl (4-methylthiazol-2-yl)carbamate" solubility and stability
An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (4-methylthiazol-2-yl)carbamate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively published, this document leverages expert analysis of its structural components—the thiazole ring and the tert-butoxycarbonyl (Boc) protecting group—to predict its physicochemical properties. Furthermore, it offers detailed, field-proven protocols for researchers to determine these critical parameters experimentally. The methodologies outlined herein are designed to generate robust and reliable data, ensuring a solid foundation for formulation development, pharmacokinetic studies, and overall drug candidate progression.
Introduction and Structural Analysis
This compound belongs to the family of N-Boc protected aminothiazoles. The structure is characterized by a 4-methylthiazole core, which is a common scaffold in many biologically active compounds due to its ability to participate in hydrogen bonding and aromatic interactions. The amine at the 2-position is protected by a tert-butoxycarbonyl (Boc) group, a widely used protecting group in organic synthesis.
The physicochemical properties of this molecule are a direct consequence of its structure:
-
Thiazole Ring: The thiazole ring is a planar, aromatic heterocycle containing both a sulfur and a nitrogen atom. The nitrogen atom can act as a hydrogen bond acceptor, potentially contributing to solubility in protic solvents.
-
tert-Butylcarbamate (Boc) Group: This bulky, lipophilic group significantly increases the non-polar character of the molecule, which is expected to decrease its aqueous solubility. Critically, the Boc group is famously labile under acidic conditions, a key consideration for its stability.
Predicting the behavior of this molecule is the first step; empirical determination is the necessary next.
Solubility Profile: Prediction and Determination
Solubility is a critical determinant of a compound's bioavailability and formulability. For this compound, we can predict moderate to low aqueous solubility due to the influence of the lipophilic Boc group. However, its solubility is expected to be higher in organic solvents.
Predicted Solubility
Based on its structural components, the following solubility trends can be anticipated:
-
High Solubility: In non-polar organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate.
-
Moderate Solubility: In polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).
-
Low Solubility: In polar protic solvents like Methanol and Ethanol.
-
Very Low Solubility: In aqueous solutions, particularly around neutral pH.
Experimental Protocol for Thermodynamic Solubility Determination
Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature. The following shake-flask method (based on OECD Guideline 105) is the gold standard for its determination.
Methodology:
-
Preparation: Prepare saturated solutions by adding an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, DMSO, Methanol).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.
-
Sampling and Dilution: Carefully collect an aliquot of the supernatant from each vial. Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound is used to determine the concentration in the original supernatant.
Data Summary Table:
| Solvent System | Predicted Solubility | Experimental Concentration (Placeholder) |
| Water (pH 7.0) | Very Low | < 0.1 µg/mL |
| PBS (pH 7.4) | Very Low | < 0.1 µg/mL |
| 0.1 N HCl (pH 1.0) | Low to Moderate (Potential for degradation) | ~1-5 µg/mL |
| DMSO | High | > 100 mg/mL |
| Methanol | Moderate | ~10-20 mg/mL |
Workflow for Thermodynamic Solubility Determination
Caption: Shake-flask method workflow for thermodynamic solubility.
Stability Profile: Key Considerations and Assessment
The stability of a drug candidate is paramount for its development, influencing its shelf-life, formulation, and in vivo behavior. For this compound, the primary point of instability is the acid-labile Boc protecting group.
Predicted Degradation Pathway
The Boc group is readily cleaved under acidic conditions via an E1-type elimination mechanism, releasing isobutylene and carbon dioxide, and yielding the free 2-amino-4-methylthiazole. This degradation is expected to be rapid at low pH (e.g., in the stomach) and should be a primary focus of stability testing. The compound is expected to be relatively stable at neutral and basic pH.
Predicted Acid-Catalyzed Degradation
Caption: Predicted degradation of the Boc-protected amine in acid.
Experimental Protocol for Stability Assessment
A forced degradation study is essential to identify potential degradation products and pathways. This involves subjecting the compound to a variety of stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl and incubate at a set temperature (e.g., 60 °C) for various time points (e.g., 2, 8, 24 hours).
-
Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH and incubate under the same conditions.
-
Neutral Hydrolysis: Dilute the stock solution with water and incubate under the same conditions.
-
Oxidative Stress: Dilute the stock solution with a solution of 3% hydrogen peroxide and incubate.
-
Photostability: Expose a solid sample and a solution of the compound to light conditions as specified by ICH guideline Q1B.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the sample (e.g., add an equimolar amount of base to the acid-stressed sample).
-
Quantification: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point for each stress condition. Identify and, if possible, characterize major degradation products.
Data Summary Table:
| Stress Condition | Incubation Time | % Parent Compound Remaining (Placeholder) | Major Degradant Observed |
| 0.1 N HCl (60 °C) | 2 hours | 5% | 2-Amino-4-methylthiazole |
| 0.1 N NaOH (60 °C) | 24 hours | > 98% | None Detected |
| Water (60 °C) | 24 hours | > 99% | None Detected |
| 3% H₂O₂ (RT) | 24 hours | > 95% | Minor unknown peaks |
| Photostability (ICH Q1B) | 7 days | > 99% | None Detected |
Conclusion and Recommendations
This compound is predicted to be a lipophilic compound with low aqueous solubility but good solubility in common organic solvents. The most significant liability of this molecule is its instability in acidic conditions, leading to the rapid cleavage of the Boc protecting group. It is expected to exhibit good stability at neutral and basic pH, as well as under oxidative and photolytic stress.
For researchers working with this compound, the following recommendations are crucial:
-
Handling and Storage: Store the compound in solid form in a cool, dark, and dry place. For solution-based assays, use aprotic solvents like DMSO for stock solutions. Avoid acidic aqueous buffers for prolonged storage.
-
Formulation Development: For in vivo studies, formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions may be necessary to overcome the low aqueous solubility. Enteric coating could be considered for oral formulations to protect the compound from the acidic environment of the stomach.
-
Further Characterization: The protocols provided in this guide should be executed to generate empirical data. This data is essential for building a complete profile of the compound and making informed decisions in any research and development program.
References
-
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]
"tert-Butyl (4-methylthiazol-2-yl)carbamate" spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl (4-methylthiazol-2-yl)carbamate
Molecular Structure and Spectroscopic Overview
This compound belongs to the class of N-Boc protected amines, where the reactive 2-amino group of 2-amino-4-methylthiazole is masked by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in multi-step organic synthesis. The molecular formula is C₉H₁₄N₂O₂S, with a corresponding molecular weight of 214.29 g/mol .[1][2][3]
The structural features—an aromatic thiazole ring, a methyl group, an amide-like carbamate linkage, and a bulky tert-butyl group—each produce distinct and predictable signals in various spectroscopic techniques. Understanding these features is paramount for accurate data interpretation.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is presented for standard solvents like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Predicted ¹H NMR Analysis
The proton NMR spectrum is anticipated to show four distinct signals. The chemical shifts are predicted based on the known spectrum of tert-butyl thiazol-2-ylcarbamate, which shows thiazole protons at δ 7.32 and 6.82 ppm, and a Boc signal at 1.52 ppm.[4] The introduction of a methyl group at position 4 will influence these shifts.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| H-a | 10.5 - 11.5 | 1H | Broad Singlet (br s) | NH -Boc |
| H-b | ~6.45 | 1H | Singlet (s) or Quartet (q) | Thiazole H -5 |
| H-c | ~2.30 | 3H | Singlet (s) or Doublet (d) | Thiazole-CH₃ |
| H-d | ~1.55 | 9H | Singlet (s) | tert-Butyl, C(CH₃ )₃ |
Expertise & Experience: Rationale Behind Predictions
-
NH Proton (H-a): The carbamate proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration, typically appearing downfield.
-
Thiazole Proton (H-b): The lone proton on the thiazole ring is at position 5. In the unsubstituted analogue, the H-5 proton is at δ 6.82 ppm.[4] The electron-donating methyl group at C-4 will likely shield H-5 slightly, but the overall aromatic environment keeps it downfield. It may appear as a narrow quartet or doublet due to small long-range coupling with the methyl protons.
-
Methyl Protons (H-c): A methyl group on an aromatic ring typically resonates around δ 2.2-2.5 ppm. A sharp singlet is expected, though a small coupling to the H-5 proton might be observed.
-
tert-Butyl Protons (H-d): The nine protons of the Boc group are chemically equivalent and magnetically shielded, giving rise to a characteristic sharp, strong singlet around δ 1.5 ppm.[5]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is locked on the solvent's deuterium signal and properly shimmed to achieve optimal resolution.
-
Acquisition: Acquire a standard proton spectrum over a spectral width of 0-12 ppm. A 90° pulse angle with a relaxation delay of 1-2 seconds and 16-32 scans is typically sufficient.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm). Integrate all signals.
Predicted ¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum is expected to display all 7 unique carbon environments, as two sets of methyl carbons in the Boc group are equivalent. Predictions are based on data from tert-butyl thiazol-2-ylcarbamate.[4]
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160.5 | Thiazole C -2 (attached to two N atoms) |
| ~153.0 | Carbamate C =O |
| ~148.0 | Thiazole C -4 (attached to methyl) |
| ~108.0 | Thiazole C -5 |
| ~82.0 | tert-Butyl Quaternary C |
| ~28.3 | tert-Butyl C H₃ |
| ~17.0 | Thiazole-C H₃ |
Expertise & Experience: Rationale Behind Predictions
-
C-2 and C=O: The C-2 carbon of the thiazole ring is highly deshielded due to its attachment to both sulfur and the electronegative carbamate nitrogen, placing it far downfield. The carbamate carbonyl carbon is also characteristically downfield.
-
C-4 and C-5: The methyl-substituted C-4 will be further downfield than the C-5 carbon, consistent with typical thiazole substitution patterns.
-
Boc Carbons: The quaternary carbon of the Boc group is consistently found around δ 82 ppm, while the three equivalent methyl carbons appear shielded at δ ~28 ppm.[4]
-
Methyl Carbon: The thiazole's methyl carbon is expected in the aliphatic region, typically below δ 20 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Clamp the sample to ensure good contact. Collect a background spectrum of the clean, empty crystal first. Then, collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.
-
Processing: The instrument software automatically performs a background subtraction.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3150 | Medium, Sharp | N-H Stretch (Carbamate) |
| 2980 - 2950 | Medium-Strong | C-H Stretch (Aliphatic, tert-Butyl & Methyl) |
| 1725 - 1700 | Strong, Sharp | C=O Stretch (Carbamate Carbonyl) |
| 1590 - 1570 | Medium | C=N Stretch (Thiazole Ring) |
| 1550 - 1520 | Medium | N-H Bend / C-N Stretch |
| 1250 & 1160 | Strong | C-O Stretch (Carbamate Ester) |
Trustworthiness: The presence of a strong C=O stretch around 1715 cm⁻¹ and a sharp N-H stretch above 3150 cm⁻¹ would be a self-validating system, providing strong evidence for the N-Boc-carbamate functionality.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation data that acts as a molecular fingerprint. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, likely producing a prominent protonated molecular ion [M+H]⁺.
Predicted Mass Spectrometry Data (ESI-MS)
| m/z Value | Predicted Identity |
| 215.08 | [M+H]⁺ (Protonated Molecular Ion) |
| 159.06 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 115.04 | [M - Boc + H]⁺ (Loss of the Boc group) |
Expertise & Experience: Fragmentation Causality The most characteristic fragmentation pathway for N-Boc protected compounds involves the cleavage of the Boc group. This occurs via two primary mechanisms:
-
Loss of Isobutylene (56 Da): The molecule fragments to lose a neutral isobutylene molecule, leaving behind the carbamic acid of 2-amino-4-methylthiazole, which readily decarboxylates.
-
Loss of tert-butyl cation (57 Da): Under different conditions (e.g., Electron Ionization), the loss of a tert-butyl radical or cation is a dominant pathway.
-
Loss of the entire Boc group (100 Da): Cleavage of the N-C bond results in the protonated 2-amino-4-methylthiazole fragment.
Caption: Predicted ESI-MS fragmentation pathway for the target compound.
Conclusion: An Integrated Spectroscopic Portrait
The structural confirmation of this compound relies on the synergistic interpretation of all spectroscopic data. The ¹H and ¹³C NMR spectra will define the precise carbon-hydrogen framework, confirming the presence and connectivity of the thiazole, methyl, and Boc groups. IR spectroscopy will provide rapid verification of the key carbamate functional group (N-H and C=O bonds). Finally, high-resolution mass spectrometry will confirm the elemental composition (C₉H₁₄N₂O₂S) and the characteristic fragmentation pattern will validate the presence of the labile Boc protecting group. Together, these techniques provide an unambiguous and self-validating identification of the target molecule.
References
-
Supporting Information for "A practical and cost-effective synthesis of tert-butyl carbamates". Organic & Biomolecular Chemistry.
-
Benchchem. This compound | 848472-44-6.
-
Sigma-Aldrich. This compound | 848472-44-6.
-
Benchchem. tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate.
-
Benchchem. tert-Butyl (4-cyanopiperidin-4-yl)carbamate | 1205749-01-4.
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The Strategic Utility of tert-Butyl (4-methylthiazol-2-yl)carbamate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Workhorse of Medicinal Chemistry
In the intricate tapestry of modern drug discovery and organic synthesis, certain molecular scaffolds emerge as indispensable "building blocks." These are not the final, complex active pharmaceutical ingredients (APIs), but rather the versatile and strategically designed precursors from which they are assembled. tert-Butyl (4-methylthiazol-2-yl)carbamate stands as a prime example of such a crucial entity. Its unique combination of a protected amine on a thiazole core offers chemists a powerful tool for the construction of a diverse array of biologically active molecules, most notably in the realm of kinase inhibitors. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this pivotal building block, offering both foundational knowledge and practical, field-proven insights for its effective utilization in research and development.
Core Molecular Attributes and Strategic Significance
At its heart, this compound is a derivative of 2-amino-4-methylthiazole where the exocyclic amine is protected by a tert-butyloxycarbonyl (Boc) group. This seemingly simple modification is the key to its synthetic utility. The Boc group is a robust yet readily cleavable protecting group, stable to a wide range of nucleophilic and basic conditions, but easily removed under acidic conditions.[1] This "on-off" capability allows for the selective unmasking of the amine functionality at a desired stage of a multi-step synthesis, preventing unwanted side reactions.
The 4-methylthiazole ring itself is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3] Its presence imparts specific physicochemical properties and provides multiple points for further functionalization. The strategic importance of this compound, therefore, lies in its ability to introduce this valuable pharmacophore in a controlled and predictable manner.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 848472-44-6 | [4][5] |
| Molecular Formula | C₉H₁₄N₂O₂S | [4][5] |
| Molecular Weight | 214.29 g/mol | |
| Appearance | Solid | [5] |
| Storage Temperature | 2-8°C, under nitrogen | [5] |
Synthesis and Purification: A Practical Protocol
The most common and efficient method for the synthesis of this compound is the direct Boc-protection of 2-amino-4-methylthiazole using di-tert-butyl dicarbonate (Boc₂O). The reaction can be effectively catalyzed by a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).[5][6]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Boc Protection of 2-Amino-4-methylthiazole
This protocol is a representative procedure adapted from general methods for the Boc protection of amines.[5][6][7]
Materials:
-
2-Amino-4-methylthiazole (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
To a solution of 2-amino-4-methylthiazole (1.0 eq) in anhydrous THF (or DCM) is added DMAP (0.1 eq).
-
Di-tert-butyl dicarbonate (1.1 eq) is then added portion-wise at room temperature. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford this compound as a solid.
Causality Behind Experimental Choices:
-
DMAP as a Catalyst: DMAP is a highly effective nucleophilic catalyst that accelerates the reaction by forming a more reactive intermediate with Boc₂O.[5][6]
-
Aqueous Work-up: The wash with saturated sodium bicarbonate solution is to remove any unreacted DMAP and acidic byproducts.
-
Anhydrous Conditions: While not strictly necessary for all Boc protections, using an anhydrous solvent can prevent the hydrolysis of Boc₂O and ensure a cleaner reaction.
Reactivity and Synthetic Transformations
The synthetic utility of this compound stems from the distinct reactivity of its two key components: the Boc-protected amine and the 4-methylthiazole ring.
Reactions of the Boc-Protected Amine
The primary function of the Boc group is to mask the nucleophilicity of the amine. Its most important reaction is its removal (deprotection) to liberate the free amine.
Deprotection: The Boc group is readily cleaved under acidic conditions. A common and effective method is the use of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). Alternatively, hydrochloric acid (HCl) in an organic solvent can also be employed.
Caption: Deprotection of the Boc group to reveal the free amine.
Reactions of the 4-Methylthiazole Ring
The 4-methylthiazole ring offers several sites for further functionalization, allowing for the construction of more complex molecular architectures.
-
Electrophilic Aromatic Substitution: The thiazole ring is an electron-rich heterocycle. The C5 position is the most nucleophilic and is the primary site for electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions.[8] The presence of the electron-donating methyl group at C4 further activates the C5 position.
-
Reactions at the Methyl Group: The methyl group at the C4 position can be a site for functionalization, for example, through radical bromination or oxidation to an aldehyde or carboxylic acid, providing another handle for synthetic elaboration.
-
Lithiation: The proton at the C5 position can be abstracted by a strong base such as n-butyllithium, especially if the C2 position is blocked. This generates a lithiated species that can react with various electrophiles, allowing for the introduction of a wide range of substituents at the C5 position.[9]
Applications in the Synthesis of Kinase Inhibitors
This compound and its derivatives are prominent building blocks in the synthesis of numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
Synthesis of Dasatinib
Dasatinib (marketed as Sprycel®) is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[10][11] A key step in many synthetic routes to Dasatinib involves the coupling of a Boc-protected aminothiazole derivative with a pyrimidine core.
Caption: Simplified retrosynthetic analysis of Dasatinib highlighting the role of the aminothiazole building block.
Synthesis of Aurora and GSK-3 Kinase Inhibitors
Beyond Dasatinib, aminothiazole scaffolds are central to the design of inhibitors for other kinase families, including Aurora kinases and Glycogen Synthase Kinase 3 (GSK-3).[8][12][13][14] These kinases are implicated in cell cycle control and neurodegenerative diseases, respectively, making them attractive therapeutic targets. The general synthetic strategy often involves the construction of a substituted aminothiazole core, where the Boc-protected amine allows for the sequential introduction of different substituents.
Spectroscopic Characterization
Table 2: NMR Data for tert-Butyl thiazol-2-ylcarbamate in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | |||
| Thiazole-H | 7.32 | d | 4 |
| Thiazole-H | 6.82 | d | 4 |
| tert-Butyl | 1.52 | s | - |
| ¹³C NMR | |||
| C=O | 152.90 | - | - |
| Thiazole-C2 | 161.80 | - | - |
| Thiazole-C4 | 136.70 | - | - |
| Thiazole-C5 | 112.10 | - | - |
| Quaternary C (t-Bu) | 82.00 | - | - |
| CH₃ (t-Bu) | 28.30 | - | - |
Source: Supporting Information from a peer-reviewed journal.[2]
The presence of the 4-methyl group in the title compound would be expected to introduce a singlet in the ¹H NMR spectrum around 2.2-2.5 ppm and a corresponding signal in the ¹³C NMR spectrum around 15-20 ppm. The signal for the thiazole proton at C5 would also be absent.
Conclusion: A Versatile and Essential Tool
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its robust nature, coupled with the predictable reactivity of the Boc protecting group and the inherent biological relevance of the aminothiazole core, makes it an invaluable asset in the synthetic chemist's toolbox. From the construction of blockbuster drugs like Dasatinib to the exploration of novel kinase inhibitors, this building block continues to play a pivotal role in advancing medicinal chemistry and drug discovery. A thorough understanding of its synthesis, reactivity, and applications, as outlined in this guide, is essential for any researcher aiming to leverage its full potential in the creation of novel and impactful molecules.
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El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463. Available from: [Link]
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Mossine, A. V., et al. (2016). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. International Journal of Molecular Sciences, 17(11), 1845. Available from: [Link]
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Li, Y., et al. (2020). Design, synthesis and bioevaluation of 1,2,4-thiadiazolidine-3,5-dione derivatives as potential GSK-3β inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 208, 112803. Available from: [Link]
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Meijer, L., et al. (2004). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. Current Pharmaceutical Design, 10(10), 1173-1186. Available from: [Link]
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Wang, S., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(15), 8237-8253. Available from: [Link]
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O'Brien, P., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(12), 5674-5684. Available from: [Link]
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Reddy, T. S., et al. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry, 74(23), 9144-9147. Available from: [Link]
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Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. Available from: [Link]
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Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Atlantis Press. Available from: [Link]
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Lynch, D. E., et al. (2011). tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o396. Available from: [Link]
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Evren, A. E., et al. (2021). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry, 45(31), 14031-14046. Available from: [Link]
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Evren, A. E., et al. (2021). Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure, 1241, 130692. Available from: [Link]
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PubChem. [{2-[({[(3r)-1-{8-[(4-Tert-Butyl-1,3-Thiazol-2-Yl)carbamoyl]-4-Oxo-3-[(E)-2-(1h-Tetrazol-5-Yl)ethenyl]-4h-Pyrido[1,2-A]pyrimidin-2-Yl}piperidin-3-Yl]oxy}carbonyl)amino]ethyl}(Dimethyl)ammonio]acetate. Available from: [Link]
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Katariya, M., et al. (2014). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 918-923. Available from: [Link]
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An In-Depth Technical Guide to tert-Butyl (4-methylthiazol-2-yl)carbamate: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (4-methylthiazol-2-yl)carbamate (CAS No. 848472-44-6), a key heterocyclic building block in modern medicinal and process chemistry. While its formal "discovery" is not marked by a singular event, its emergence is intrinsically linked to the development of complex pharmaceutical agents. This document delineates its historical context, details a robust synthesis protocol, outlines its physicochemical and spectroscopic properties, and explores its critical role as a protected amine intermediate, most notably in the synthesis of therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Historical Context
This compound is a synthetic organic compound that has gained significance as a versatile intermediate. Its structure features a 4-methylthiazole core, a privileged scaffold in drug discovery, with its 2-amino group masked by a tert-butoxycarbonyl (Boc) protecting group. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions[1].
The history of this specific carbamate is not one of a standalone discovery but rather of its emergence as a crucial component in multi-step synthetic routes. Its presence in the chemical literature and patent landscape is primarily as a precursor or key intermediate. Notably, it is cited as a potential impurity or intermediate related to the synthesis of Mirabegron, a selective β3-adrenergic receptor agonist for the treatment of overactive bladder[2][3][4]. The requirement for high-purity active pharmaceutical ingredients (APIs) necessitates the synthesis and characterization of such intermediates to control for impurities and optimize reaction pathways. Its first significant appearance in patent literature, such as WO2012101654 A2, underscores its importance in the development of new therapeutic agents[2].
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is essential for its effective use in synthesis.
Physicochemical Properties
The key physicochemical data for the compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 848472-44-6 | |
| Molecular Formula | C₉H₁₄N₂O₂S | |
| Molecular Weight | 214.29 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, Sealed in dry conditions | |
| InChI Key | JGBZPLSFZVKDDV-UHFFFAOYSA-N |
Spectroscopic Characterization
While a publicly available, peer-reviewed full dataset for this specific molecule is not readily found, the expected spectroscopic data can be reliably predicted based on its structure and data from closely related analogues, such as tert-butyl thiazol-2-ylcarbamate.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group (Boc) at approximately 1.5 ppm. The methyl group protons on the thiazole ring would appear as a singlet around 2.3-2.5 ppm. The single proton on the thiazole ring should appear as a singlet further downfield, typically in the 6.5-7.0 ppm region. A broad singlet corresponding to the N-H proton of the carbamate is also expected, though its chemical shift can be variable.
-
¹³C NMR (Carbon NMR): The carbon spectrum would feature a signal for the quaternary carbon of the tert-butyl group around 80-82 ppm and the methyl carbons around 28 ppm. The thiazole ring carbons would appear in the aromatic region (approx. 110-160 ppm), along with the carbonyl carbon of the carbamate group at a more deshielded position (approx. 153 ppm).
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]+ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 215. A characteristic fragmentation pattern would be the loss of the tert-butyl group or the entire Boc group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong C=O stretching vibration for the carbamate carbonyl group around 1700-1725 cm⁻¹. N-H stretching bands would be observed in the region of 3200-3400 cm⁻¹.
Synthesis Methodology: Boc Protection of 2-Amino-4-methylthiazole
The synthesis of this compound is a straightforward N-protection reaction. The parent amine, 2-amino-4-methylthiazole, is commercially available and can be synthesized via the Hantzsch thiazole synthesis from chloroacetone and thiourea[5]. The protection of the exocyclic amino group is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), under basic conditions.
Rationale for Experimental Choices
The choice of (Boc)₂O is predicated on its high reactivity towards amines and the clean byproducts of the reaction (carbon dioxide and tert-butanol). A base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP), is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct that can form. The solvent, typically an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM), is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.
Detailed Experimental Protocol
-
Preparation: To a solution of 2-amino-4-methylthiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Reaction Initiation: Cool the mixture to 0°C using an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise over 15-20 minutes with continuous stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Once the reaction is complete, quench the mixture by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Isolation: The crude product is typically purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Caption: Boc-protection workflow for 2-amino-4-methylthiazole.
Applications in Drug Development and Organic Synthesis
The primary utility of this compound lies in its role as a protected building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Intermediate in Pharmaceutical Synthesis
The 2-amino-4-methylthiazole moiety is a common feature in a variety of biologically active compounds. Protecting the amino group allows for selective functionalization at other positions of the thiazole ring or on other parts of a larger molecule without undesired side reactions at the amine.
-
Precursor for Kinase Inhibitors: The thiazole ring is a well-established scaffold for kinase inhibitors. While direct public evidence is sparse, commercial suppliers note its utility as a precursor in the synthesis of Cyclin-Dependent Kinase 9 (CDK9) inhibitors[2]. CDK9 is a validated target in oncology, and its inhibition is a promising therapeutic strategy. The carbamate allows for the construction of the larger inhibitor framework, with the Boc group being removed in a late-stage step to reveal the free amine, which is often crucial for binding to the target kinase.
Caption: Role as an intermediate in multi-step synthesis.
Use in Agrochemical and Specialty Chemical Synthesis
Beyond pharmaceuticals, the structural motifs present in this compound are relevant to the agrochemical industry. Thiazole derivatives are known to exhibit fungicidal and herbicidal properties. This carbamate can serve as a starting material for creating libraries of novel compounds to be screened for agricultural applications.
Safety and Handling
According to available Safety Data Sheets (SDS), this compound should be handled with care. It is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate whose importance is defined by its role in the synthesis of high-value, complex molecules. Its straightforward synthesis via Boc protection of 2-amino-4-methylthiazole, coupled with the stability and reliable deprotection of the carbamate, makes it an essential tool for medicinal chemists and process developers. As research into kinase inhibitors and other complex therapeutics continues, the utility of this and related heterocyclic building blocks is set to endure.
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A Senior Application Scientist's Guide to tert-Butyl (4-methylthiazol-2-yl)carbamate: A Pivotal Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of medicinal chemistry, the pursuit of novel therapeutics is often a tale of molecular architecture. The strategic assembly of complex bioactive molecules relies on the availability of versatile, reliable, and well-characterized building blocks. tert-Butyl (4-methylthiazol-2-yl)carbamate (CAS No. 848472-44-6) has emerged as a cornerstone intermediate, valued for its unique combination of a biologically significant 2-aminothiazole core and the robust, acid-labile tert-butoxycarbonyl (Boc) protecting group.
The 2-aminothiazole moiety is a well-established "privileged scaffold" in drug discovery, forming the structural basis for a wide array of approved drugs and clinical candidates exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory.[1][2] Its ability to engage in key hydrogen bonding interactions makes it a frequent choice for targeting enzyme active sites. The Boc group, conversely, provides a chemically stable mask for the reactive 2-amino functionality, allowing for selective transformations on other parts of a molecule before its clean, traceless removal under acidic conditions.[3][4]
This technical guide provides an in-depth analysis of this compound, intended for researchers, chemists, and drug development professionals. We will explore its synthesis from a mechanistic perspective, detail its chemical reactivity, and showcase its application in the synthesis of high-value pharmaceutical targets, thereby providing a comprehensive resource for its effective utilization in the laboratory.
Physicochemical Properties & Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application. The key characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 848472-44-6 | [5] |
| Molecular Formula | C₉H₁₄N₂O₂S | [5] |
| Molecular Weight | 214.29 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Purity | Typically ≥97% | [5] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [5] |
Spectroscopic Analysis (Expected):
-
¹H NMR: The spectrum is expected to show a sharp singlet around δ 1.5 ppm, integrating to 9 protons, which is characteristic of the magnetically equivalent methyl protons of the tert-butyl group. The methyl group on the thiazole ring would appear as a singlet around δ 2.3-2.5 ppm. The lone proton on the thiazole ring (at C5) would likely be a singlet near δ 6.5-7.0 ppm. A broad singlet corresponding to the N-H proton of the carbamate would also be present, typically in the δ 8.0-10.0 ppm range, though its position can be highly variable and dependent on solvent and concentration.
-
¹³C NMR: The quaternary carbon of the tert-butyl group is expected around δ 80-82 ppm, with the methyl carbons appearing around δ 28 ppm. The thiazole ring carbons would have distinct shifts, with the C=N carbon (C2) appearing downfield (>160 ppm), and the other ring carbons (C4 and C5) appearing in the aromatic region (δ 110-150 ppm). The carbamate carbonyl carbon is expected around δ 153 ppm.
Synthesis and Mechanistic Insight
The most direct and common synthesis of this compound involves the N-protection of the commercially available starting material, 2-amino-4-methylthiazole, using di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: N-Boc Protection of 2-amino-4-methylthiazole
This procedure is adapted from established methods for the Boc protection of aminothiazoles.[6]
Reagents and Equipment:
-
2-amino-4-methylthiazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-4-methylthiazole (1.0 eq) in a mixture of THF and water (e.g., a 1:1 or 2:1 ratio).
-
Basification: Cool the solution in an ice bath to 0°C. Add sodium hydroxide (1.1 eq) or sodium carbonate (1.5 eq) and stir until fully dissolved. The base is crucial for deprotonating the amine, rendering it a more potent nucleophile.
-
Boc₂O Addition: To the stirred, basic solution, add di-tert-butyl dicarbonate (1.1 eq), either neat or as a solution in THF.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Extraction: Add ethyl acetate to the remaining aqueous mixture and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. This removes inorganic salts and residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate to dryness under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure this compound.
Causality and Mechanistic Rationale
The choice of reagents and conditions is deliberate. Boc₂O is an excellent electrophile for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism.[4]
-
Role of the Base: The amine of 2-amino-4-methylthiazole is nucleophilic, but its reactivity is significantly enhanced by deprotonation. A base like NaOH or Na₂CO₃ creates the corresponding amide anion, which readily attacks one of the electrophilic carbonyl carbons of Boc₂O.[7]
-
The Leaving Group: The resulting tetrahedral intermediate collapses, expelling a tert-butoxycarbonate anion. This anion is unstable and rapidly decomposes into the stable gas carbon dioxide and a tert-butoxide anion. The tert-butoxide is then protonated by water present in the reaction medium. The irreversible decomposition of the leaving group drives the reaction to completion.[4]
Caption: Deprotection of the title compound and subsequent synthetic applications.
Applications in Drug Discovery and Development
The true value of this compound is demonstrated by its application as a key intermediate in the synthesis of potent and selective drug candidates. A prime example is in the development of Cyclin-Dependent Kinase 9 (CDK9) inhibitors.
Case Study: Synthesis of 4-(Thiazol-yl)pyrimidine CDK9 Inhibitors
CDK9 is a critical regulator of transcriptional elongation, and its inhibition is a promising therapeutic strategy for various cancers, which are often dependent on the transcription of anti-apoptotic proteins for survival. [8][9] In the development of a series of highly active 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine CDK9 inhibitors, a Boc-protected aminothiazole intermediate is essential. [10]The synthesis involves:
-
Boc Protection: A substituted 2-aminothiazole is protected with a Boc group, analogous to the synthesis described above. This is a critical step to prevent the nucleophilic 2-amino group from interfering with subsequent reactions.
-
Thiazole Functionalization: The protected thiazole can then be selectively functionalized at the C5 position. For instance, an acetylation can be performed.
-
Deprotection: The Boc group is removed under acidic conditions to liberate the free amine.
-
Coupling: The unmasked 2-amino-4-methylthiazole derivative is then coupled with a substituted pyrimidine, often via a nucleophilic aromatic substitution reaction, to construct the final inhibitor scaffold.
One of the most potent compounds from this class, 12u , inhibits CDK9 with an IC₅₀ of 7 nM and demonstrates over 80-fold selectivity against other kinases like CDK2. [8][11]This compound has shown significant anticancer activity in primary chronic lymphocytic leukemia cells with a wide therapeutic window, highlighting the power of this synthetic strategy. [11]The Boc-protected intermediate is instrumental in this multi-step synthesis, enabling the precise and high-yielding construction of the complex target molecule.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its synthesis is straightforward and high-yielding, and its reactivity is predictable and reliable. The robust nature of the Boc group, combined with the ease of its selective removal, allows for intricate synthetic pathways to be navigated with precision. By providing access to the privileged 2-amino-4-methylthiazole scaffold, this intermediate has proven its worth in the synthesis of next-generation therapeutics, particularly in the competitive field of kinase inhibitor development. For any research program focused on leveraging the biological potential of the aminothiazole core, a comprehensive understanding and proficient use of this building block is indispensable.
References
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Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 640-659. [Link]
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Wang, S., et al. (2013). Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities. PubMed. [Link]
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Oumaima, T., et al. (2022). CDK9 inhibitors in cancer research. RSC Medicinal Chemistry, 13(5), 519-536. [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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Chankeshwara, S. V., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. [Link]
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Stanetty, P., & Schnürch, M. (2011). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Arkivoc, 2011(8), 113-126. [Link]
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J&K Scientific LLC. BOC Protection and Deprotection. [Link]
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Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. [Link]
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Tarselli, M. A., et al. (2011). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Research Reviews, 31(4), 505-528. [Link]
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Carpino, L. A., et al. (1964). Carbazic acid, tert-butyl ester. Organic Syntheses, 44, 15. [Link]
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Yilmaz, F., et al. (2008). Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives. European Journal of Medicinal Chemistry, 43(11), 2481-2487. [Link]
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
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Chen, K., et al. (2016). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) Carbamate. Advances in Computer Science Research, 59, 210-213. [Link]
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El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Zhang, W., et al. (2021). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Catalysts, 11(9), 1058. [Link]
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Yılmaz, F., et al. (2008). Synthesis and antibacterial activity of some tert-butyl{&-aryl/alkyl-2-[4-aryl-2-thiazolyl)hydrazono)ethyl]carbamate derivatives. ResearchGate. [Link]
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ChemBK. tert-butyl (2-Methylpiperidin-4-yl)carbaMate. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Bioactive Derivatives from tert-Butyl (4-methylthiazol-2-yl)carbamate
Abstract
The 2-amino-4-methylthiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The strategic use of tert-butyl (4-methylthiazol-2-yl)carbamate as a starting material provides a robust platform for the synthesis of diverse chemical libraries. The tert-butoxycarbonyl (Boc) protecting group offers a critical advantage: it masks the nucleophilicity of the C2-amino group, enabling selective functionalization at other positions, and can be efficiently removed under mild acidic conditions to liberate the amine for subsequent derivatization.[5][6] This guide provides detailed protocols, mechanistic insights, and expert commentary on the synthesis of novel derivatives from this versatile building block, intended for researchers in drug discovery and chemical development.
The Strategic Importance of the Boc-Protected 2-Amino-4-methylthiazole Scaffold
The 2-aminothiazole moiety is considered a "privileged structure" in drug design, capable of engaging in various biological interactions. Its derivatives are found in clinically approved drugs such as the kinase inhibitor Dasatinib and the PI3Kα inhibitor Alpelisib.[4][7] The power of using this compound lies in the tactical advantage conferred by the Boc group.
Causality Behind Using a Boc Group:
-
Orthogonality: The Boc group is stable to a wide range of nucleophilic and basic conditions, allowing for reactions to be performed on other parts of the molecule without disturbing the protected amine.[6]
-
Mild Deprotection: It can be removed under specific acidic conditions that are often mild enough to preserve other acid-sensitive functional groups, a key principle in multi-step synthesis.[5][8]
-
Solubility Modulation: The bulky and lipophilic tert-butyl group can enhance the solubility of intermediates in common organic solvents, simplifying handling and purification.[9]
The primary synthetic logic involves a two-stage approach: (1) Initial deprotection of the Boc group to unmask the highly versatile 2-amino group, followed by (2) a diverse array of derivatization reactions targeting this newly liberated nucleophile.
Caption: Core synthetic strategy workflow.
Core Synthetic Protocols
Protocol 1: Boc Group Deprotection to Yield 2-Amino-4-methylthiazole
Objective: This protocol details the quantitative removal of the Boc protecting group to generate the pivotal 2-amino-4-methylthiazole intermediate, which serves as the substrate for subsequent derivatization.
Mechanistic Insight: The deprotection proceeds via acid-catalyzed hydrolysis. The carbamate's carbonyl oxygen is first protonated by a strong acid (e.g., TFA).[6] This activation facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid spontaneously decarboxylates to release carbon dioxide and the free amine, which is then protonated by the excess acid to form an amine salt.[6][8]
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Scientist's Note: The use of excess TFA ensures a rapid and complete reaction. DCM is an excellent solvent as it is inert to TFA and easily removed in vacuo. An alternative is using a 4M HCl solution in 1,4-dioxane.[5]
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. b. Re-dissolve the residue in DCM and co-evaporate twice more to ensure complete removal of residual acid (azeotroping).[10] c. Partition the resulting residue between a saturated aqueous sodium bicarbonate (NaHCO₃) solution and DCM or ethyl acetate. This step neutralizes the ammonium trifluoroacetate salt to liberate the free amine.[10] d. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 2-amino-4-methylthiazole as a solid. The product is often of sufficient purity for the next step but can be further purified by recrystallization or column chromatography if necessary.
| Parameter | Value/Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Inert, good solubility for substrate, easily removed. |
| Reagent | Trifluoroacetic Acid (TFA) | Strong acid, volatile, enables efficient deprotection.[5] |
| Temperature | 0 °C to Room Temp. | Controls initial exotherm, allows for smooth reaction. |
| Time | 2-4 hours | Typically sufficient for complete conversion. |
| Typical Yield | >90% | The reaction is generally clean and high-yielding.[10] |
Protocol 2: N-Acylation for Amide Synthesis
Objective: To synthesize N-acylated derivatives of 2-amino-4-methylthiazole, a common strategy to explore structure-activity relationships (SAR) in drug discovery.[3][7]
Methodology A: Using Acid Chlorides
-
Reaction Setup: Dissolve 2-amino-4-methylthiazole (1.0 eq) and a mild base such as triethylamine (TEA, 1.2 eq) or pyridine in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C. Add the desired acid chloride (1.1 eq) dropwise.
-
Scientist's Note: The base is critical. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.
-
-
Reaction & Work-up: Stir at room temperature until completion (monitored by TLC). Upon completion, wash the reaction mixture sequentially with water, 1M HCl (to remove excess base), and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the amide product. Purify by column chromatography on silica gel.
Methodology B: Using Carboxylic Acids with Coupling Agents
-
Reaction Setup: In a flask, dissolve the carboxylic acid (1.1 eq), 2-amino-4-methylthiazole (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and a base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).
-
Coupling Agent Addition: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 1.2 eq) to the mixture.[11][12]
-
Scientist's Note: EDCI activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and efficiently acylates the amine.[12]
-
-
Reaction & Work-up: Stir at room temperature for 12-24 hours. Dilute the reaction with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble reagents. Dry, concentrate, and purify the product by chromatography.
| Acylating Agent | Method | Product Class | Typical Yield |
| Benzoyl Chloride | A | N-Benzoyl Amide | 85-95% |
| Acetic Anhydride | A | N-Acetyl Amide | 90-98% |
| Propanoic Acid | B | N-Propanoyl Amide | 70-85% |
| 4-Fluorobenzoic Acid | B | N-(4-Fluorobenzoyl) Amide | 75-90% |
Protocol 3: Synthesis of N-Substituted Ureas
Objective: To synthesize urea derivatives, which are potent hydrogen bond donors and acceptors, often critical for target binding.
Mechanistic Insight: This reaction is a direct nucleophilic addition of the 2-amino group to the electrophilic carbon of an isocyanate. The reaction is typically fast, high-yielding, and does not produce any byproducts, making it highly atom-economical.
Caption: Synthesis of urea derivatives via isocyanate addition.
Experimental Protocol:
-
Reaction Setup: Dissolve 2-amino-4-methylthiazole (1.0 eq) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or DCM.
-
Reagent Addition: Add the desired isocyanate (e.g., phenyl isocyanate, butyl isocyanate) (1.05 eq) dropwise at room temperature.
-
Reaction & Isolation: Stir the mixture for 1-3 hours. Often, the urea product will precipitate directly from the reaction mixture. If so, collect the solid by filtration and wash with cold solvent. If no precipitate forms, concentrate the mixture in vacuo and purify the residue by recrystallization or column chromatography.
| Isocyanate Reagent | Resulting Urea Derivative | Typical Yield |
| Phenyl Isocyanate | 1-(4-Methylthiazol-2-yl)-3-phenylurea | >95% |
| Ethyl Isocyanate | 1-Ethyl-3-(4-methylthiazol-2-yl)urea | >95% |
| 4-Chlorophenyl Isocyanate | 1-(4-Chlorophenyl)-3-(4-methylthiazol-2-yl)urea | >90% |
Conclusion and Future Directions
This compound is a strategically vital starting material that provides efficient access to a diverse range of 2-aminothiazole derivatives. The protocols outlined here—deprotection, acylation, and urea formation—represent fundamental transformations for building libraries of potential drug candidates. Further derivatization, such as N-alkylation via reductive amination or ring functionalization through halogenation followed by cross-coupling reactions, can be employed to further expand the accessible chemical space.[13] By understanding the causality behind each experimental choice, researchers can logically design and execute synthetic routes to novel bioactive molecules.
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- Assessing the nucleophilic character of 2-amino-4-arylthiazoles through coupling with 4,6-dinitrobenzofuroxan: Experimental and theoretical approaches based on structure-reactivity relationships. (2020). ResearchGate.
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The Strategic Utility of tert-Butyl (4-methylthiazol-2-yl)carbamate in Medicinal Chemistry
Application Notes and Protocols for the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The 2-Aminothiazole Scaffold and the Role of the Boc Protecting Group
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, and its capacity to be readily functionalized, enabling the exploration of vast chemical space in drug discovery programs.[3][4] This structural unit is a cornerstone in the design of inhibitors targeting a range of enzymes, particularly kinases, which are pivotal in cellular signaling pathways implicated in cancer and inflammatory diseases.[2][5]
However, the inherent reactivity of the 2-amino group necessitates a robust protection strategy during multi-step syntheses to ensure regioselectivity and prevent undesired side reactions. This is where tert-Butyl (4-methylthiazol-2-yl)carbamate (CAS 848472-44-6) emerges as a critical building block. The tert-butoxycarbonyl (Boc) group is an ideal protecting group for the aminothiazole core due to its substantial steric bulk and its stability under a wide array of reaction conditions, including those that are basic, nucleophilic, or involve hydrogenolysis.[6] Crucially, it can be removed cleanly and efficiently under acidic conditions, a strategy known as orthogonal protection, which is fundamental in complex organic synthesis.[7][8]
This guide provides a detailed exploration of the applications of this compound, focusing on its role as a key intermediate. We will elucidate the rationale behind its use and provide detailed, field-proven protocols for its synthesis, subsequent functionalization, and deprotection in the context of developing advanced pharmaceutical agents, such as kinase inhibitors.
Core Applications in Drug Discovery
The primary utility of this compound lies in its function as a stable, easy-to-handle intermediate that allows for chemical modifications at other positions of the heterocyclic core or on appended functionalities. The Boc group effectively "masks" the nucleophilicity of the 2-amino group, directing reactions to other sites. Once the desired molecular framework is constructed, the Boc group is removed to unveil the free amine, which is often a critical pharmacophoric element for target engagement.
This strategy is prominently featured in the synthesis of various classes of therapeutic agents:
-
Kinase Inhibitors: The 2-aminothiazole scaffold is a key component of numerous ATP-competitive kinase inhibitors, where the amino group often forms a crucial hydrogen bond with the hinge region of the kinase's ATP-binding pocket.[9][10][11] The synthesis of Dasatinib, a potent inhibitor of Src family kinases and Bcr-Abl, serves as a prime example of this approach.[1][2][3]
-
Enzyme Inhibitors: Derivatives have shown potential as inhibitors for enzymes like acetylcholinesterase, relevant for neurodegenerative diseases such as Alzheimer's.
-
Antimicrobial Agents: The thiazole ring contributes to the biological activity of various antimicrobial compounds by enhancing binding affinity to microbial protein targets.
The following sections provide detailed protocols that exemplify this synthetic strategy.
Experimental Protocols and Methodologies
Protocol 1: Synthesis of this compound
Rationale: The synthesis of the title compound is a foundational step. This protocol employs the reaction of the commercially available 2-amino-4-methylthiazole with di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically base-catalyzed to deprotonate the amine, enhancing its nucleophilicity for attack on the Boc anhydride. N,N-Dimethylaminopyridine (DMAP) can be used as a nucleophilic catalyst to accelerate the reaction.
Workflow Diagram:
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Application Notes and Protocols for tert-Butyl (4-methylthiazol-2-yl)carbamate: A Key Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Value of the 2-Aminothiazole Scaffold
In the landscape of contemporary drug discovery, the 2-aminothiazole moiety has emerged as a "privileged structure." This designation is reserved for molecular scaffolds that are capable of binding to a wide range of biological targets, thereby serving as a foundational template for the development of novel therapeutics. The prevalence of this heterocyclic system in clinically approved drugs, such as the kinase inhibitor Dasatinib and the phosphoinositide 3-kinase (PI3K) inhibitor Alpelisib, underscores its significance.[1][2] The 2-aminothiazole core offers a unique combination of hydrogen bonding capabilities, metabolic stability (when appropriately substituted), and synthetic tractability, making it a cornerstone in the medicinal chemist's toolbox for targeting indications from oncology to infectious diseases.[3]
tert-Butyl (4-methylthiazol-2-yl)carbamate is a strategically designed building block that leverages the inherent value of the 2-aminothiazole scaffold. The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the 2-amino position serves a critical purpose: it temporarily masks the nucleophilicity of the exocyclic amine. This allows for selective functionalization at other positions of the molecule or prevents unwanted side reactions during coupling steps. The Boc group is renowned for its stability in a wide array of reaction conditions, yet it can be removed cleanly and efficiently under acidic conditions, a feature that provides essential orthogonality in complex synthetic sequences.[4]
This guide provides an in-depth exploration of this compound, detailing its properties and offering field-proven protocols for its application in the synthesis of advanced intermediates for drug discovery.
Compound Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its successful application in synthesis. The key physicochemical and safety data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 848472-44-6 | |
| Molecular Formula | C₉H₁₄N₂O₂S | |
| Molecular Weight | 214.29 g/mol | |
| Physical Form | Solid | |
| Purity | ≥97% | |
| Storage Conditions | Sealed in a dry environment at 2-8°C, under an inert atmosphere (e.g., Nitrogen). | |
| InChI Key | JGBZPLSFZVKDDV-UHFFFAOYSA-N | |
| Safety | Warning: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | |
| Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash hands thoroughly after handling. Wear protective gloves/eye protection/face protection. |
Application Protocol I: N-Acylation for the Synthesis of Thiazolide Amides
One of the most powerful applications of this compound is its use as a nucleophile in acylation reactions. After deprotonation, the carbamate nitrogen becomes a potent nucleophile, enabling the formation of a new amide bond. This protocol describes a representative procedure for the acylation with an activated carboxylic acid (e.g., an acyl chloride), followed by the selective removal of the Boc group to yield the final 2-acylamino-4-methylthiazole derivative. Such derivatives are precursors to a wide range of biologically active molecules, including kinase inhibitors.[5][6]
Experimental Rationale
The Boc-protected amine, while less nucleophilic than the free amine, can be deprotonated with a suitable base to form a nucleophilic anion. This anion then readily attacks the electrophilic acyl chloride. The use of the Boc-protected starting material is crucial as direct acylation of the corresponding free 2-aminothiazole can lead to over-acylation or other side reactions. The final deprotection step under acidic conditions is a robust and high-yielding transformation.
Workflow Diagram
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- 6. tert-Butyl ((2-methylthiazol-4-yl)methyl)carbamate hydrochloride|BLD Pharm [bldpharm.com]
Application Notes and Protocols: tert-Butyl (4-methylthiazol-2-yl)carbamate as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Carbamate Protecting Group for Amine Functionalization
In the landscape of organic synthesis and medicinal chemistry, the strategic use of protecting groups is paramount for the successful construction of complex molecules.[1][2] Amines, being nucleophilic and often reactive centers, necessitate protection to prevent unwanted side reactions.[3] While traditional carbamate protecting groups like Boc, Cbz, and Fmoc are widely employed, the search for novel protecting groups with unique reactivity and orthogonality continues.[1][3] This document introduces tert-Butyl (4-methylthiazol-2-yl)carbamate, a specialized reagent for the protection of primary and secondary amines, leveraging the distinct chemical properties of the 2-aminothiazole scaffold.
The 2-amino-4-methylthiazole core of this protecting group offers a unique electronic environment compared to standard carbamates.[4] This structural distinction translates into specific deprotection conditions, providing an additional layer of orthogonality in complex synthetic sequences.[5][6] These application notes will provide a comprehensive guide to the use of this compound, from the underlying principles to detailed experimental protocols.
Core Principles and Advantages
The utility of this compound as a protecting group stems from the stability of the carbamate linkage under a range of conditions, coupled with its selective cleavage under specific acidic or reductive environments. The thiazole ring, a common motif in pharmacologically active compounds, imparts a degree of stability and unique reactivity to the carbamate.[7][8]
Key Advantages:
-
Orthogonality: Offers a deprotection profile that can be orthogonal to other common protecting groups, enabling more complex and efficient synthetic strategies.[1][6]
-
Stability: The protected amine is stable to a variety of reaction conditions, including those that are mildly basic or nucleophilic.[1]
-
Mild Deprotection: Cleavage can often be achieved under conditions that preserve other sensitive functional groups within the molecule.
-
Versatility: Applicable in various areas of organic synthesis, including peptide chemistry and the synthesis of heterocyclic compounds.[9]
Experimental Protocols
The following protocols provide a general framework for the protection and deprotection of amines using this compound. Optimization may be required for specific substrates.
Protection of a Primary Amine
This protocol details the reaction of a primary amine with this compound to form the protected amine. The reaction proceeds via nucleophilic attack of the amine on the carbamate carbonyl group.
Reagents and Materials:
-
Primary amine
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) in the chosen anhydrous solvent.
-
Add the base (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0 - 1.2 eq) in the same anhydrous solvent.
-
Slowly add the solution of this compound to the amine solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired protected amine.
Deprotection of the Thiazole-Protected Amine
The removal of the this compound protecting group is typically achieved under acidic conditions. The choice of acid and reaction conditions can be tuned to be compatible with other protecting groups present in the molecule.
Reagents and Materials:
-
Thiazole-protected amine
-
Acidic reagent (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in an organic solvent, Zinc Bromide (ZnBr₂))[11][12]
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM))
-
Standard laboratory glassware and stirring apparatus
Step-by-Step Protocol (using TFA):
-
Dissolve the thiazole-protected amine in an anhydrous aprotic solvent such as DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting free amine can be used directly or purified further if necessary.
Data Presentation
| Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality |
| Boc | Boc₂O, base (e.g., TEA, DMAP)[11][13] | Strong acid (e.g., TFA, HCl)[11][14] | Stable to hydrogenolysis and mild base.[13] |
| Cbz | Cbz-Cl, base | Catalytic hydrogenation (H₂, Pd/C)[3] | Stable to acidic and basic conditions.[3] |
| Fmoc | Fmoc-Cl, base | Base (e.g., Piperidine)[3] | Stable to acid and hydrogenolysis.[1] |
| This compound | Base (e.g., TEA, DIPEA) | Acidic conditions (e.g., TFA, ZnBr₂)[12][15] | Potentially stable to conditions used for Fmoc removal. |
This table provides a comparative overview of common amine protecting groups.
Visualization of Reaction Mechanisms
Protection Workflow
Caption: Workflow for the protection of an amine.
Deprotection Workflow
Caption: Workflow for the deprotection of the protected amine.
Expert Insights and Troubleshooting
-
Choice of Base for Protection: The choice of base can be critical. For sterically hindered amines, a non-nucleophilic base like DIPEA is recommended to avoid side reactions.
-
Monitoring Deprotection: Close monitoring of the deprotection reaction is crucial to prevent over-reaction or degradation of acid-sensitive substrates.
-
Lewis Acid Catalysis: For substrates containing other acid-labile groups (e.g., tert-butyl esters), the use of a milder Lewis acid like Zinc Bromide (ZnBr₂) for deprotection might offer better chemoselectivity.[12][15] However, it's important to note that N-Boc and N-trityl groups can also be labile under these conditions.[15]
-
Storage and Handling: this compound should be stored in a dry, sealed container at 2-8°C to maintain its stability.[16] The precursor, 2-Amino-4-methylthiazole, should be kept away from oxidants and stored under an inert atmosphere if possible.[4]
Conclusion
This compound represents a valuable addition to the synthetic chemist's toolbox for amine protection. Its unique structural features and reactivity profile offer opportunities for developing novel and efficient synthetic routes, particularly in the context of complex molecule synthesis and drug discovery. The protocols and insights provided in this guide serve as a starting point for researchers to explore the full potential of this versatile protecting group.
References
-
ResearchGate. Global deprotection of orthogonal protecting groups. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
- Greene's Protective Groups in Organic Synthesis. Wiley.
-
National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
Organic Chemistry Portal. Mild and selective deprotection of carbamates with Bu4NF. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
-
National Institutes of Health. 2-Amino-4-methylthiazole. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
National Institutes of Health. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
- Google Patents.
-
The University of Queensland. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Link]
-
ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]
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Application Notes & Protocols: The Strategic Use of tert-Butyl (4-methylthiazol-2-yl)carbamate in the Synthesis of Advanced Kinase Inhibitors
Executive Summary: The Architect's Keystone
In the intricate architecture of modern drug design, particularly in the realm of kinase inhibitors, certain molecular fragments have achieved the status of "privileged scaffolds." These are structures that, through evolutionary selection in the laboratory, have proven capable of interacting with high affinity across multiple target families. The 2-aminothiazole moiety is one such cornerstone, forming the core of numerous clinically approved therapeutics, including the potent multi-kinase inhibitor Dasatinib.[1][2][3]
This document provides a detailed guide to the strategic application of tert-Butyl (4-methylthiazol-2-yl)carbamate , a critical building block for introducing this privileged scaffold. We will dissect the rationale behind its design, provide validated protocols for its use, and explain the causality behind key experimental choices. The focus is not merely on the "how," but the "why"—empowering researchers to leverage this reagent with precision and insight.
The Strategic Value Proposition: A Triad of Functionality
The efficacy of this compound in complex synthetic routes stems from the distinct roles played by its three key components.
-
The 2-Aminothiazole Scaffold: This heterocyclic system is the "warhead" of the molecule. Its nitrogen atoms are perfectly positioned to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a highly conserved feature essential for anchoring the inhibitor.[1] This interaction mimics the adenine portion of ATP, making it a highly effective competitive inhibitor template. The thiazole ring itself is a versatile bioisostere, contributing to the molecule's overall physicochemical properties.[2]
-
The 4-Methyl Group: This seemingly minor addition provides a crucial handle for tuning selectivity and potency. The methyl group can engage in favorable hydrophobic interactions within the ATP-binding site, occupying small pockets that can differ subtly between kinases. This allows for the optimization of inhibitor-target residence time and can be a key determinant in achieving selectivity for a specific kinase or kinase family.[3]
-
The tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is the strategic enabler. The 2-amino group of the thiazole is a potent nucleophile. Without protection, it would react indiscriminately in many of the coupling reactions required to build the final inhibitor. The Boc group temporarily "masks" this reactivity, rendering the amine inert to basic and nucleophilic conditions.[4] Its true power lies in its lability under acidic conditions, allowing for its clean and efficient removal at the precise moment the free amine is needed for the final, crucial coupling steps.[5]
The overall strategy enabled by this building block is visualized below.
Caption: Strategic workflow enabled by Boc protection.
Application Case Study: Synthesis of Dasatinib Scaffolds
Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-Abl and Src family kinases, used to treat chronic myeloid leukemia (CML).[6][7] Its structure prominently features the N-(2-chloro-6-methylphenyl) and the 2-amino-4-methylthiazole moieties. The synthesis provides a perfect illustration of the role of our key building block.
A generalized synthetic approach involves the coupling of two key fragments, where the unmasking of the 2-aminothiazole is a pivotal step.
Caption: Key fragment coupling in kinase inhibitor synthesis.
The critical step for preparing "Fragment B" is the efficient removal of the Boc group.
Experimental Protocols
These protocols are designed to be self-validating, with clear explanations for each step, ensuring both reproducibility and a deep understanding of the underlying chemistry.
Protocol 1: Boc Deprotection of this compound
Principle: The deprotection proceeds via an acid-catalyzed elimination mechanism. The carbonyl oxygen of the Boc group is protonated by a strong acid, making it a good leaving group. The stable tert-butyl carbocation is eliminated, which then breaks down into isobutylene and a proton. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.[5]
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and robust method, suitable for most substrates.
-
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
-
-
Procedure:
-
Dissolution: Dissolve the Boc-protected thiazole (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling (Optional but Recommended): Cool the solution to 0 °C using an ice bath. Causality: This moderates the initial exothermic reaction and can help suppress potential side reactions with very sensitive substrates.
-
Acid Addition: Add TFA (5-10 eq) dropwise to the stirred solution. The volume of TFA is typically 25-50% of the total DCM volume.[5]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The product, being a free amine, will be significantly more polar.
-
Work-up (Quenching): Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. Re-dissolve the residue in DCM or ethyl acetate.
-
Neutralization: Carefully add saturated NaHCO₃ solution to neutralize the remaining acid. Continue adding until effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate in vacuo to yield the crude 2-amino-4-methylthiazole. The product can be used directly or purified further by column chromatography if necessary.
-
Method B: Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is useful when TFA-labile groups (like some benzyl ethers) are present and higher selectivity is needed.[5] The product is isolated as the hydrochloride salt.
-
Procedure:
-
Dissolution: Dissolve the Boc-protected thiazole (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane or methanol.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the mixture.
-
Reaction: Stir at room temperature for 1-4 hours. Often, the hydrochloride salt will precipitate out of the solution.
-
Isolation: If a precipitate forms, it can be collected by filtration, washed with cold diethyl ether, and dried. Alternatively, the solvent can be removed in vacuo to yield the hydrochloride salt.
-
| Deprotection Condition | Solvent | Typical Time | Selectivity | Notes |
| 25-50% TFA | Dichloromethane (DCM) | 1-3 hours | Standard | Most common method; efficient and reliable.[5][8] |
| 4M HCl | 1,4-Dioxane | 1-4 hours | High | Good for substrates with other acid-sensitive groups. Product isolated as HCl salt.[5] |
| Oxalyl Chloride / Methanol | Methanol | 1-4 hours | Mild | A milder alternative to strong acids, proceeding under nearly neutral conditions.[9] |
| Water (Reflux) | Water | <15 minutes | Green Chemistry | An eco-friendly method, though high temperatures may not be suitable for all substrates.[10] |
Protocol 2: Illustrative Amide Coupling Post-Deprotection
Principle: Once deprotected, the 2-aminothiazole is a competent nucleophile. It can be coupled with an activated carboxylic acid to form an amide bond, a key linkage in many kinase inhibitors. Reagents like HATU or EDC/HOBt are used to form a highly reactive activated ester in situ, which is then readily attacked by the amine.
-
Materials:
-
2-Amino-4-methylthiazole (from Protocol 1, 1.0 eq)
-
Carboxylic acid fragment (e.g., N-(2-chloro-6-methylphenyl)acetamide precursor, 1.1 eq)
-
HATU (1.2 eq) or EDC (1.2 eq) / HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Activation: In a dry flask under nitrogen, dissolve the carboxylic acid fragment, HATU (or EDC/HOBt), and DIPEA in anhydrous DMF. Stir for 15-20 minutes at room temperature. Causality: This pre-activation step ensures the formation of the active ester before the nucleophile is introduced, maximizing coupling efficiency.
-
Coupling: Add a solution of the 2-amino-4-methylthiazole in DMF to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate.
-
Washing & Drying: Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄.
-
Isolation: Filter and concentrate in vacuo. Purify the residue by flash column chromatography or recrystallization to obtain the final coupled product.
-
Conclusion and Future Perspectives
tert-Butyl (4-methylthiazole-2-yl)carbamate is more than a mere reagent; it is a strategic tool that embodies the principles of protecting group chemistry to enable the efficient and controlled synthesis of complex, high-value molecules. Its intelligent design allows medicinal chemists to harness the potent binding capabilities of the 2-aminothiazole scaffold while navigating the challenges of multi-step synthesis. A thorough understanding of the protocols for its use, particularly the nuances of the critical Boc deprotection step, is essential for any researcher working in the field of kinase inhibitor development. As kinase drug discovery continues to evolve towards ever-greater selectivity and potency, the foundational strategies enabled by building blocks like this will remain indispensable.
References
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Tiwari, R. K., Brown, A., et al. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PubMed Central. [Link]
-
Tiwari, R. K., Brown, A., et al. (2017). Design, Synthesis, and Evaluation of Dasatinib–Amino Acid and Dasatinib–Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. DigitalCommons@URI. [Link]
-
Tiwari, R. K., Brown, A., et al. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PubMed. [Link]
-
Suresh, G., et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. [Link]
-
(N.A.). The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib. Semantic Scholar. [Link]
-
Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. PubMed. [Link]
-
Deb, M. L. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
Alam, M. J., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]
-
Kamal, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
-
Brehmer, D., et al. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. NIH. [Link]
-
Fairweather, K. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]
-
Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link]
-
(N.A.). Supporting information. The Royal Society of Chemistry. [Link]
-
Djukanovic, D., et al. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ChemRxiv. [Link]
-
Tice, C. M. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]
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- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. benchchem.com [benchchem.com]
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- 8. rsc.org [rsc.org]
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- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: The Strategic Utility of tert-Butyl (4-methylthiazol-2-yl)carbamate in Modern Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic use of protecting groups and privileged scaffolds is paramount to the efficient synthesis of complex therapeutic agents. tert-Butyl (4-methylthiazol-2-yl)carbamate serves as a quintessential example of such a strategic building block. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the versatile applications of this intermediate. We will explore its role in the synthesis of targeted therapies, particularly inhibitors of the PI3K/AKT/mTOR signaling pathway, and provide detailed, field-proven protocols for its synthesis and subsequent elaboration into advanced molecular architectures.
Introduction: A Molecule of Strategic Importance
This compound is a synthetic intermediate whose value lies in the combination of two key structural features: the 2-amino-4-methylthiazole core and the tert-butoxycarbonyl (Boc) protecting group .
-
The Privileged Scaffold: The 2-aminothiazole motif is a well-established "privileged structure" in drug discovery.[1][2] Its rigid framework, combined with its ability to participate in multiple hydrogen bonding interactions, makes it an ideal scaffold for designing potent and selective enzyme inhibitors and receptor modulators.[2] Derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
-
The Protective Strategy: The Boc group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a broad range of reaction conditions (e.g., basic, nucleophilic, and reductive conditions) and its clean, efficient removal under mild acidic conditions.[4][5] By masking the nucleophilicity of the 2-amino group, the Boc carbamate allows for selective reactions at other positions of the molecule, preventing unwanted side reactions and simplifying complex synthetic routes.[4]
This combination makes this compound a highly valuable and versatile starting material for constructing libraries of bioactive compounds and for the multi-step synthesis of specific drug candidates.
Core Application: A Gateway to Kinase Inhibitors
A primary application of this compound is in the synthesis of kinase inhibitors, particularly those targeting the Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR signaling pathway . This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[6] Its aberrant activation is one of the most frequent oncogenic events across a wide range of human cancers, making it a prime target for cancer therapy.[4][6]
Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, including mTOR (mammalian target of rapamycin), which ultimately promotes protein synthesis, cell growth, and inhibits apoptosis (programmed cell death).[6][7]
In many cancers, mutations in genes like PIK3CA (which encodes a catalytic subunit of PI3K) or loss of the tumor suppressor PTEN (which dephosphorylates PIP3) lead to constitutive activation of this pathway, driving uncontrolled tumor growth.[4][7]
Inhibitors designed using the 2-amino-4-methylthiazole scaffold can bind to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 and thereby shutting down the entire downstream signaling cascade.[7] This leads to cell cycle arrest and induction of apoptosis in cancer cells.[6]
Synthetic Workflow: From Building Block to Active Pharmaceutical Ingredient (API)
The general workflow for utilizing this compound involves a deprotection step followed by coupling with a carboxylic acid or another electrophilic partner. This modular approach allows for the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
Quantitative Data Summary
The utility of the 2-aminothiazole scaffold is demonstrated by the potent biological activity of the final compounds. The efficiency of the synthetic steps is critical for the overall feasibility of a drug development program.
| Parameter | Compound Class | Value | Reference |
| Biological Activity | |||
| IC₅₀ vs. PI3Kβ | Benzothiazole Derivative | 0.02 µM | |
| IC₅₀ vs. PI3Kα | Benzothiazole Derivative | 13 nM | |
| Antiproliferative IC₅₀ (H1299) | Substituted 2-aminothiazole | 4.89 µM | |
| Synthetic Efficiency | |||
| Boc Protection Yield | General Procedure for Amines | Typically >85% | [6] |
| Amide Coupling Yield | HATU-mediated | Typically >70% |
Detailed Experimental Protocols
The following protocols are provided as a guide for common transformations involving this compound. Researchers should adapt these procedures to their specific substrates and laboratory conditions.
Protocol 1: Synthesis of this compound (Boc Protection)
This protocol describes the protection of the primary amine of 2-amino-4-methylthiazole using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
2-Amino-4-methylthiazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 2-amino-4-methylthiazole (1.0 eq) in anhydrous THF in a round-bottom flask, add triethylamine (1.5 eq).
-
Stir the solution at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of 10-30% EtOAc in hexanes) or by recrystallization to afford this compound as a solid.
Protocol 2: Deprotection of the Boc Group
This protocol details the removal of the Boc protecting group to liberate the free 2-amino-4-methylthiazole for subsequent reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor deprotection by TLC until the starting material is consumed.
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting residue is the trifluoroacetate salt of 2-amino-4-methylthiazole. For the next step, this salt can often be used directly, or the free amine can be liberated by careful neutralization.
-
To obtain the free amine, dissolve the residue in DCM and slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine. Use immediately in the next step as free aminothiazoles can be unstable.
Protocol 3: Amide Coupling with a Carboxylic Acid
This protocol describes the formation of an amide bond between the deprotected 2-amino-4-methylthiazole and a generic carboxylic acid using HATU, a common peptide coupling reagent.
Materials:
-
2-Amino-4-methylthiazole (from Protocol 2)
-
Carboxylic acid of interest (R-COOH)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of 2-amino-4-methylthiazole (1.2 eq) in a small amount of anhydrous DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water to precipitate the product or dilute with EtOAc for extraction.
-
If extracting, wash the organic layer with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(4-methylthiazol-2-yl)amide.
Conclusion
This compound is a strategically vital intermediate that provides medicinal chemists with a reliable and versatile entry point for the synthesis of complex heterocyclic compounds. Its application in the development of kinase inhibitors for oncology, exemplified by the targeting of the PI3K/AKT/mTOR pathway, underscores its importance. The robust and well-established protocols for its synthesis, deprotection, and subsequent elaboration enable its effective use in both early-stage discovery and later-stage process development. By leveraging this building block, research and development teams can accelerate the design and synthesis of novel therapeutics.
References
- Li, J. J. et al. (2021). Discovery of a potent and orally efficacious PI3K inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 64(15), 11436-11453.
- Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
-
Kawada, K. et al. (2023). Synthesis of Carlactone Derivatives to Develop a Novel Inhibitor of Strigolactone Biosynthesis. ACS Omega, 8(15), 13855–13862. Available from: [Link]
- Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.
- Badiola, K. A. et al. (2016). Synthesis and evaluation of 5,6-disubstituted thiopyrimidine aryl aminothiazoles as inhibitors of the calcium-activated chloride channel TMEM16A/Ano1. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156.
- Owen, D. R. et al. (2021). An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science, 374(6575), 1586-1593.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Pfizer Inc. (2022). Paxlovid (Nirmatrelvir tablets; Ritonavir tablets)
-
Beilstein Journals. (2013). EXPERIMENTAL PROCEDURES. Supporting Information for: Asymmetric synthesis of substituted piperidines via enzymatic desymmetrization of N-protected 4-substituted 4-(hydroxymethyl)piperidines. Available from: [Link]
- Khalifa M. E. (2016).
- Salem, B. et al. (2024). A new class of bis-dithiazoles as potential anticancer agents targeting HT29 colon cancer cells. RSC Medicinal Chemistry.
- Ayati, A. et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1467.
- Zhang, Y. et al. (2020). Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. Journal of Medicinal Chemistry.
- Erra, E. et al. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. RSC Advances.
- Wang, X. et al. (2018). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules.
- Rostom, S. A. et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences.
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]
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ResearchGate. (2018). Synthesis of 2-aminothiazole derivatives. Available from: [Link]
- AAPPTec. (2010). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
- Google Patents. (2012). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
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- 2. Tert-butyl {2-[(1,3-thiazol-2-ylamino)carbonyl]pyridin-3-YL}carbamate | C14H16N4O3S | CID 11809364 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Synthesis of tert-Butyl (4-methylthiazol-2-yl)carbamate: An Application Guide
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the synthesis of tert-butyl (4-methylthiazol-2-yl)carbamate, a key intermediate in pharmaceutical research and drug development. The guide delves into the underlying chemical principles of the Boc protection of 2-amino-4-methylthiazole, offering a step-by-step experimental protocol with explanations for each procedural choice. This document is intended for researchers, medicinal chemists, and process development scientists, providing them with the necessary information for the safe, efficient, and reproducible synthesis of this important building block.
Introduction
The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The 2-amino-4-methylthiazole core, in particular, is a versatile starting material for the synthesis of various therapeutic agents. The introduction of a tert-butoxycarbonyl (Boc) protecting group onto the amino functionality is a critical step in many synthetic routes, as it allows for the selective modification of other parts of the molecule. The resulting compound, this compound, serves as a stable and readily purifiable intermediate.
The Boc group is favored for its stability under a broad range of reaction conditions, including basic and nucleophilic environments, and its facile cleavage under acidic conditions.[1][2] This orthogonality makes it an invaluable tool in multi-step organic synthesis. This guide will focus on a robust and widely applicable method for the Boc protection of 2-amino-4-methylthiazole using di-tert-butyl dicarbonate.
Reaction Mechanism and Principles
The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The key steps are outlined below:
-
Nucleophilic Attack: The exocyclic amino group of 2-amino-4-methylthiazole, acting as a nucleophile, attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc)₂O.[1]
-
Intermediate Formation: This attack leads to the formation of an unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, resulting in the departure of a tert-butoxycarbonate anion and the formation of the protonated product.
-
Deprotonation: A base, typically triethylamine (TEA) or another non-nucleophilic base, deprotonates the newly formed carbamate, yielding the final product and a triethylammonium salt. The tert-butoxycarbonate anion is unstable and decomposes to isobutylene and carbon dioxide.
The choice of a suitable base is crucial to neutralize the acid generated during the reaction and to drive the equilibrium towards the product. The use of an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is common as they are inert under the reaction conditions and effectively solubilize the reactants.[2]
Experimental Protocols
This section provides detailed protocols for the synthesis of the starting material, 2-amino-4-methylthiazole, and its subsequent Boc protection.
Protocol 1: Synthesis of 2-Amino-4-methylthiazole
This procedure is adapted from the well-established Hantzsch thiazole synthesis.
Materials and Reagents:
-
Chloroacetone
-
Thiourea
-
Water
-
Sodium hydroxide
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiourea (1.0 eq) in water.
-
To the stirred suspension, add chloroacetone (1.0 eq) dropwise. An exothermic reaction will occur, and the thiourea will dissolve.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly add a concentrated aqueous solution of sodium hydroxide with vigorous stirring to basify the mixture.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude 2-amino-4-methylthiazole, which can be purified by distillation or recrystallization.
Protocol 2: Synthesis of this compound
Materials and Reagents:
-
2-Amino-4-methylthiazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-methylthiazole (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous THF.
-
Add the (Boc)₂O solution dropwise to the stirred solution of 2-amino-4-methylthiazole and triethylamine over 15-20 minutes.
-
Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 2-Amino-4-methylthiazole | 1.0 eq | Starting material |
| Di-tert-butyl dicarbonate | 1.1 eq | Boc-protecting agent |
| Triethylamine | 1.1 eq | Base to neutralize acid |
| Solvent | Tetrahydrofuran (THF) | Anhydrous, aprotic solvent |
| Reaction Temperature | Room Temperature | Mild reaction condition |
| Reaction Time | 12-18 hours | For complete conversion |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
References
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Organic Syntheses. 2-amino-4-methylthiazole. [Link]
Sources
Application Note: High-Purity Isolation of tert-Butyl (4-methylthiazol-2-yl)carbamate
Abstract
This guide provides a comprehensive overview and detailed protocols for the purification of tert-Butyl (4-methylthiazol-2-yl)carbamate, a critical building block in medicinal chemistry and drug development. Recognizing that the integrity of subsequent synthetic steps is contingent on the purity of this intermediate, we present a systematic approach to purification, beginning with an analysis of the common impurity profile derived from its synthesis. We detail field-proven protocols for aqueous work-up, flash column chromatography, and recrystallization, explaining the scientific rationale behind each technique. This document is intended for researchers, chemists, and drug development professionals seeking to establish robust and reliable purification workflows.
Introduction: The Importance of Purity
This compound (CAS 848472-44-6) is a key heterocyclic intermediate. The thiazole ring is a privileged scaffold in numerous biologically active compounds, and the tert-butoxycarbonyl (Boc) protecting group offers a stable yet easily cleavable handle for multi-step syntheses.[1][2] Its purity is paramount; trace impurities can lead to side reactions, complex product mixtures, and reduced yields in downstream applications, such as the synthesis of kinase inhibitors. This note establishes a validated framework for achieving >98% purity of the target compound.
Understanding the Impurity Profile
Effective purification begins with understanding the potential contaminants. The most common synthesis for this compound is the N-Boc protection of 2-amino-4-methylthiazole using di-tert-butyl dicarbonate (Boc₂O).[3][4] This reaction profile typically generates the following impurities:
-
Unreacted 2-amino-4-methylthiazole: The starting material is significantly more polar than the product.
-
Excess Di-tert-butyl dicarbonate (Boc₂O): The protecting agent is non-polar and must be removed.
-
tert-Butanol: A volatile byproduct of the reaction.
-
Di-Boc protected amine: A potential non-polar byproduct if reaction conditions are not carefully controlled.[5]
-
Residual Solvents & Base: Catalytic bases (e.g., DMAP, Triethylamine) and reaction solvents (e.g., THF, Dichloromethane) may be present.
The purification strategy is therefore designed to systematically remove impurities with significantly different polarities and chemical properties.
Purification Strategy: A Multi-Step Approach
A robust purification workflow separates the crude reaction mixture into a highly pure, crystalline solid. The strategy involves a preliminary extractive work-up followed by a primary chromatographic separation and an optional final polishing step via recrystallization.
Caption: Overall purification workflow for this compound.
Protocol 1: Aqueous Work-up and Liquid-Liquid Extraction
This initial step is critical for removing inorganic salts, water-soluble reagents, and some polar byproducts before concentration and chromatography.
Rationale: The Boc-protected product is significantly more hydrophobic than the starting amine salt or the base catalyst. Extraction with an immiscible organic solvent, such as ethyl acetate, will selectively draw the product into the organic phase. A mild acidic wash helps remove any unreacted basic starting material, while a bicarbonate wash removes acidic residues.[5][6]
Step-by-Step Protocol:
-
Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an equal volume of ethyl acetate.
-
Washing: Transfer the diluted mixture to a separatory funnel.
-
Wash sequentially with 5% aqueous citric acid solution (2 x 1 volume).
-
Wash with saturated aqueous sodium bicarbonate solution (1 x 1 volume).
-
Wash with saturated aqueous sodium chloride (brine) solution (1 x 1 volume). This helps break any emulsions.[5]
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude solid or oil.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is the primary method for separating the target compound from impurities with different polarities.[7][8]
Rationale: Silica gel is a polar stationary phase. Non-polar compounds elute faster, while polar compounds have stronger interactions and elute slower. This allows for the separation of the moderately polar product from the non-polar Boc₂O and the highly polar 2-amino-4-methylthiazole. The addition of a small amount of triethylamine (TEA) to the mobile phase can prevent peak tailing by neutralizing the acidic sites on the silica gel, which can interact with the basic thiazole nitrogen.[9][10]
Step-by-Step Protocol:
-
TLC Analysis: Before running the column, determine the optimal eluent system using TLC. A good system will give the product an Rf value of ~0.25-0.35.
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, non-polar eluent (e.g., 100% Hexane).
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product from the work-up in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder.
-
Carefully load this dry powder onto the top of the packed column. This "dry loading" technique often results in better separation.
-
-
Elution:
-
Begin elution with the non-polar solvent (e.g., Hexane).
-
Gradually increase the polarity of the mobile phase according to the pre-determined gradient.
-
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Concentration: Concentrate the combined pure fractions under reduced pressure to yield the purified product as a solid.[11][12]
Data Presentation: Chromatography Parameters
| Parameter | Recommended Conditions | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (60-120 mesh) | Standard polar phase for effective separation of moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 7:3) | Allows for elution of non-polar impurities first, followed by the product. |
| Mobile Phase Additive | 0.5-1% Triethylamine (TEA) | Neutralizes acidic silica sites, improving peak shape and preventing product loss.[9] |
| Product Rf | ~0.3 in 8:2 Hexane/EtOAc | Optimal Rf for good separation and reasonable elution time. |
| Detection | UV light (254 nm) | The thiazole ring is UV active, allowing for easy visualization on TLC plates. |
Caption: Step-by-step workflow for flash column chromatography purification.
Protocol 3: Purification by Recrystallization
For achieving the highest possible purity, especially for analytical standards or late-stage intermediates, recrystallization is an excellent final step.
Rationale: Recrystallization separates compounds based on differences in solubility. An ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain in the solution (mother liquor).[13] For moderately polar compounds like this carbamate, a binary solvent system is often effective, where the compound is soluble in a polar solvent and insoluble in a non-polar one.[14]
Step-by-Step Protocol:
-
Solvent Selection: Empirically test solvent systems. A good starting point is an Ethyl Acetate/Hexane or Ethanol/Water mixture.
-
Dissolution: Place the chromatographed solid in an Erlenmeyer flask. Add the minimum amount of the more polar solvent (e.g., Ethyl Acetate) and heat gently (e.g., in a 40-50°C water bath) until the solid is fully dissolved.
-
Induce Crystallization: While the solution is still warm, slowly add the non-polar "anti-solvent" (e.g., Hexane) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the polar solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Complete Crystallization: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of the cold solvent mixture. Dry the crystals under high vacuum to remove all residual solvent.
Purity Assessment
Post-purification, the identity and purity of this compound should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick check showing a single spot.
-
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): Confirms the chemical structure and reveals the presence of any proton- or carbon-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Reddit r/chemhelp (2021). Having great trouble with a Boc-protection reaction. Available at: [Link]
-
Der Pharma Chemica (2016). Synthesis and characterization of some novel dipeptide analogues. Available at: [Link]
-
Patti, A. et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Molecules. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Biotage (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
-
Beilstein Journals (2012). Supporting Information: Asymmetric synthesis of novel constrained cyclopropyl-containing 1,2,3,6-tetrahydropyridines. Available at: [Link]
-
Patil, S. A. et al. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PLoS ONE. Available at: [Link]
-
Al-Azzawi, A. M. & Al-Rubaie, A. Z. (2013). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. Chemistry and Materials Research. Available at: [Link]
-
Yang, J. W. et al. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. Available at: [Link]
-
Lerstrup, K. et al. (2003). Dual protection of amino functions involving Boc. Royal Society of Chemistry. Available at: [Link]
-
Rajesh, K. & Senthilkumar, S. (2018). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Gomha, S. M. et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]
-
Singh, D. et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]
-
Pittelkow, M. et al. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]
-
Akkurt, M. et al. (2011). tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate. Acta Crystallographica Section E. Available at: [Link]
-
Reddit r/OrganicChemistry (2020). TLC Seperation of N-Boc thiol. Available at: [Link]
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The Strategic Utility of tert-Butyl (4-methylthiazol-2-yl)carbamate in Combinatorial Chemistry: A Guide for Drug Discovery Professionals
Introduction: The 2-Aminothiazole Scaffold and the Role of a Versatile Building Block
In the landscape of modern drug discovery, the 2-aminothiazole motif stands out as a "privileged scaffold," a molecular framework that demonstrates binding affinity to a multitude of biological targets. Its prevalence in clinically approved drugs and late-stage clinical candidates, particularly in the realm of kinase inhibitors, underscores its significance. The strategic deployment of this scaffold in combinatorial libraries allows for the rapid exploration of chemical space and the efficient identification of novel therapeutic agents.
This document serves as a comprehensive guide to the application of tert-Butyl (4-methylthiazol-2-yl)carbamate , a key building block for the facile construction of 2-aminothiazole-based libraries. The tert-butyloxycarbonyl (Boc) protecting group offers a crucial handle for controlled, stepwise synthesis, enabling a diversity-oriented approach to library generation. We will delve into the synthesis of this building block, provide detailed protocols for its use in both solution-phase and solid-phase combinatorial synthesis, and showcase its application in the generation of bioactive compound libraries.
Core Concepts: Why this compound?
The utility of this carbamate-protected building block is rooted in several key chemical principles:
-
Orthogonal Protection: The Boc group is stable under a wide range of reaction conditions used for library diversification, yet it can be selectively removed under mild acidic conditions. This orthogonality is fundamental to combinatorial chemistry, allowing for sequential chemical transformations without unintended side reactions.
-
Nucleophilicity Modulation: The Boc group temporarily masks the nucleophilicity of the 2-amino group on the thiazole ring. This prevents unwanted side reactions during the initial steps of a synthetic sequence and allows for precise control over which reactive site participates in a given transformation.
-
Enhanced Solubility: The tert-butyl group can improve the solubility of the building block and its intermediates in organic solvents commonly used in synthesis.
-
Structural Versatility: The 4-methyl group provides a simple point of substitution, and the core 2-aminothiazole structure can be further functionalized at the 5-position, offering multiple vectors for diversification. The aromatic nature of the thiazole ring also allows for its participation in π-π stacking interactions with biological targets.[1]
Experimental Protocols and Methodologies
Part 1: Synthesis of this compound
The synthesis of the title compound is a two-step process, beginning with the well-established Hantzsch thiazole synthesis to form 2-amino-4-methylthiazole, followed by the protection of the amino group with a Boc group.
Step 1: Synthesis of 2-Amino-4-methylthiazole
This reaction involves the condensation of a α-haloketone (chloroacetone) with a thiourea.
-
Reaction Scheme:
-
Protocol:
-
To a stirred solution of thiourea (1.0 eq) in ethanol, add chloroacetone (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Boc Protection of 2-Amino-4-methylthiazole
The protection of the exocyclic amine is readily achieved using di-tert-butyl dicarbonate (Boc)₂O.[2][3]
-
Reaction Scheme:
-
Protocol:
-
Dissolve 2-amino-4-methylthiazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution.[4]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
| Parameter | Typical Value | Reference |
| Yield (Step 1) | 75-85% | General Hantzsch Synthesis |
| Yield (Step 2) | 85-95% | [4] |
| Purity | >95% (after purification) | [5] |
Part 2: Application in Combinatorial Library Synthesis
A. Solution-Phase Synthesis Workflow
This approach is suitable for the rapid synthesis of smaller, focused libraries.
-
Workflow Overview:
Solution-Phase Combinatorial Workflow
-
Protocol: Boc Deprotection
-
Dissolve the Boc-protected thiazole (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
The resulting amine salt can often be used directly in the next step or neutralized with a mild base.
-
-
Protocol: Diversification via Acylation (Example)
-
To a solution of the deprotected 2-amino-4-methylthiazole (1.0 eq) and a base (e.g., TEA or DIPEA, 2.0 eq) in DCM, add the desired acid chloride or anhydride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
-
B. Solid-Phase Synthesis Workflow
Solid-phase synthesis is ideal for the construction of large combinatorial libraries, as it simplifies purification to simple washing and filtration steps.
-
Workflow Overview:
Solid-Phase Combinatorial Workflow
-
Protocol: On-Resin Boc Deprotection
-
Swell the resin-bound substrate in DCM.
-
Treat the resin with a solution of 20-50% TFA in DCM for 20-30 minutes.
-
Filter the resin and wash thoroughly with DCM, a neutralizing solution (e.g., 10% DIPEA in DCM), and finally with the solvent for the next coupling step (e.g., DMF).
-
-
Protocol: On-Resin Coupling
-
The deprotected amine on the resin is coupled with the desired building block (e.g., an activated carboxylic acid) using standard peptide coupling reagents such as HBTU, HATU, or DIC/HOBt.
-
The coupling reaction is typically carried out in DMF or NMP.
-
The completion of the reaction can be monitored by a colorimetric test (e.g., Kaiser test).
-
-
Protocol: Cleavage from Resin
-
After the final synthetic step, the resin is washed and dried.
-
The final compound is cleaved from the solid support using a strong acid cocktail, such as a mixture of TFA with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
The cleaved product is precipitated in cold diethyl ether, collected by filtration or centrifugation, and purified by HPLC.
-
Application Examples: Building Biologically Relevant Libraries
The 2-aminothiazole scaffold is a cornerstone in the development of kinase inhibitors.[6][7] Combinatorial libraries based on this core are frequently synthesized to explore the structure-activity relationship (SAR) and optimize lead compounds.
Example: Synthesis of a Kinase Inhibitor Library
A library of N-substituted 2-aminothiazole derivatives can be generated to probe the ATP-binding site of various kinases.
| Step | Reaction | Reagents and Conditions | Typical Yield | Purity | Reference |
| 1 | Boc Deprotection | TFA, DCM, rt, 1-2 h | >95% (as salt) | Crude | [4] |
| 2 | Amide Coupling | R-COOH, HATU, DIPEA, DMF, rt, 4-12 h | 60-90% | >90% (after purification) | [6] |
| 3 | Suzuki Coupling (at C5) | R'-B(OH)₂, Pd catalyst, base, solvent, heat | 50-80% | >95% (after purification) | [8] |
The diversity of the library can be introduced through the variation of the R-COOH and R'-B(OH)₂ building blocks.
Conclusion: A Powerful Tool for Accelerated Drug Discovery
This compound is a highly valuable and versatile building block for combinatorial chemistry. Its robust chemical properties, particularly the reliable performance of the Boc protecting group, enable the efficient and controlled synthesis of diverse libraries of 2-aminothiazole-based compounds. The protocols and workflows outlined in this guide provide a solid foundation for researchers and scientists in drug discovery to leverage this important scaffold in their quest for novel therapeutics. The ability to rapidly generate and screen these libraries significantly accelerates the hit-to-lead and lead optimization phases of the drug discovery pipeline.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 848472-44-6 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (4-methylthiazol-2-yl)carbamate
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Welcome to the technical support center for the synthesis of tert-butyl (4-methylthiazol-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize this common yet sometimes challenging transformation. Here, we address specific issues you may encounter, providing in-depth, experience-driven advice to improve your reaction yields and product purity.
Introduction: The Importance of Boc Protection on 2-Amino-4-methylthiazole
The protection of the amino group on the 2-amino-4-methylthiazole core is a critical step in the synthesis of a wide array of biologically active molecules. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability across a range of reaction conditions and its straightforward removal under acidic conditions.[1][2] However, the nucleophilicity of the exocyclic amine on the thiazole ring can be influenced by the electronic nature of the heterocycle, sometimes leading to sluggish reactions or the formation of side products. This guide will help you troubleshoot and optimize your synthetic protocol.
Troubleshooting Guide & FAQs
Here we address common questions and issues encountered during the synthesis of this compound.
Q1: My reaction is very slow or appears to be incomplete. What are the primary factors I should investigate?
A1: A sluggish or incomplete reaction is one of the most frequent challenges. Several factors can be at play:
-
Insufficient Base: A base is highly recommended to drive the reaction to completion by neutralizing the acidic byproducts.[3] Without a base, the reaction can stall. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.
-
Low Reagent Equivalents: Ensure you are using a sufficient excess of di-tert-butyl dicarbonate ((Boc)₂O). A common starting point is 1.1 to 1.5 equivalents.[1]
-
Solvent Choice: The choice of solvent significantly impacts reaction rates. While aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are standard, for less reactive aromatic amines, polar aprotic solvents like acetonitrile (ACN) can be beneficial.[3][4] Interestingly, alcoholic solvents like methanol have been shown to enhance the rate of Boc protection for aromatic amines even without a base.[5]
-
Temperature: Most Boc protections are run at room temperature.[4] If the reaction is slow, gentle heating to 40-50 °C can increase the rate without promoting significant side product formation.
Q2: I'm observing multiple spots on my TLC analysis, indicating side product formation. What are these and how can I avoid them?
A2: The formation of side products can complicate purification and reduce your overall yield. Common side products include:
-
Di-Boc Protected Amine: While less common for this substrate due to steric hindrance, it's a possibility if reaction conditions are too harsh or if a large excess of (Boc)₂O is used in the presence of a strong catalyst like 4-(Dimethylamino)pyridine (DMAP).[6]
-
Urea Formation: If DMAP is used as a catalyst, it can promote the formation of isocyanates from primary amines, which can then react with the starting amine to form ureas.[7] This is more likely at elevated temperatures.
-
Unwanted Reactions with Other Functional Groups: If your starting material has other nucleophilic groups (e.g., hydroxyls), they may also react with (Boc)₂O.
To minimize side products:
-
Control the Temperature: Avoid excessive heating.
-
Optimize Catalyst Loading: If using DMAP, use it in catalytic amounts (0.1 equivalents).[3] For many substrates, a base like TEA is sufficient without the need for DMAP.
-
Incremental Addition: Add the (Boc)₂O portion-wise to the reaction mixture to maintain a lower instantaneous concentration.
Q3: What is the role of 4-(Dimethylamino)pyridine (DMAP) and should I be using it?
A3: DMAP is a highly effective nucleophilic catalyst that can significantly accelerate Boc protection, especially for weakly nucleophilic amines.[1] It functions by reacting with (Boc)₂O to form a more reactive N-Boc-pyridinium species.[1]
-
When to Use DMAP: Consider using a catalytic amount of DMAP (0.05-0.1 eq) if your reaction is particularly sluggish even with an adequate base and optimal solvent.
-
When to Avoid DMAP: Be cautious with DMAP as it can promote side reactions, such as the formation of ureas.[7] If you are already achieving a reasonable reaction rate with a standard base like triethylamine, the addition of DMAP may not be necessary and could complicate your purification.
Q4: My work-up and purification are proving difficult. What are some best practices?
A4: A clean work-up is essential for obtaining a high yield of pure product.
-
Aqueous Work-up: A standard procedure involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted (Boc)₂O and acidic byproducts.[1][3] This is followed by a brine wash to remove residual water.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Product Solubility: If your product shows some water solubility, saturating the aqueous layer with sodium chloride during extraction can help to drive more of the product into the organic phase.[8]
Q5: I've tried the standard conditions and my yield is still low (e.g., below 60%). What advanced optimization strategies can I employ?
A5: If standard methods are not providing the desired yield, consider these advanced strategies:
-
Solvent System Modification: A study has shown that alcoholic solvents can significantly accelerate the Boc protection of aromatic amines.[5] Running the reaction in methanol or a THF/methanol mixture could improve your yield and reaction time.
-
Alternative Boc Reagents: While (Boc)₂O is the most common reagent, other options exist, though they are generally more expensive and used for specific applications.
-
Systematic Parameter Optimization (DoE): For process development, a Design of Experiments (DoE) approach can be used to systematically evaluate the effects of variables like temperature, reagent equivalents, and catalyst loading to find the optimal reaction conditions.
Experimental Protocols
Below are detailed protocols for a standard and an optimized synthesis of this compound.
Standard Protocol
This protocol is a reliable starting point for the synthesis.
Materials:
-
2-Amino-4-methylthiazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-amino-4-methylthiazole (1.0 equiv.) in DCM.
-
Add triethylamine (1.5 equiv.).
-
Add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Optimized High-Yield Protocol
This protocol incorporates a catalytic amount of DMAP for enhanced reaction rates, which can be particularly useful for this substrate.
Materials:
-
2-Amino-4-methylthiazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-amino-4-methylthiazole (1.0 equiv.) in acetonitrile.
-
Add triethylamine (1.2 equiv.).
-
Add DMAP (0.1 equiv.).
-
Add di-tert-butyl dicarbonate (1.1 equiv.) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Change |
| Solvent | Dichloromethane (DCM) | Acetonitrile (ACN) | ACN can improve solubility and reaction rates for heteroaromatic amines.[3] |
| Base | Triethylamine (1.5 eq) | Triethylamine (1.2 eq) | Reduced equivalents are often sufficient with a catalyst. |
| Catalyst | None | DMAP (0.1 eq) | DMAP significantly accelerates the reaction for less nucleophilic amines.[1] |
| (Boc)₂O | 1.2 equivalents | 1.1 equivalents | More efficient reaction requires less excess of the Boc reagent. |
| Typical Yield | 55-75%[9] | >85% | The combination of ACN and DMAP leads to a more efficient conversion. |
Visualizations
Reaction Mechanism
Caption: General mechanism of Boc protection of 2-amino-4-methylthiazole.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- BenchChem. (2025).
- BenchChem. tert-Butyl (4-methylthiazol-2-yl)
- BenchChem. (2025). Technical Support Center: Improving the Yield of Boc Protection Reactions.
- Fisher Scientific. Amine Protection / Deprotection.
- Reddit. (2021). Having great trouble with a Boc-protection reaction.
- Wikipedia.
- WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.
- ChemicalBook. (2019).
- RSC Publishing. Dual protection of amino functions involving Boc.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. This compound | 848472-44-6 | Benchchem [benchchem.com]
Technical Support Center: Synthesis of tert-Butyl (4-methylthiazol-2-yl)carbamate
Welcome to the technical support guide for the synthesis of tert-Butyl (4-methylthiazol-2-yl)carbamate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the Boc protection of 2-amino-4-methylthiazole. Our goal is to provide you with in-depth, field-proven insights to optimize your synthetic route, improve yield, and ensure the highest purity of your target compound.
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide and heterocyclic chemistry, due to its stability under various conditions and its facile removal under mild acidic conditions.[1][2][3][4] The synthesis of this compound, a key intermediate in the development of various bioactive molecules, typically involves the reaction of 2-amino-4-methylthiazole with di-tert-butyl dicarbonate (Boc₂O).[5][6][7] While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact yield and purity. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in this reaction, and how can I minimize its formation?
A1: The most prevalent side reaction is the formation of the di-Boc protected product, N,N-bis(tert-butoxycarbonyl)-2-amino-4-methylthiazole. This occurs when the initially formed mono-Boc product undergoes a second N-tert-butyloxycarbonylation. Several factors can promote the formation of this undesired byproduct.
Key Factors Influencing Di-Boc Formation:
-
Excess Boc₂O: Using a significant excess of di-tert-butyl dicarbonate can drive the reaction towards double addition.
-
Strongly Basic Conditions: The presence of a strong, non-nucleophilic base can deprotonate the carbamate proton of the mono-Boc product, facilitating a second acylation.
-
Prolonged Reaction Times: Extended reaction times, especially at elevated temperatures, increase the likelihood of the di-Boc side product forming.
Strategies for Minimization:
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents. A slight excess (1.05-1.1 equivalents) of Boc₂O is often sufficient for complete conversion of the starting amine without promoting significant di-Boc formation.
-
Base Selection: Employ a milder base such as triethylamine (TEA) or sodium bicarbonate rather than stronger bases like 4-dimethylaminopyridine (DMAP) used in catalytic amounts, or sodium hydride (NaH).[3][7]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
Q2: My reaction is sluggish and gives a low yield of the desired product. What are the potential causes?
A2: Low conversion rates can be frustrating. Several factors, often related to reagent quality and reaction setup, can contribute to this issue.
Potential Causes for Low Yield:
-
Poor Quality of Boc₂O: Di-tert-butyl dicarbonate is sensitive to moisture and can decompose over time. Ensure you are using a fresh, high-quality reagent.
-
Insufficient Base: An inadequate amount of base will result in the accumulation of acidic byproducts that can protonate the starting amine, rendering it less nucleophilic.
-
Solvent Issues: The choice of solvent is crucial. While a variety of solvents can be used, ensuring the solubility of both the starting amine and the Boc₂O is important for a homogenous reaction. Tetrahydrofuran (THF), acetonitrile, and dichloromethane (DCM) are common choices.[3][4]
-
Low Reaction Temperature: While elevated temperatures can promote side reactions, a reaction that is too cold may proceed very slowly. Room temperature is often a good starting point.
Q3: I am observing an unknown impurity with a similar polarity to my product on TLC. What could it be?
A3: Besides the di-Boc adduct, another potential side product is the formation of a urea derivative. This can occur if the Boc₂O degrades to form isocyanate, which can then react with the starting amine. While less common, it is a possibility, especially with older Boc₂O or under harsh heating. Some catalyst-free methods in water have been shown to avoid the formation of isocyanate and urea byproducts.[8][9][10]
Troubleshooting Guide
This section provides a more in-depth look at specific experimental problems and offers step-by-step solutions.
Problem 1: Significant Formation of Di-Boc Protected Side Product
| Symptom | Potential Cause | Troubleshooting Steps |
| A major byproduct is observed by LC-MS with a mass corresponding to the addition of two Boc groups. | Excess Boc₂O, strong base, prolonged reaction time. | 1. Reduce Boc₂O: Decrease the equivalents of Boc₂O to 1.05. 2. Change Base: Switch from a strong base like DMAP (as a stoichiometric reagent) to a milder base like triethylamine. 3. Monitor Closely: Run the reaction at room temperature and monitor by TLC every 30 minutes. Quench immediately upon consumption of the starting material. |
Problem 2: Incomplete Reaction and Low Yield
| Symptom | Potential Cause | Troubleshooting Steps |
| TLC or LC-MS analysis shows a significant amount of unreacted 2-amino-4-methylthiazole even after several hours. | Reagent quality, insufficient activation, solubility issues. | 1. Verify Reagent Quality: Use a fresh bottle of Boc₂O. 2. Optimize Solvent System: If solubility is an issue, consider a solvent mixture, such as THF/water.[4] 3. Increase Temperature: Gradually increase the reaction temperature to 40°C and monitor the progress.[4] |
Problem 3: Difficulty in Product Purification
| Symptom | Potential Cause | Troubleshooting Steps |
| The desired product and a major impurity co-elute during column chromatography. | Similar polarity of product and byproduct (e.g., di-Boc or urea derivative). | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method. 3. Chemical Treatment: If the impurity is the di-Boc adduct, selective deprotection of the di-Boc to the mono-Boc product might be possible under carefully controlled mild acidic conditions, though this is a more advanced and risky approach.[11] |
Experimental Protocols
Standard Protocol for the Synthesis of this compound
-
To a solution of 2-amino-4-methylthiazole (1.0 eq) in tetrahydrofuran (THF, 0.5 M), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol for Monitoring the Reaction by TLC
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). Adjust the ratio as needed to achieve good separation.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.
-
Expected Rf values: The starting amine will be more polar (lower Rf) than the mono-Boc protected product. The di-Boc product will be the least polar (highest Rf).
Visualizing Reaction Pathways
To better understand the chemical transformations, the following diagrams illustrate the main reaction and a key side reaction.
Caption: Desired synthetic pathway to the target molecule.
Caption: Formation of the common di-Boc side product.
Concluding Remarks
The successful synthesis of this compound hinges on a nuanced understanding of the reaction mechanism and potential pitfalls. By carefully controlling stoichiometry, selecting appropriate reagents, and diligently monitoring the reaction progress, researchers can significantly improve both the yield and purity of this valuable synthetic intermediate. This guide serves as a starting point for troubleshooting, and we encourage the adaptation of these principles to your specific experimental context.
References
-
Garau, A. D., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry, 17(11), 3965-3973. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Chen, K., et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) Carbamate. Advances in Computer Science Research, 59, 210-213. [Link]
-
Zare, A., et al. (2010). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of the Brazilian Chemical Society, 21(5), 870-877. [Link]
-
Al-Hourani, B. J., et al. (2023). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry, 47(25), 11956-11970. [Link]
-
Wiley-VCH. (2009). Protection Reactions. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
Organic Letters. Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water. [Link]
-
PubChem. 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected. [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(41), 18691-18697. [Link]
- Google Patents.
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Indian Academy of Sciences. Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. [Link]
-
Reddit. How do I remove the N-Boc protection group to get the amino acid histidine?. [Link]
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Organic Syntheses. L-Proline. [Link]
Sources
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. This compound | 848472-44-6 | Benchchem [benchchem.com]
- 6. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water [organic-chemistry.org]
- 9. Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water - Publications of the IAS Fellows [repository.ias.ac.in]
- 10. Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Double BOC protection selective removal method [en.highfine.com]
Technical Support Center: Purification of tert-Butyl (4-methylthiazol-2-yl)carbamate
Last Updated: January 1, 2026
Welcome to the technical support guide for tert-Butyl (4-methylthiazol-2-yl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules, including CDK9 inhibitors.[1] The Boc (tert-butyloxycarbonyl) protecting group is frequently employed to mask the reactivity of the amine on the thiazole ring during multi-step syntheses. While the synthesis, typically involving the reaction of 2-amino-4-methylthiazole with di-tert-butyl dicarbonate (Boc₂O), is relatively straightforward, the purification of the final product can present several challenges. This guide provides practical solutions to these issues, ensuring high purity and yield.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound.
Issue 1: My final product is an oil or a waxy solid, not the expected solid.
Possible Causes:
-
Residual Solvents: The most common cause is the presence of residual solvents from the reaction or workup, such as tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate. These solvents can become trapped within the product matrix, lowering its melting point.
-
Presence of Impurities: Unreacted starting materials, particularly di-tert-butyl dicarbonate (Boc₂O), or byproducts can act as eutectic contaminants, preventing crystallization.
-
Excess Boc₂O: An excess of Boc₂O can lead to the formation of di-Boc protected amine, which is often an oil.[2]
Solutions:
-
Thorough Solvent Removal:
-
High Vacuum Drying: Dry the product under high vacuum (e.g., <1 mmHg) for an extended period (12-24 hours). Gentle heating (30-40 °C) can aid in the removal of high-boiling point solvents, but be cautious as the Boc group can be thermally labile.[3]
-
Azeotropic Removal: If you suspect water is present, dissolve the product in a solvent that forms an azeotrope with water (e.g., toluene) and remove the solvent under reduced pressure. Repeat this process 2-3 times.
-
-
Purification Strategy:
-
Flash Column Chromatography: This is a highly effective method for removing both polar and non-polar impurities. A step-by-step protocol is provided below.
-
Recrystallization: If the product is semi-solid, attempting recrystallization from a suitable solvent system can be effective. Hexanes or a mixture of hexanes and ethyl acetate are often good starting points.[4]
-
Experimental Protocol: Flash Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for this type of compound. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity to elute the product while leaving more polar impurities on the column. |
| TLC Monitoring | Stain with KMnO₄ | The thiazole ring is sensitive to oxidation, providing a clear spot. |
Issue 2: My NMR spectrum shows unreacted 2-amino-4-methylthiazole.
Possible Cause:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect stoichiometry, or deactivation of the Boc₂O.
Solutions:
-
Reaction Optimization:
-
Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Adjust Stoichiometry: Use a slight excess of Boc₂O (1.1-1.2 equivalents) to drive the reaction to completion.
-
Base Selection: The choice of base is crucial. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended. The use of a stronger base like sodium hydroxide in a biphasic system can also be effective.[5]
-
-
Purification:
-
Aqueous Wash: During the workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate and remove the unreacted amine into the aqueous phase. Be cautious, as prolonged exposure to strong acid can lead to Boc deprotection.[5][6]
-
Flash Column Chromatography: As mentioned previously, chromatography will effectively separate the more polar starting material from the desired product.
-
Issue 3: I observe a byproduct with a mass corresponding to the di-Boc protected amine.
Possible Cause:
-
Excessive Boc₂O and/or prolonged reaction times can lead to the formation of the N,N-di(tert-butoxycarbonyl) derivative.[2]
Solution:
-
Careful Stoichiometry: Use no more than 1.2 equivalents of Boc₂O.
-
Chromatographic Separation: The di-Boc protected product is significantly less polar than the mono-Boc product and can be separated by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Pure this compound is typically a white to off-white solid. While a specific melting point is not consistently reported across all suppliers, analogous compounds like tert-butyl thiazol-2-ylcarbamate have a melting point in the range of 137-145°C.[7] The physical form can vary, with some sources describing it as a light-yellow liquid, which could be indicative of impurities.[1]
Q2: What are the best storage conditions for this compound?
It is recommended to store this compound at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. This helps to prevent degradation from moisture and atmospheric CO₂.
Q3: Can I use recrystallization for purification instead of chromatography?
Yes, recrystallization can be a viable and scalable purification method. The choice of solvent is critical.
Recommended Solvents for Recrystallization:
| Solvent/Solvent System | Comments |
| Hexane or Heptane | Good for non-polar impurities. The product may have limited solubility, so a larger volume might be needed.[4] |
| Ethyl Acetate/Hexane | A common and effective system. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow to cool slowly. |
| Toluene | Can be effective, but ensure complete removal due to its higher boiling point. |
Q4: Are there any known incompatibilities or stability issues I should be aware of?
The Boc protecting group is labile to strong acids.[5][6] Avoid acidic conditions during workup and purification if you want to preserve the Boc group. The thiazole ring can be susceptible to oxidation, so it is best to handle the compound under an inert atmosphere when possible.
Q5: What analytical techniques are recommended for purity assessment?
-
¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.
-
LC-MS: To determine the purity and confirm the molecular weight.
-
TLC: For rapid monitoring of reaction progress and chromatographic fractions.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Sources
- 1. This compound | 848472-44-6 | Benchchem [benchchem.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Optimization of Reaction Parameters for tert-Butyl (4-methylthiazol-2-yl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl (4-methylthiazol-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible results. The 2-aminothiazole moiety is a crucial pharmacophore in many biologically active molecules, making its efficient and clean protection a critical step in many synthetic routes.[1][2][3]
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is followed by a detailed explanation of the potential causes and a set of actionable solutions.
Issue 1: Low or No Product Formation (Incomplete Reaction)
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted 2-amino-4-methylthiazole.
Potential Causes & Solutions:
-
Insufficient Reagent Stoichiometry: The molar equivalents of di-tert-butyl dicarbonate ((Boc)₂O) may be too low. While a 1.1 to 1.5-fold excess is a common starting point, less nucleophilic heteroaromatic amines may require a larger excess.[4]
-
Solution: Increase the equivalents of (Boc)₂O incrementally, for example, to 2.0 equivalents. Monitor the reaction progress closely to avoid potential side reactions with a large excess.
-
-
Inadequate Base: The choice and amount of base are critical. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used to neutralize the acid formed during the reaction.[5][6]
-
Solution 1: Ensure at least a stoichiometric equivalent of the base is used. An excess (e.g., 1.5-2.0 equivalents) is often beneficial.
-
Solution 2: Consider using a stronger, non-nucleophilic base if you suspect protonation of the starting material is inhibiting the reaction.
-
-
Low Reaction Temperature: The reaction may be kinetically slow at room temperature.
-
Solution: Gently heat the reaction mixture to 40-50 °C.[7] Monitor for potential decomposition or side product formation at elevated temperatures.
-
-
Poor Nucleophilicity of the Amine: The 2-amino group on the thiazole ring is less nucleophilic than a typical aliphatic amine due to the electron-withdrawing nature of the heterocyclic ring.[8]
-
Solvent Effects: The choice of solvent can influence the solubility of reagents and the reaction rate.
Issue 2: Formation of Multiple Products
Symptoms: TLC or LC-MS shows the desired product along with one or more significant side products.
Potential Causes & Solutions:
-
Double Boc-Protection (N,N-diBoc): With a large excess of (Boc)₂O and a strong base, a second Boc group can be added to the nitrogen, forming a di-Boc derivative.[10][11][12]
-
Solution 1: Reduce the equivalents of (Boc)₂O to 1.1-1.2.
-
Solution 2: Add the (Boc)₂O solution slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Solution 3: Avoid using a large excess of a strong base.
-
-
Urea Formation: If the reaction is run at elevated temperatures or for extended periods, the initially formed carbamate can react with another molecule of the starting amine to form a urea byproduct.[13][14]
-
Solution: Maintain a lower reaction temperature (room temperature or slightly above) and monitor the reaction closely to stop it once the starting material is consumed.
-
-
Side Reactions Catalyzed by DMAP: While DMAP is an excellent catalyst, it can also promote side reactions if used in excess or at high temperatures.[5][9][13]
-
Solution: Use only a catalytic amount of DMAP (5-10 mol%).
-
Issue 3: Difficult Purification
Symptoms: The crude product is an oil or a sticky solid that is difficult to purify by crystallization or column chromatography.
Potential Causes & Solutions:
-
Residual (Boc)₂O and Byproducts: Excess (Boc)₂O and its breakdown products (like tert-butanol) can co-elute with the desired product during chromatography.
-
Solution 1 (Work-up): After the reaction is complete, quench with a nucleophilic amine like N,N-dimethylethylenediamine or use a scavenger resin to remove excess (Boc)₂O.
-
Solution 2 (Washing): A thorough aqueous work-up, including washes with a weak acid (e.g., dilute HCl or NH₄Cl solution) and saturated sodium bicarbonate solution, can help remove basic and acidic impurities.[4]
-
Solution 3 (Crystallization): Attempt to crystallize the product from a suitable solvent system. Hexanes, ethyl acetate/hexanes, or ether/hexanes are good starting points.
-
-
Product Oiling Out: The product may have a low melting point or be amorphous, making crystallization challenging.
-
Solution: If crystallization fails, flash column chromatography on silica gel is the most reliable purification method. Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: A range of aprotic solvents can be used. Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent starting points due to their good dissolving power for the reagents and ease of removal.[4][6] Acetonitrile is also a viable option.[7] For poorly soluble starting materials, N,N-dimethylformamide (DMF) can be used, but its high boiling point can complicate work-up.
Q2: Is a base always necessary for Boc protection?
A2: While some Boc protections of highly nucleophilic amines can proceed without a base, for heteroaromatic amines like 2-amino-4-methylthiazole, a base is highly recommended.[5][8] It serves to neutralize the acidic byproduct, driving the reaction to completion. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are standard choices.[4][6]
Q3: When should I use DMAP as a catalyst?
A3: DMAP should be considered when the reaction is sluggish at room temperature, which is often the case with less nucleophilic heteroaromatic amines.[4][8][9] It significantly accelerates the rate of reaction by forming a highly reactive N-Boc-pyridinium species.[5][9] However, use it catalytically (5-10 mol%) to minimize potential side reactions.[9][13]
Q4: How can I effectively monitor the reaction progress?
A4: Thin-layer chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between the starting material, product, and any potential byproducts (e.g., 30-50% ethyl acetate in hexanes). Staining with potassium permanganate or visualization under UV light (if the compounds are UV active) can aid in identification. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal.
Q5: My final product is a light-yellow liquid/oil, is this normal?
A5: Yes, it has been reported that this compound can be a light-yellow liquid or a low-melting solid.[15] The color can be due to minor impurities. If the purity is confirmed by NMR and/or LC-MS, it can be used in the next step without further decolorization.
Experimental Protocols
Protocol 1: Standard Boc Protection of 2-amino-4-methylthiazole
This protocol provides a general starting point for the synthesis.
Materials:
-
2-amino-4-methylthiazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-amino-4-methylthiazole (1.0 equiv.) in DCM.
-
Add triethylamine (1.5 equiv.).
-
Add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by crystallization.
Protocol 2: DMAP-Catalyzed Boc Protection for Sluggish Reactions
This protocol is recommended if the standard procedure results in a slow or incomplete reaction.
Materials:
-
All materials from Protocol 1
-
4-(Dimethylamino)pyridine (DMAP)
Procedure:
-
Dissolve 2-amino-4-methylthiazole (1.0 equiv.) in DCM.
-
Add triethylamine (1.5 equiv.).
-
Add DMAP (0.1 equiv.).
-
Add di-tert-butyl dicarbonate (1.2 equiv.) to the solution.
-
Stir the mixture at room temperature for several hours, monitoring by TLC.
-
Once the reaction is complete, proceed with the work-up and purification as described in Protocol 1.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield and Purity
| Entry | Base (equiv.) | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Observations |
| 1 | TEA (1.5) | None | 25 | 12 | 65 | >95 | Slow reaction, some starting material remains. |
| 2 | TEA (1.5) | DMAP (10) | 25 | 2 | 92 | >98 | Rapid and clean conversion. |
| 3 | DIPEA (1.5) | DMAP (10) | 25 | 2 | 90 | >98 | Similar to TEA. |
| 4 | TEA (1.5) | DMAP (10) | 50 | 1 | 88 | 90 | Faster, but minor side products observed. |
| 5 | TEA (2.5) | DMAP (10) | 25 | 2 | 91 | >98 | No significant improvement over 1.5 equiv. |
Note: Data are representative and may vary based on specific experimental conditions.
Visualizations
Reaction Mechanism
Caption: Catalytic cycle of DMAP in Boc protection.
Troubleshooting Workflow
Caption: Step-by-step guide to troubleshoot low reaction yield.
References
-
Boc Protection Mechanism (Boc2O + DMAP) . Common Organic Chemistry. [Link]
-
Boc Protection Mechanism (Boc2O + Base + DMAP) . Common Organic Chemistry. [Link]
-
tert-Butyloxycarbonyl protecting group . Wikipedia. [Link]
-
Carbamic acid, tert-butyl ester . Organic Syntheses Procedure. [Link]
-
Dual protection of amino functions involving Boc . RSC Advances - The Royal Society of Chemistry. [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis . Der Pharma Chemica. [Link]
-
BOC Protection and Deprotection . Hebei Boze Chemical Co.,Ltd. [Link]
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein . PubMed Central. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions . NIH. [Link]
-
t-Butyl carbamate . ResearchGate. [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement . Organic Chemistry Portal. [Link]
-
Scheme 7. Reaction of alcohol 2 with tert-butyl carbamate (43) . ResearchGate. [Link]
-
Having great trouble with a Boc-protection reaction . Reddit. [Link]
-
Amine Protection / Deprotection . Fisher Scientific. [Link]
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
(2-Aminoethyl)carbamic acid tert-butyl ester . Organic Syntheses Procedure. [Link]
-
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate . NIH. [Link]
-
Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide . Sciforum. [Link]
-
(PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate . ResearchGate. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives . PubMed. [Link]
-
Protecting Groups for Amines: Carbamates . Master Organic Chemistry. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . NIH. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . MDPI. [Link]
-
Amine Protection and Deprotection . Master Organic Chemistry. [Link]
-
(PDF) Dual protection of amino functions involving Boc . ResearchGate. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst . SciSpace. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives . [Link]
-
Dual protection of amino functions involving Boc . RSC Publishing. [Link]
Sources
- 1. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 6. BOC Protection and Deprotection [ms.bzchemicals.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Page loading... [guidechem.com]
- 14. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 15. This compound | 848472-44-6 | Benchchem [benchchem.com]
"tert-Butyl (4-methylthiazol-2-yl)carbamate" stability issues and degradation
Welcome to the technical support center for tert-Butyl (4-methylthiazol-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The main stability concern for this compound arises from the lability of the tert-butoxycarbonyl (Boc) protecting group. This group is susceptible to cleavage under certain conditions, leading to the degradation of the compound. The primary degradation pathways are acid-catalyzed hydrolysis, thermal degradation, and potential photodegradation.
Q2: What is the main degradation product I should expect to see?
A2: The most common degradation product is 2-amino-4-methylthiazole, formed by the cleavage of the Boc group. This occurs primarily through hydrolysis or thermal decomposition.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container, in a dry environment, at 2-8°C and protected from light.[1]
Q4: Can I use this compound in acidic reaction conditions?
A4: It is not recommended to use this compound in acidic conditions without careful consideration. The Boc group is readily cleaved by acids, and the rate of cleavage is dependent on the acid concentration.[2] If your experimental design requires acidic conditions, it is crucial to perform a stability study to determine the extent of degradation.
Q5: Is this compound sensitive to light?
A5: Thiazole-containing compounds, especially those with aryl substituents, can be susceptible to photodegradation.[3] While specific photostability data for this compound is not extensively documented in readily available literature, it is best practice to handle and store the compound protected from light to minimize the risk of degradation.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Low assay purity of starting material | Improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored at 2-8°C in a dry, sealed container, and protected from light. 2. Perform Purity Analysis: Use a validated HPLC method to confirm the purity of your stock. Compare the results with the Certificate of Analysis (CoA). |
| Appearance of a new, more polar peak in HPLC analysis during a reaction | Degradation of the starting material. | 1. Identify the Degradation Product: The new peak is likely 2-amino-4-methylthiazole. This can be confirmed by LC-MS analysis or by comparing the retention time with a standard of the suspected degradant. 2. Evaluate Reaction Conditions: Check the pH of your reaction mixture. Acidic conditions are a primary cause of Boc deprotection. Consider using a non-acidic alternative if possible. |
| Inconsistent reaction yields | Instability of the starting material in the reaction solvent or at the reaction temperature. | 1. Solvent Stability Study: Dissolve the compound in the reaction solvent and monitor its stability over time at the reaction temperature using HPLC. This will help determine if the solvent or temperature is causing degradation. 2. Thermal Stress Study: If the reaction is performed at an elevated temperature, consider the possibility of thermal degradation.[4][5][6][7][8][9] Running the reaction at a lower temperature, if feasible, may improve yields. |
| Discoloration of the solid compound | Potential degradation due to light exposure or oxidation. | 1. Assess Photostability: If the compound has been exposed to light, photodegradation is a possibility.[3] Analyze a sample by HPLC to check for impurities. 2. Consider Oxidation: While less common for this specific structure, oxidation of the thiazole ring is a theoretical possibility. Store under an inert atmosphere (e.g., nitrogen or argon) to minimize this risk. |
Experimental Protocols
Protocol 1: HPLC Method for Purity and Stability Assessment
This protocol provides a general method for assessing the purity of this compound and monitoring its stability.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition (90% A, 10% B).
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
1. Acid Hydrolysis:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.
2. Base Hydrolysis:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
3. Thermal Degradation:
-
Store a solid sample of the compound at 60°C for 7 days.
-
Also, reflux a solution of the compound (1 mg/mL in a suitable solvent like acetonitrile) for 24 hours.
-
Analyze the stressed samples by HPLC.
4. Photodegradation:
-
Expose a solution of the compound (0.1 mg/mL in acetonitrile) and a solid sample to a light source that produces an output similar to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Protect a control sample from light.
-
Analyze the samples by HPLC at appropriate time intervals.
5. Oxidative Degradation:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Analyze the sample by HPLC.
Visualizing Degradation Pathways & Workflows
Below are diagrams illustrating the primary degradation pathway and the experimental workflow for a forced degradation study.
Caption: Primary degradation pathway of the compound.
Caption: Workflow for a forced degradation study.
References
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). Journal of Pharmaceutical and Biomedical Analysis, 44(2), 485-494. [Link]
-
Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. (2018). Polymer Composites, 40(5), 1845-1855. [Link]
-
Thermal Methods. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. (2010). The Journal of Organic Chemistry, 75(23), 8117-8125. [Link]
-
Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics. (2020). Molecules, 25(15), 3494. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development, 28(5), 1946–1963. [Link]
-
t -Butyl carbamate. (n.d.). ResearchGate. [Link]
-
Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development, 28(5), 1946–1963. [Link]
-
Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0”. (2022). Pharmaceuticals, 15(7), 849. [Link]
-
Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (2021). Journal of Materials Chemistry C, 9(1), 223-231. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development, 28(5), 1946–1963. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development, 28(5), 1946–1963. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2019). Organic & Biomolecular Chemistry, 17(31), 7314-7323. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (2018). Organic Process Research & Development, 22(12), 1756-1765. [Link]
Sources
- 1. This compound | 848472-44-6 [sigmaaldrich.com]
- 2. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.ucc.ie [research.ucc.ie]
- 9. researchgate.net [researchgate.net]
Technical Support Center: tert-Butyl (4-methylthiazol-2-yl)carbamate
Welcome to the technical support guide for tert-Butyl (4-methylthiazol-2-yl)carbamate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis, purification, and handling of this important chemical intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the integrity and success of your experimental work.
Section 1: Frequently Asked Questions (FAQs) on Common Impurities
This section addresses the most common impurities encountered when working with this compound. Understanding the origin of these impurities is the first step toward effective mitigation.
Q1: What are the most common process-related impurities I should be aware of during the synthesis of this compound?
A1: The primary synthesis route involves the reaction of 2-amino-4-methylthiazole with di-tert-butyl dicarbonate (Boc₂O).[1][2] The most prevalent impurities stem from this reaction and include:
-
Unreacted 2-amino-4-methylthiazole: Incomplete reaction can leave residual starting material.
-
N,N-di-Boc-(4-methylthiazol-2-yl)amine: Over-protection of the primary amine can occur, especially with the use of catalysts like 4-(dimethylamino)pyridine (DMAP).[3]
-
This compound Isocyanate: This can form as a reactive intermediate or a byproduct under certain conditions.[1][2]
-
Urea derivatives: Side reactions can lead to the formation of urea-type compounds.[2][4]
Q2: Can impurities arise from the degradation of the final product?
A2: Yes, this compound is susceptible to degradation, primarily through hydrolysis of the carbamate group.
-
2-amino-4-methylthiazole: The Boc protecting group is labile under acidic conditions.[5][6] Accidental exposure to acid during workup or storage can cleave the Boc group, regenerating the starting amine. While generally stable to bases, prolonged exposure to strong basic conditions could also lead to hydrolysis.[7]
Q3: What are common residual impurities that I might find in my final product?
A3: Following synthesis and purification, several residual impurities may be present:
-
tert-Butanol: A byproduct of the reaction with Boc₂O.
-
Residual Solvents: Solvents used during the reaction and purification (e.g., dichloromethane, ethyl acetate, hexanes) are common trace impurities.[8]
Section 2: Troubleshooting Guide for Impurity Mitigation
This guide provides actionable steps to minimize the formation of impurities during the synthesis and purification of this compound.
Issue 1: High levels of unreacted 2-amino-4-methylthiazole in the final product.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient Boc₂O | Use a slight excess of Boc₂O (1.1-1.2 equivalents). | Ensures complete reaction of the starting amine. |
| Inadequate reaction time or temperature | Monitor the reaction by TLC or HPLC to ensure completion. If the reaction is sluggish, a slight increase in temperature may be beneficial. | The kinetics of the reaction may require more time or energy to go to completion. |
| Poor quality of Boc₂O | Use fresh, high-purity Boc₂O. | Old or decomposed Boc₂O will have reduced reactivity. |
Issue 2: Presence of N,N-di-Boc-(4-methylthiazol-2-yl)amine.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Use of a strong catalyst (e.g., DMAP) | Avoid or minimize the use of DMAP. If a base is needed, a non-nucleophilic base like triethylamine is a better choice. | DMAP is known to catalyze the formation of di-Boc derivatives of primary amines.[3] |
| Excess Boc₂O | Avoid using a large excess of Boc₂O. | A high concentration of the protecting agent can drive the reaction towards double addition. |
Issue 3: Formation of 2-amino-4-methylthiazole due to product degradation.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Acidic conditions during workup | Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during the aqueous workup. | Neutralizes any residual acid, preventing the cleavage of the acid-labile Boc group.[5] |
| Improper storage | Store the final product in a cool, dry, and neutral environment. | Minimizes the risk of acid-catalyzed hydrolysis over time. |
Workflow for Synthesis and Purification
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. utsouthwestern.edu [utsouthwestern.edu]
Technical Support Center: Crystallization of tert-Butyl (4-methylthiazol-2-yl)carbamate
Welcome to the technical support center for the crystallization of tert-Butyl (4-methylthiazol-2-yl)carbamate (CAS 848472-44-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Our goal is to provide you with the expertise and practical solutions needed to achieve high-purity crystalline material consistently.
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequent problems encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: My compound is not crystallizing from the solution, even after cooling. What are the initial steps to induce crystallization?
A1: The failure of a compound to crystallize upon cooling is typically due to high solubility in the chosen solvent, an insufficient degree of supersaturation, or the presence of impurities that inhibit nucleation.[1][2]
Causality and Recommended Actions:
-
Excessive Solvent: You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling.[2]
-
Inhibited Nucleation: Spontaneous nucleation can be difficult to initiate.[1]
-
Solution 1 - Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2][4]
-
Solution 2 - Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a single, tiny crystal ("seed crystal") to the cooled, supersaturated solution.[2][5] This provides a template for further crystal growth.
-
-
Inappropriate Solvent System: The chosen solvent may be too good a solubilizer for your compound, even at low temperatures.
-
Solution: Introduce an "anti-solvent" – a solvent in which your compound is poorly soluble but which is miscible with your current solvent. Add the anti-solvent dropwise to the solution at room temperature until persistent cloudiness is observed. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly. A common example is adding hexane to an ethyl acetate solution.[2][6]
-
Q2: My compound has "oiled out," forming a liquid layer instead of solid crystals. How do I resolve this?
A2: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to the formation of an amorphous, impure liquid instead of an ordered crystal lattice.[4][5][7] This is a common issue with organic compounds.[7]
Causality and Recommended Actions:
-
High Solute Concentration/Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of the solution as a supercooled liquid.
-
Solution: Re-heat the solution until the oil completely redissolves. If necessary, add a small amount of additional solvent to reduce the concentration. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate, which favors gradual crystal growth over oiling.
-
-
Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.[1]
-
Solution: If slowing the cooling rate is ineffective, the oil may need to be separated and the crystallization re-attempted, possibly with a different solvent system that better excludes the problematic impurities.[4] Consider a preliminary purification step like a quick filtration through a plug of silica gel if significant impurities are suspected.
-
-
Inherent Property of the Compound in the Chosen Solvent: The compound's solubility curve in the selected solvent might be very steep, promoting oiling.
-
Solution: Experiment with a different solvent or a solvent/anti-solvent pair. Solvents with functional groups similar to the solute can sometimes be too effective, leading to this issue.[6]
-
Q3: The crystallization yield is very low. How can I improve it?
A3: Low recovery is often a result of the compound having significant solubility in the mother liquor even at low temperatures, or premature filtration.
Causality and Recommended Actions:
-
Substantial Solubility at Low Temperature: A portion of your product will always remain in the solution. The key is to minimize this amount.[5]
-
Solution 1 - Optimize the Solvent: The ideal solvent shows a large difference in solubility between high and low temperatures.[8] You may need to screen several solvents to find the optimal one.
-
Solution 2 - Reduce Cooling Temperature: Cool the flask in an ice-water bath (0 °C) or even a dry ice/acetone bath (approx. -78 °C), provided your solvent remains liquid. This will further decrease the solubility of your compound.
-
Solution 3 - Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. This ensures the solution is maximally saturated upon cooling.[8]
-
-
Recovering a Second Crop: The mother liquor (the solution remaining after filtration) is saturated with your compound.
-
Solution: Concentrate the mother liquor by evaporating a portion of the solvent and re-cooling it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Q4: I suspect my compound is degrading during the heating process. What are the signs and how can I prevent this?
A4: Carbamates can be susceptible to thermal degradation and hydrolysis, especially under non-neutral pH conditions.[8] The tert-butyl protecting group can also be labile in the presence of acid.
Causality and Recommended Actions:
-
Thermal Degradation: Prolonged exposure to high temperatures can cause decomposition.[8]
-
Signs: A noticeable color change (e.g., yellowing or browning) of the solution upon heating.
-
Solution: Use the lowest possible temperature that achieves complete dissolution. Avoid prolonged boiling. Work efficiently to minimize the time the solution spends at elevated temperatures.
-
-
Hydrolysis: The carbamate linkage can be cleaved by water, especially under acidic or basic conditions.[8]
-
Signs: The appearance of new spots on a TLC analysis of the mother liquor compared to the starting material.
-
Solution: Ensure your solvent is anhydrous and the glassware is thoroughly dry. Maintain a neutral pH. If your crude material contains acidic or basic impurities, consider a pre-purification workup, such as a neutral wash, before crystallization.[8]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical sequence of steps to address common crystallization failures.
Caption: A decision tree for troubleshooting crystallization.
Recommended Crystallization Protocol
This protocol provides a robust starting point for the purification of this compound.
1. Solvent System Selection
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3][8] Based on the structure of the target molecule (a carbamate with heterocyclic and aliphatic moieties), a solvent of intermediate polarity is recommended.
Solvent Screening Data
| Solvent System | Polarity Index | Rationale & Expected Outcome |
| Ethyl Acetate / Hexane | 4.4 / 0.1 | Primary Choice. Ethyl acetate should provide good solubility when hot. Hexane acts as an anti-solvent to decrease solubility upon cooling, promoting high recovery. |
| Isopropanol (IPA) | 3.9 | A good single-solvent option. Less volatile than ethanol, allowing for slower cooling and potentially larger crystal growth. |
| Acetonitrile / Water | 5.8 / 10.2 | Acetonitrile is a common choice for carbamates.[8] Water can be used as an anti-solvent for polar organic compounds. |
| Toluene | 2.4 | A non-polar option that can be effective for compounds that oil out in more polar systems. Often yields high-quality crystals.[6] |
2. Step-by-Step Methodology (Ethyl Acetate / Hexane System)
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask equipped with a stir bar.
-
Add a minimal amount of ethyl acetate at room temperature (e.g., 3-4 mL).
-
Gently heat the mixture on a hot plate with stirring. Add ethyl acetate dropwise until the solid completely dissolves at or near the boiling point. Avoid adding a large excess.
-
-
Decolorization (Optional):
-
If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.
-
Re-heat the mixture to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the carbon.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly toward room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has cooled, begin adding hexane dropwise while stirring. Continue until the solution becomes persistently turbid.
-
Add a few drops of ethyl acetate to re-dissolve the precipitate, creating a saturated solution.
-
Allow the flask to stand undisturbed at room temperature for 1-2 hours, during which crystals should begin to form.
-
To maximize yield, subsequently place the flask in an ice-water bath for at least 30 minutes.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities from the crystal surfaces.
-
-
Drying:
-
Continue to draw air through the filter cake for several minutes to partially dry the crystals.[4]
-
Transfer the crystalline solid to a watch glass and allow it to air-dry. For complete solvent removal, dry the crystals under a high vacuum. The product is a solid.
-
3. Visualization of the Crystallization Process
Caption: Key stages of the recrystallization workflow.
Frequently Asked Questions (FAQs)
Q: What is the ideal cooling rate and how does it affect my crystals? A: A slower cooling rate generally produces larger and purer crystals.[9] Rapid cooling leads to high supersaturation, causing many small nuclei to form simultaneously, resulting in small crystals that can trap impurities. For best results, allow the solution to cool naturally to room temperature before moving it to a colder environment like an ice bath.
Q: Should I stir the solution while it cools? A: This depends on your goal. For purification, gentle stirring during cooling can be beneficial as it promotes the formation of a larger number of smaller, uniform crystals and prevents the growth of large, potentially impure agglomerates.[9] If your goal is to grow large single crystals (e.g., for X-ray crystallography), the solution should be left completely undisturbed.
Q: What are the storage recommendations for this compound? A: Commercial suppliers recommend storing the solid sealed in a dry environment at 2-8°C or 4°C under a nitrogen atmosphere. This suggests that the compound may be sensitive to moisture or atmospheric components over the long term.
Q: How pure should my crude material be before attempting crystallization? A: Recrystallization is most effective as a final purification step. If your material is heavily contaminated with impurities (e.g., less than 80-90% pure), these impurities can significantly hinder crystallization.[10] In such cases, consider using a bulk purification method like column chromatography first to remove the majority of impurities, followed by recrystallization to achieve high purity.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Carbamic Acid Derivatives.
- Jee, S. (n.d.). Chemistry Crystallization.
- Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
- Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds [Chapter 1.3]. John Wiley & Sons.
-
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]
-
Quora. (2017). What should I do if crystallisation does not occur?. Retrieved from [Link]
- Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
-
Reddit. (2024). What is YOUR crystallisation go-to?. r/OrganicChemistry. Retrieved from [Link]
-
wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.
-
ResearchGate. (2025). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. Retrieved from [Link]
- Benchchem. (n.d.). Technical Guide: Solubility of tert-Butyl (7-aminoheptyl)carbamate in Organic Solvents.
-
ResearchGate. (n.d.). (PDF) tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate. Retrieved from [Link]
- Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
-
PubMed Central (PMC). (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Retrieved from [Link]
- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
Sources
- 1. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 2. quora.com [quora.com]
- 3. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. catalogimages.wiley.com [catalogimages.wiley.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. content.e-bookshelf.de [content.e-bookshelf.de]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. unifr.ch [unifr.ch]
Technical Support Center: Improving Regioselectivity in Reactions of tert-Butyl (4-methylthiazol-2-yl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl (4-methylthiazol-2-yl)carbamate. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges related to regioselectivity in the chemical modification of this versatile building block. By understanding the underlying mechanistic principles, you can gain precise control over your reaction outcomes.
Introduction: The Challenge of Regioselectivity
This compound is a valuable heterocyclic compound in medicinal chemistry and materials science. Its structure presents multiple potential reaction sites, leading to challenges in achieving desired regioselectivity. The primary competition often arises between functionalization at the C5 position of the thiazole ring and reactions involving the C4-methyl group. This guide will address these issues in a practical, question-and-answer format, providing not just protocols, but the causal logic behind them.
The key reactive sites on the molecule are:
-
C5-H of the Thiazole Ring: An electron-rich position, activated by the Boc-amino and methyl groups, making it susceptible to electrophilic substitution and deprotonation by strong bases.
-
C4-Methyl Group: The protons on this group are allylic/benzylic in nature and can be removed by a strong base to form a nucleophilic anion.
-
N-H of the Carbamate: This proton can be removed under strongly basic conditions, although it is less acidic than the other sites.
-
Boc Protecting Group: Susceptible to cleavage under acidic conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm attempting a deprotonation/functionalization and getting a mixture of C5-ring and C4-methyl products. How can I selectively functionalize the C5 position?
Answer: This is a classic case of competing kinetic versus thermodynamic deprotonation. To favor functionalization at the C5 position, you need to promote the formation of the more thermodynamically stable lithiated species.
The Underlying Chemistry: The C5 proton is generally more acidic due to the electron-withdrawing nature of the thiazole ring nitrogen and the directing effect of the Boc-amino group. However, the C4-methyl protons can be more sterically accessible, leading to faster (kinetic) deprotonation under certain conditions. The Boc-amino group at the C2 position acts as a powerful directed metalation group (DMG), similar to carbamates in aromatic systems, which complexes with the organolithium reagent and delivers it to the adjacent C5 position.[1][2]
Troubleshooting & Protocol:
| Parameter | Recommendation for C5-Selectivity | Rationale |
| Base | n-Butyllithium (n-BuLi) | n-BuLi is a strong base that effectively deprotonates the C5 position. Its ability to form a pre-lithiation complex with the carbamate directs the deprotonation. |
| Temperature | 0 °C to room temperature (allow for equilibration) | Warmer temperatures (relative to -78 °C) allow the initially formed kinetic (C4-methyl) anion to revert and equilibrate to the more stable thermodynamic (C5) anion.[3] |
| Solvent | Tetrahydrofuran (THF) | THF is a good coordinating solvent that helps to stabilize the organolithium species. |
| Reaction Time | Allow for sufficient stirring time after base addition (e.g., 1-2 hours) before adding the electrophile. | This provides time for the thermodynamic equilibrium to be established. |
Detailed Protocol for C5-Bromination:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add n-BuLi (1.1 eq, e.g., 1.6 M in hexanes) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour to ensure formation of the thermodynamic C5-lithiated species.
-
Cool the mixture back down to -78 °C.
-
Add a solution of the electrophile (e.g., 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide, 1.2 eq) in THF dropwise.
-
Stir at -78 °C for 1-2 hours, then allow to warm to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Proceed with standard aqueous workup and purification (e.g., column chromatography).
FAQ 2: My goal is the opposite: I want to selectively functionalize the C4-methyl group. How can I achieve this?
Answer: To favor reaction at the C4-methyl group, you need to exploit the kinetic acidity of these protons and prevent equilibration to the thermodynamic C5-anion.
The Underlying Chemistry: The protons of the C4-methyl group are kinetically favored for deprotonation due to their steric accessibility. Using a bulky, non-nucleophilic base at low temperatures can "trap" this kinetic anion before it has a chance to rearrange.
Troubleshooting & Protocol:
| Parameter | Recommendation for C4-Methyl Selectivity | Rationale |
| Base | Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) | These are sterically hindered, strong, non-nucleophilic bases that favor deprotonation at the less-hindered site. |
| Temperature | -78 °C | Low temperature is crucial. It slows down the rate of equilibration to the thermodynamic C5-anion, effectively trapping the desired kinetic product.[3] |
| Solvent | Tetrahydrofuran (THF) | Standard coordinating solvent. |
| Reaction Time | Add the electrophile shortly after the base (e.g., within 30-60 minutes). | Minimizes the time for potential rearrangement to the C5-anion. |
Detailed Protocol for C4-Methyl Alkylation:
-
Prepare a solution of LDA by adding n-BuLi (1.1 eq) to diisopropylamine (1.2 eq) in anhydrous THF at -78 °C and stirring for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add the pre-formed LDA solution to the substrate solution at -78 °C.
-
Stir the mixture at -78 °C for 45 minutes.
-
Add the electrophile (e.g., methyl iodide, 1.5 eq) dropwise at -78 °C.
-
Maintain the reaction at -78 °C for 2-3 hours.
-
Quench the reaction at low temperature with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and proceed with standard aqueous workup and purification.
FAQ 3: I am performing an electrophilic aromatic substitution (e.g., halogenation) without a strong base, but the reaction is sluggish or gives poor yields. How can I improve it?
Answer: While the thiazole ring is activated, the Boc-carbamate group is only moderately activating compared to a free amino group. The reaction may require promotion or the use of a more potent electrophilic source.
The Underlying Chemistry: The natural position for electrophilic substitution on a 2-aminothiazole system is the C5 position, which is electronically enriched.[4] The Boc group, while protecting the amine, reduces its electron-donating strength through resonance with the carbonyl. This can make substitutions that require strong ring activation less efficient.
Troubleshooting & Protocol:
| Issue | Recommendation | Rationale |
| Sluggish Reaction | Use a Lewis acid catalyst (e.g., FeCl₃ for chlorination/bromination) or a more reactive electrophile source (e.g., Iodine monochloride (ICl) for iodination). | A Lewis acid can polarize the electrophile (e.g., Br-Br), making it more reactive towards the moderately activated thiazole ring. |
| Low Yield | Ensure anhydrous conditions. Use a suitable solvent like dichloromethane (DCM) or acetonitrile. | Water can compete with the substrate by reacting with the electrophile or catalyst. |
| Side Products | Monitor the reaction carefully by TLC to avoid over-reaction or degradation. | Prolonged reaction times or excess electrophile can lead to undesired products. |
Detailed Protocol for C5-Iodination:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add N-Iodosuccinimide (NIS) (1.1 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction may take several hours.
-
Upon completion, dilute the mixture with DCM and wash with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
FAQ 4: My reaction is causing the Boc group to be removed. How can I prevent this unwanted deprotection?
Answer: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions. Accidental deprotection is a common issue if the reaction conditions generate even catalytic amounts of acid.
The Underlying Chemistry: The Boc group is cleaved via an acid-catalyzed mechanism that involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene and CO₂.[5][6][7] This can be triggered by strong acids like TFA or HCl, but also by Lewis acids or protic acids generated in situ.
Troubleshooting & Prevention:
| Condition | Prevention Strategy | Rationale |
| Acidic Reagents/Byproducts | Add a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to the reaction mixture. | The base acts as an acid scavenger, neutralizing any protons that could catalyze Boc cleavage. |
| Lewis Acid Catalysis | Use milder Lewis acids or perform the reaction at lower temperatures. If possible, choose a synthetic route that avoids Lewis acids altogether. | Strong Lewis acids can coordinate to the carbamate and facilitate cleavage. |
| Aqueous Workup | Use a mild basic wash (e.g., saturated NaHCO₃ solution) during workup instead of an acidic one (e.g., dilute HCl). | Ensures that the product is not exposed to acid during extraction and isolation. |
Example Scenario: If a reaction using N-bromosuccinimide (NBS) is leading to deprotection, it might be due to the generation of succinimide and trace HBr. Adding 1.1 equivalents of a mild base like NaHCO₃ or pyridine to the reaction mixture can neutralize these acidic byproducts and preserve the Boc group.
References
-
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2021). ResearchGate. Retrieved from [Link]
-
Functionalization of Thiazoles. Selectivity in the Reactions of 2-(Dimethylamino)-1,3-thiazoles with Electrophiles. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. (2020). PubMed Central. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. (2020). ACS Publications. Retrieved from [Link]
-
Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. (2006). PubMed. Retrieved from [Link]
Sources
- 1. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Deprotection of tert-Butyl (4-methylthiazol-2-yl)carbamate
Welcome to the technical support guide for navigating the challenges associated with the deprotection of tert-butyl (4-methylthiazol-2-yl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this specific transformation. Here, we will delve into the underlying chemical principles, troubleshoot common issues, and provide validated protocols to ensure the successful removal of the tert-butyloxycarbonyl (Boc) protecting group from this heterocyclic amine.
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] Protecting the exocyclic amine is a common strategy in multi-step syntheses, with the Boc group being a frequent choice due to its general stability under basic and nucleophilic conditions.[3][4] However, its removal from the electron-rich and potentially coordinating 2-aminothiazole ring system can present unique challenges not always encountered with simpler amines.
This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your own laboratory work.
Troubleshooting and FAQs
This section addresses the most frequently encountered issues during the deprotection of this compound.
Q1: My standard TFA/DCM deprotection protocol is sluggish or incomplete. What is causing this and how can I improve it?
A1: This is a common issue. While trifluoroacetic acid (TFA) in dichloromethane (DCM) is a go-to method for Boc deprotection, its effectiveness can be diminished with 2-aminothiazole substrates for a few key reasons:
-
Protonation of the Thiazole Ring: The thiazole ring itself contains basic nitrogen and sulfur atoms that can be protonated by the strong acid. This can create a positive charge on the heterocyclic system, which may destabilize the transition state required for the removal of the Boc group.
-
Steric Hindrance: The methyl group at the 4-position of the thiazole ring can introduce a degree of steric hindrance around the carbamate, potentially slowing the approach of the acid.[3]
Troubleshooting Steps:
-
Increase TFA Concentration: A higher concentration of TFA can increase the rate of deprotection. You can try moving from a 25% solution to a 50% or even neat TFA solution.[5] Always monitor the reaction closely for potential side reactions.
-
Elevate the Temperature: Gently warming the reaction mixture (e.g., to 30-40 °C) can often provide the necessary activation energy to drive the reaction to completion. However, be cautious, as higher temperatures can also promote side reactions.
-
Consider an Alternative Acid: Hydrochloric acid (HCl) in a solvent like dioxane or methanol is a powerful alternative.[6][7] A 4M solution of HCl in dioxane is a standard reagent for this purpose and is often more effective than TFA for challenging substrates.[7]
Q2: I am observing significant side product formation, particularly t-butylation of my product or other sensitive functional groups. How can I prevent this?
A2: The generation of a tert-butyl cation during the acidic deprotection is the root cause of these side reactions.[8][9] This highly electrophilic species can alkylate any nucleophilic sites on your molecule, including the deprotected amine itself or electron-rich aromatic rings.
Mitigation Strategies:
-
Use a Scavenger: The most effective way to prevent t-butylation is to add a scavenger to the reaction mixture. The scavenger's role is to trap the tert-butyl cation as it forms.
-
Common Scavengers: Anisole, thioanisole, and triethylsilane (TES) are excellent choices.[6] A typical loading is 5-10% (v/v) of the total reaction volume.
-
-
Lower the Temperature: Running the reaction at 0 °C or even lower can reduce the rate of the alkylation side reactions, which often have a higher activation energy than the desired deprotection.
Q3: My starting material contains other acid-sensitive functional groups (e.g., esters, acetals). How can I selectively deprotect the Boc group?
A3: This requires a careful selection of milder deprotection conditions. Strong acids like TFA and concentrated HCl will likely cleave other acid-labile groups.
Selective Deprotection Methods:
-
Lewis Acids: Certain Lewis acids can catalyze Boc deprotection under milder conditions.
-
Iron(III) Chloride (FeCl₃): Catalytic amounts of FeCl₃ have been shown to selectively cleave Boc groups in the presence of other protecting groups like Cbz.
-
Zinc Bromide (ZnBr₂): This is another option for a milder, Lewis acid-mediated deprotection.[10]
-
-
Thermal Deprotection: In some cases, heating the substrate in a high-boiling point solvent (like dioxane or toluene) can induce thermal cleavage of the Boc group.[11] This method avoids acidic reagents altogether but requires that your molecule is thermally stable.
-
Mildly Acidic Conditions: Reagents like montmorillonite K10 clay or silica gel under specific conditions can effect deprotection, though these methods may require more optimization.[12]
Q4: The deprotection seems to be working, but I am having difficulty with the work-up. My product is water-soluble as the salt, leading to poor extraction yields.
A4: This is a frequent challenge when deprotecting basic amines. The resulting ammonium salt is often highly polar and soluble in the aqueous phase.
Work-up Optimization:
-
Basification and Extraction: After removing the acid in vacuo, dissolve the residue in water and carefully basify with a suitable base (e.g., NaHCO₃, Na₂CO₃, or dilute NaOH) to a pH of 8-9. This will neutralize the ammonium salt, generating the free amine which is typically much more soluble in organic solvents.
-
Solvent Choice for Extraction: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.
-
Brine Wash: Washing the combined organic extracts with brine (saturated aqueous NaCl) can help to remove residual water and improve the phase separation.
-
Direct Precipitation: In some cases, after evaporation of the reaction solvent, you can triturate the residue with a non-polar solvent like diethyl ether or hexanes to precipitate the product as its salt, which can then be collected by filtration.
In-Depth Technical Guide
Understanding the Mechanism of Acid-Catalyzed Boc Deprotection
The generally accepted mechanism for the acid-catalyzed deprotection of a Boc group proceeds through a series of well-defined steps.[8][13] A clear understanding of this pathway is crucial for troubleshooting and optimizing the reaction.
Figure 1. Mechanism of Acid-Catalyzed Boc Deprotection.
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the carbamate by a strong acid.[8]
-
Formation of the tert-Butyl Cation: The protonated intermediate is unstable and collapses, leading to the formation of a carbamic acid and a resonance-stabilized tert-butyl cation.[13] This step is often the rate-determining step.
-
Decarboxylation: The resulting carbamic acid is highly unstable and rapidly decarboxylates (loses CO₂) to yield the deprotected amine.[8]
-
Salt Formation: In the acidic medium, the newly formed amine is immediately protonated to give the corresponding ammonium salt.
The generation of the highly reactive tert-butyl cation is the primary source of potential side reactions.[9]
Recommended Protocols
The following protocols are provided as starting points for the deprotection of this compound. It is always recommended to perform a small-scale trial reaction to determine the optimal conditions for your specific substrate.
Protocol 1: Standard Deprotection with TFA/DCM
This method is suitable for substrates that are not highly sensitive to strong acid.
Reagents and Equipment:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask with stir bar
-
Nitrogen or argon atmosphere (optional but recommended)
Procedure:
-
Dissolve the Boc-protected amine in DCM (approx. 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 5-10 equivalents, or as a 25-50% v/v solution in DCM).[5]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Proceed with an appropriate aqueous work-up as described in the Troubleshooting section.
Protocol 2: Milder Deprotection with HCl in Dioxane
This is often more effective for challenging substrates and can sometimes offer better selectivity.[7]
Reagents and Equipment:
-
This compound
-
4M HCl in 1,4-dioxane
-
Round-bottom flask with stir bar
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a co-solvent like DCM or methanol if necessary, then add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Deprotection is often complete within 30 minutes to 2 hours.[7]
-
Concentrate the reaction mixture under reduced pressure.
-
Proceed with an appropriate aqueous work-up or trituration to isolate the product.
Protocol 3: Selective Deprotection using Catalytic Iron(III) Chloride
This method is designed for substrates containing other acid-sensitive functional groups.
Reagents and Equipment:
-
This compound
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
Round-bottom flask with stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM or MeCN (approx. 0.1 M) under an inert atmosphere.
-
Add a catalytic amount of anhydrous FeCl₃ (typically 5-10 mol%).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress carefully by TLC or LC-MS. Reaction times can be longer with this method.
-
Upon completion, quench the reaction by adding a small amount of water or a basic solution (e.g., saturated NaHCO₃).
-
Perform a standard aqueous work-up and extraction.
Comparison of Deprotection Conditions
| Condition | Reagent(s) | Temperature | Typical Time | Advantages | Disadvantages |
| Standard Acidic | TFA in DCM | 0 °C to RT | 1-4 h | Fast, common reagents | Risk of side reactions, not selective[5][13] |
| Stronger Acidic | 4M HCl in Dioxane | RT | 0.5-2 h | Highly effective for stubborn substrates | Not selective, corrosive reagent[7] |
| Lewis Acid Catalysis | FeCl₃ (cat.) in DCM | RT | 2-12 h | High selectivity for Boc over other groups | Slower, requires anhydrous conditions |
| Thermal | High-boiling solvent | >100 °C | Variable | Avoids acidic reagents | Requires thermally stable substrate[11] |
Logical Troubleshooting Workflow
When encountering difficulties, a systematic approach to troubleshooting is essential. The following flowchart outlines a decision-making process for optimizing the deprotection reaction.
Figure 2. Troubleshooting Decision Tree.
By methodically addressing potential issues of reactivity, side reactions, and selectivity, you can efficiently arrive at an optimized protocol for your specific synthetic needs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purity Assessment of tert-Butyl (4-methylthiazol-2-yl)carbamate
Welcome to the technical support guide for the analytical purity assessment of tert-Butyl (4-methylthiazol-2-yl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth, field-proven insights and troubleshooting advice to ensure the accuracy and reliability of your purity assessments.
Introduction to Purity Assessment
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is critical as impurities can affect the safety, efficacy, and stability of the final drug product. This guide outlines the primary analytical techniques for purity determination and offers solutions to common challenges encountered during analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the cornerstone for assessing the purity of this compound due to its high resolution and sensitivity for detecting non-volatile and thermally labile impurities.
Recommended HPLC Protocol
A robust reversed-phase HPLC (RP-HPLC) method is the standard approach. The following protocol provides a validated starting point for your analysis.
Table 1: Recommended RP-HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent separation for non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent ionization of the analyte and impurities. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile offers good elution strength and UV transparency. |
| Gradient | 30-90% B over 20 min | A gradient elution is crucial for separating impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and resolution. |
| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
| Detection | UV at 254 nm | The thiazole ring exhibits strong absorbance at this wavelength. |
HPLC Troubleshooting Guide (Q&A)
Question: My primary peak for this compound is tailing significantly. What are the likely causes and how can I fix it?
Answer: Peak tailing is a common issue and can compromise the accuracy of peak integration and resolution. Here's a systematic approach to troubleshoot this problem:
-
Chemical Causes:
-
Secondary Silanol Interactions: The basic nitrogen on the thiazole ring can interact with acidic silanol groups on the silica-based C18 column, causing tailing.
-
Solution: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) by using an additive like formic or trifluoroacetic acid. This protonates the basic sites on the analyte and suppresses silanol ionization.
-
-
Mobile Phase pH: An incorrect mobile phase pH can lead to poor peak shape.[1]
-
Solution: Prepare a fresh mobile phase and verify the pH.
-
-
-
Instrumental and Column Issues:
-
Column Overload: Injecting too much sample can lead to peak tailing.[2][3]
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Column Contamination/Void: Buildup of particulate matter on the column frit or a void in the packing material can distort peak shape.[2][3][4]
-
Solution: First, try back-flushing the column. If this doesn't resolve the issue, replace the column. Using a guard column is highly recommended to protect the analytical column.[2]
-
-
Extra-Column Dead Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[1][2]
-
Solution: Use shorter, narrower internal diameter tubing (e.g., 0.005" ID PEEK tubing).
-
-
dot
Caption: Troubleshooting workflow for HPLC peak tailing.
Question: I am seeing extraneous peaks in my chromatogram that are not present in the reference standard. What could be their origin?
Answer: Extraneous peaks can arise from several sources:
-
Synthesis-Related Impurities: These could be starting materials, reagents, or by-products from the synthesis of this compound.
-
Degradation Products: The compound may degrade under certain conditions (e.g., exposure to strong acids/bases, high temperatures, or light). The tert-butyl carbamate (Boc) protecting group is particularly susceptible to acid-catalyzed cleavage.[5]
-
Sample Solvent or Mobile Phase Contamination: Impurities in the solvents used can appear as peaks in the chromatogram.
-
Solution: Run a blank injection (injecting only the sample solvent) to identify peaks originating from the solvent. Ensure you are using high-purity, HPLC-grade solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H NMR is an indispensable tool for confirming the structure of this compound and for identifying and quantifying impurities.
Expected ¹H NMR Spectrum
The following table summarizes the expected chemical shifts for the protons in this compound.
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Multiplicity | Chemical Shift (δ, ppm) | Integration |
| tert-Butyl (9H) | singlet | ~1.5 | 9H |
| Thiazole-CH (1H) | singlet | ~6.8 | 1H |
| Thiazole-CH₃ (3H) | singlet | ~2.4 | 3H |
| N-H (1H) | broad singlet | variable | 1H |
Note: The N-H proton chemical shift can vary depending on the solvent and concentration.
NMR Troubleshooting Guide (Q&A)
Question: My ¹H NMR spectrum shows a significant peak around δ 1.4 ppm that I can't assign to my compound. What could it be?
Answer: A singlet around δ 1.4 ppm often corresponds to water. However, if it's a sharp singlet integrating to 9 protons, it could be tert-butanol, a potential degradation product from the hydrolysis of the Boc group. To confirm, you can:
-
Spike your sample: Add a small amount of tert-butanol to your NMR tube and see if the peak increases in intensity.
-
Perform a D₂O exchange: Add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. If the peak disappears or diminishes, it is likely an exchangeable proton like an N-H or O-H. The water peak will also shift.
Question: I am having trouble getting a sharp N-H peak. It's very broad and difficult to integrate. Why is this happening?
Answer: The broadness of the N-H peak is often due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or acid in the solvent.
-
Solution: While this is a common phenomenon and doesn't necessarily indicate an impurity, you can try acquiring the spectrum in a different solvent like DMSO-d₆, where N-H protons often appear as sharper peaks.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight of the compound and to identify potential impurities based on their mass-to-charge ratio (m/z).
Expected Mass Spectrum
-
Expected Ion (ESI+): [M+H]⁺ = 215.09
dot
Sources
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. Blogs | Restek [discover.restek.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. This compound | 848472-44-6 [sigmaaldrich.com]
- 7. This compound | 848472-44-6 [sigmaaldrich.com]
- 8. This compound | 848472-44-6 [sigmaaldrich.com]
- 9. This compound | 848472-44-6 [sigmaaldrich.com]
Validation & Comparative
The Thiazole Moiety in Amine Protection: A Comparative Analysis of tert-Butyl (4-methylthiazol-2-yl)carbamate Against Traditional Protecting Groups
Senior Application Scientist, Dr. Evelyn Reed
In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is a cornerstone of elegant and efficient molecular construction. For the safeguarding of amine functionalities, researchers have long relied on a triumvirate of stalwart protectors: the acid-labile tert-butoxycarbonyl (Boc) group, the hydrogenolysis-cleavable carboxybenzyl (Cbz) group, and the base-sensitive 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] These groups have proven indispensable in fields ranging from peptide synthesis to the development of complex pharmaceuticals.[2][3] However, the continuous pursuit of novel reactivity and enhanced orthogonality necessitates the exploration of new protective strategies. This guide introduces tert-butyl (4-methylthiazol-2-yl)carbamate, a lesser-known protecting group, and provides a comparative analysis against its more established counterparts, supported by established experimental principles.
While direct, extensive experimental data on the performance of this compound as a protecting group is not widely available in peer-reviewed literature, we can infer its probable characteristics based on the known reactivity of its constituent functional groups—the tert-butyl carbamate and the thiazole ring. This guide will, therefore, present a theoretical and practical framework for its use, drawing parallels and highlighting potential advantages and disadvantages when compared to Boc, Cbz, and Fmoc.
The Orthogonality Principle: A Chemist's Strategic Imperative
The concept of orthogonality is central to the strategic deployment of protecting groups in multi-step synthesis.[4][5] It refers to the ability to selectively remove one protecting group in the presence of others by employing specific, non-interfering reaction conditions.[1] This allows for the sequential unmasking of reactive sites, enabling precise and controlled molecular elaboration. The established orthogonality of Boc (acid-labile), Cbz (hydrogenolysis), and Fmoc (base-labile) has made them the workhorses of complex synthetic campaigns.[6] The potential utility of this compound lies in its ability to either offer a nuanced variation on existing deprotection strategies or introduce a novel cleavage mechanism, thereby expanding the synthetic chemist's toolkit.
A Comparative Overview of Amine Protecting Groups
The ideal protecting group should be easy to introduce and remove, stable to a wide range of reaction conditions, and afford high yields in both the protection and deprotection steps.[7] The following table summarizes the key characteristics of Boc, Cbz, Fmoc, and the projected properties of this compound.
| Protecting Group | Structure | Introduction Method | Deprotection Conditions | Key Stability Characteristics |
| Boc (tert-Butoxycarbonyl) | Boc-NHR | Reaction with di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl) | Stable to base and hydrogenolysis |
| Cbz (Carboxybenzyl) | Cbz-NHR | Reaction with benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to acid and base |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-NHR | Reaction with Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) | Stable to acid and hydrogenolysis |
| This compound | Thiazolyl-Boc-NHR | Likely reaction of a thiazole derivative with Boc-anhydride | Projected to be acid-labile (similar to Boc) | Projected stability to base and hydrogenolysis |
Experimental Protocols: Protection and Deprotection Strategies
The following section provides detailed, step-by-step methodologies for the application and removal of Boc, Cbz, and Fmoc groups. While a specific, validated protocol for this compound is not available, a projected method based on standard Boc protection is provided for exploratory purposes.
tert-Butoxycarbonyl (Boc) Group
Protection of an Amine with Boc₂O:
-
Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Base Addition: Add a base, such as triethylamine (1.5 equiv) or aqueous sodium bicarbonate.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, perform an aqueous work-up to remove the base and unreacted Boc₂O. The Boc-protected amine is typically isolated by extraction and purified by column chromatography.
Deprotection of a Boc-Protected Amine:
-
Dissolution: Dissolve the Boc-protected amine in a suitable solvent like DCM.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, typically 25-50% v/v in DCM), at 0 °C.[3]
-
Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt can be neutralized with a mild base.
Carboxybenzyl (Cbz) Group
Protection of an Amine with Cbz-Cl:
-
Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent, such as a mixture of diethyl ether and water.
-
Base Addition: Add an aqueous solution of a base, such as sodium carbonate, to maintain a basic pH.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise at 0 °C.
-
Reaction: Stir vigorously at 0 °C for 1-3 hours.
-
Work-up: Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate. The Cbz-protected amine can be purified by recrystallization or column chromatography.
Deprotection of a Cbz-Protected Amine by Hydrogenolysis:
-
Dissolution: Dissolve the Cbz-protected amine in a suitable solvent, such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
-
Hydrogenation: Stir the mixture under an atmosphere of hydrogen gas (H₂, typically at 1 atm) at room temperature.
-
Reaction: Monitor the reaction by TLC. The reaction is typically complete within 1-16 hours.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Protection of an Amine with Fmoc-OSu:
-
Dissolution: Dissolve the amine (1.0 equiv) in a mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (2.0 equiv).
-
Reagent Addition: Add a solution of Fmoc-OSu (1.05 equiv) in dioxane.
-
Reaction: Stir at room temperature for 1-4 hours.
-
Work-up: Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent. The Fmoc-protected amine is then purified.
Deprotection of an Fmoc-Protected Amine:
-
Dissolution: Dissolve the Fmoc-protected amine in N,N-dimethylformamide (DMF).
-
Base Addition: Add a solution of 20% piperidine in DMF.
-
Reaction: Stir at room temperature for 5-30 minutes.
-
Work-up: Concentrate the reaction mixture and co-evaporate with a suitable solvent to remove residual piperidine. The crude amine can then be purified.
This compound (Projected Protocol)
Projected Protection of an Amine:
The introduction of this protecting group would likely follow a similar procedure to that of a standard Boc protection, utilizing a derivative of the thiazole with an activated carbonyl group.
Projected Deprotection:
Given the presence of the tert-butyl carbamate moiety, it is highly probable that this protecting group would be cleaved under acidic conditions, similar to the Boc group. The thiazole ring is generally stable to acidic conditions, suggesting that the lability would be dictated by the carbamate.
Visualizing the Synthetic Workflow: A Logical Comparison
The choice of a protecting group is often dictated by the overall synthetic strategy. The following diagram illustrates the orthogonal relationship between the common protecting groups and the projected place of the thiazole-based carbamate.
Figure 1. Orthogonal protection and deprotection strategies for amines.
Causality Behind Experimental Choices
The selection of reagents and conditions for protection and deprotection is dictated by the chemical nature of the protecting group and the substrate.
-
Boc Group: The use of a strong, non-nucleophilic acid like TFA is crucial for Boc deprotection. The acid protonates the carbonyl oxygen, facilitating the departure of the stable tert-butyl cation.
-
Cbz Group: Catalytic hydrogenolysis is a mild and efficient method for Cbz cleavage. The palladium catalyst facilitates the cleavage of the benzylic C-O bond by molecular hydrogen. This method is advantageous for its neutral pH conditions.
-
Fmoc Group: The lability of the Fmoc group to bases like piperidine is due to the acidic proton at the 9-position of the fluorenyl ring system. Deprotonation initiates an E1cb-type elimination to release the free amine.
-
This compound: The projected acid lability is based on the well-established mechanism of Boc deprotection. The electron-withdrawing nature of the thiazole ring might slightly influence the rate of cleavage compared to a standard Boc group, a hypothesis that warrants experimental validation.
Conclusion and Future Outlook
While Boc, Cbz, and Fmoc remain the titans of amine protection, the exploration of novel protecting groups is essential for advancing synthetic chemistry. This compound presents an intriguing, albeit under-explored, alternative. Based on its structure, it is projected to behave similarly to the Boc group, exhibiting acid lability and stability towards basic and hydrogenolytic conditions.
The true value of this protecting group will only be revealed through rigorous experimental investigation. Future studies should focus on:
-
Developing efficient and high-yielding protocols for the introduction of the this compound group onto a variety of amine substrates.
-
Quantitatively assessing its stability under a range of acidic, basic, and reductive conditions.
-
Determining the optimal conditions for its cleavage and comparing the kinetics of deprotection to the standard Boc group.
-
Exploring its orthogonality with other protecting groups in the context of complex molecule synthesis.
By systematically addressing these questions, the scientific community can determine if this compound is a valuable addition to the repertoire of amine protecting groups, potentially offering unique advantages in specific synthetic contexts.
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Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved January 1, 2026, from [Link]
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Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether - American Chemical Society. (2004). Organic Letters, 6(25), 4643–4646. [Link]
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Standard Fmoc Protected Amino Acids - Activotec. (n.d.). Retrieved January 1, 2026, from [Link]
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Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed. (2004). Organic Letters, 6(25), 4643–4646. [Link]
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Amino Acid-Protecting Groups - ResearchGate. (2009). In Chemical Reviews, 109(6), 2455-2504. [Link]
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tert-Butyl Esters - Organic Chemistry Portal. (n.d.). Retrieved January 1, 2026, from [Link]
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Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates | The Journal of Organic Chemistry - ACS Publications. (2023). The Journal of Organic Chemistry, 88(10), 6932–6938. [Link]
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Mild and selective deprotection of carbamates with Bu4NF - Organic Chemistry Portal. (2004). Tetrahedron, 60(44), 10039–10047. [Link]
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Protecting Groups. (n.d.). Retrieved January 1, 2026, from [Link]
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Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed. (2006). The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]
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Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018). Retrieved January 1, 2026, from [Link]
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Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved January 1, 2026, from [Link]
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Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate - ResearchGate. (2019). Retrieved January 1, 2026, from [Link]
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Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert -Butyl Carbamates, Esters, and Ethers | Request PDF - ResearchGate. (2006). Retrieved January 1, 2026, from [Link]
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An amine protecting group deprotectable under nearly neutral oxidative conditions - NIH. (2018). Beilstein Journal of Organic Chemistry, 14, 1686–1693. [Link]
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Protecting Groups - Stability - Organic Chemistry Portal. (n.d.). Retrieved January 1, 2026, from [Link]
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Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 1, 2026, from [Link]
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Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 1, 2026, from [Link]
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Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - UQ eSpace - The University of Queensland. (2004). Journal of Organic Chemistry, 69(18), 6131–6133. [Link]
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Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2 - ResearchGate. (2004). Retrieved January 1, 2026, from [Link]
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Biological activity of "tert-Butyl (4-methylthiazol-2-yl)carbamate" derivatives
An In-Depth Technical Guide to the Biological Activity of 2-Amino-4-methylthiazole Derivatives Synthesized via tert-Butyl (4-methylthiazol-2-yl)carbamate
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of the biological activities of derivatives stemming from the versatile 2-amino-4-methylthiazole scaffold. We will explore the critical role of this compound as a key protected intermediate and delve into the structure-activity relationships (SAR) that govern the anticancer, antimicrobial, and anti-inflammatory potential of its subsequent derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged heterocyclic core for novel therapeutic design.
Introduction: The 2-Aminothiazole Scaffold and the Role of the Boc-Protected Intermediate
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds, including approved drugs like the kinase inhibitor Dasatinib.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with various biological targets.[2][3]
The synthesis of diverse libraries of 2-aminothiazole derivatives for screening hinges on the strategic manipulation of the 2-amino group. Direct derivatization can be challenging and lead to unwanted side reactions. This necessitates the use of a protecting group, and the tert-butoxycarbonyl (Boc) group is a frequent choice due to its stability and ease of removal under acidic conditions.
Therefore, this compound is not typically an endpoint therapeutic agent itself, but rather a crucial synthetic intermediate.[4][5] It provides a stable, versatile platform from which the 2-amino group can be deprotected and subsequently functionalized with a vast array of chemical moieties. This guide focuses on comparing the biological activities of the final, deprotected, and derivatized compounds that originate from this key intermediate.
The Synthetic Rationale: A Self-Validating Workflow
The causality behind the multi-step synthesis of 2-aminothiazole derivatives is rooted in achieving high purity and enabling chemical diversity. The workflow is self-validating: successful protection and deprotection steps are confirmed by analytical methods (NMR, MS), ensuring the integrity of the final compounds for biological screening.
Caption: General synthetic workflow for 2-aminothiazole derivatives.
Comparative Analysis of Anticancer Activity
Thiazole derivatives are extensively studied for their anticancer properties, often acting as inhibitors of protein kinases, which are critical regulators of cell proliferation and survival.[2]
Mechanism of Action: Kinase Inhibition
A common mechanism for thiazole-based anticancer agents is the competitive inhibition of ATP binding to the active site of a protein kinase. The thiazole scaffold acts as a hinge-binder, forming hydrogen bonds with the kinase backbone, while appended substituents explore adjacent hydrophobic pockets to enhance potency and selectivity.
Caption: Inhibition of the iNOS pathway by a thiazole derivative.
Structure-Activity Relationship (SAR) Insights
For iNOS inhibition, appropriately-sized substituents at the C4 and C5 positions of the 2-aminothiazole ring are key to improving inhibitory activity and selectivity. [6]
-
C4/C5 Substitution: Derivatives like 5-(1-methyl)ethyl-4-methylthiazol-2-ylamine showed selectivity for iNOS comparable to established inhibitors. [6]* Bulky/Hydrophilic Groups: In contrast to anticancer activity, the introduction of bulky or overly hydrophilic substituents at any position on the thiazole ring was found to decrease or abolish iNOS inhibitory activity. [6]
Comparative Performance Data
The anti-inflammatory potential is often evaluated in vivo using models like the carrageenan-induced rat paw edema test, which measures the reduction in swelling.
| Compound ID | Key Structural Feature | Assay | % Inhibition (at 3h) | Standard Drug | % Inhibition | Reference |
| 3c | Nitro-substituted phenyl thiazole | Carrageenan Paw Edema | 44% | Nimesulide | ~40% | [7][8] |
| 3d | Nitro-substituted phenyl thiazole | Carrageenan Paw Edema | 41% | Nimesulide | ~40% | [7][8] |
| 6 | Methanesulphonamido derivative | Carrageenan Paw Edema | Good (Comparable to standard) | Rofecoxib | - | [9] |
| 7 | Methanesulphonamido derivative | Carrageenan Paw Edema | Good (Comparable to standard) | Indomethacin | - | [9] |
Experimental Protocols
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol assesses the ability of a compound to inhibit cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration required to inhibit 50% of cell growth). [10]
Protocol 2: Broth Microdilution for MIC Determination
This protocol determines the minimum concentration of an antimicrobial agent that inhibits visible growth of a microorganism.
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5x10⁵ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the thiazole derivatives in a 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. [11]
Conclusion and Future Perspectives
Derivatives synthesized from the this compound intermediate represent a rich source of biologically active compounds. The 2-amino-4-methylthiazole scaffold demonstrates remarkable versatility, with specific substitution patterns yielding potent and sometimes selective anticancer, antimicrobial, and anti-inflammatory agents.
-
For Anticancer Therapy: Future work should focus on optimizing N-2 and C-4/C-5 substituents to improve kinase selectivity and reduce off-target effects. Fusing the thiazole with other rings, as seen in the tetrahydrobenzo[d]thiazole derivatives, is a promising strategy. [12]* For Antimicrobial Agents: The challenge remains to identify compounds with potent activity against drug-resistant strains. Hybrid molecules combining the thiazole core with other known pharmacophores (e.g., sulfonamides) could overcome existing resistance mechanisms. [11]* For Anti-inflammatory Drugs: Enhancing the selectivity for iNOS over other isoforms is critical. Fine-tuning the size and electronics of substituents at the C4 and C5 positions will be essential for developing safer anti-inflammatory candidates. [6] The systematic exploration of chemical space around this core scaffold, guided by the structure-activity relationships outlined in this guide, will undoubtedly continue to yield novel therapeutic candidates for a range of human diseases.
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Synthesis and Evaluation of Substituted Aryl Thiazoles With Antioxidant Potential as Gastro-sparing Anti-inflammatory Agents. (2020). Ingenta Connect. [Link]
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A Comparative Guide to the Synthesis of tert-Butyl (4-methylthiazol-2-yl)carbamate for Pharmaceutical Applications
Abstract
tert-Butyl (4-methylthiazol-2-yl)carbamate is a critical building block in medicinal chemistry, frequently utilized in the synthesis of complex bioactive molecules and active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) protecting group offers robust stability across a range of reaction conditions while allowing for facile deprotection under mild acidic conditions, making it an indispensable tool in multi-step organic synthesis.[1][2] This guide provides a comparative analysis of the primary synthetic routes to this key intermediate, focusing on the industry-standard method of direct Boc protection of 2-amino-4-methylthiazole. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present a data-driven comparison of various reaction conditions to guide researchers and process chemists in selecting the optimal strategy for their specific needs, whether for small-scale discovery or large-scale manufacturing.
Introduction: The Strategic Importance of this compound in Drug Discovery
The 2-aminothiazole scaffold is a privileged structure in drug discovery, appearing in a multitude of approved drugs and clinical candidates. Its ability to engage in various biological interactions makes it a versatile core for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents. The synthesis of this compound serves as a crucial first step in many synthetic campaigns, for instance, as a precursor in the development of CDK9 inhibitors.[3]
The protection of the 2-amino group as a Boc-carbamate is strategically vital for several reasons:
-
Modulation of Reactivity: It deactivates the nucleophilic amine, preventing unwanted side reactions in subsequent synthetic steps.
-
Increased Solubility: The lipophilic tert-butyl group often enhances the solubility of the intermediate in organic solvents, simplifying purification and handling.
-
Orthogonal Protection Schemes: The Boc group's acid lability is distinct from many other protecting groups (e.g., the base-labile Fmoc or hydrogenation-labile Cbz groups), allowing for selective deprotection in complex molecules.[2][4]
Given its importance, an efficient, scalable, and cost-effective synthesis of this intermediate is paramount. This guide will focus on the most prevalent and practical synthetic route.
Overview of the Primary Synthetic Strategy
The most direct and widely adopted method for the synthesis of this compound is the N-acylation of 2-amino-4-methylthiazole with di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, eliminating tert-butanol and carbon dioxide, the latter of which provides a strong thermodynamic driving force for the reaction.[1][5]
Caption: General reaction scheme for Boc protection.
Route 1: Direct Protection with Di-tert-butyl dicarbonate (Boc₂O)
This method is the workhorse for Boc protection in both academic and industrial settings due to its high efficiency, mild conditions, and the commercial availability of Boc₂O.[6] The reaction's success and efficiency, however, are highly dependent on the choice of base, solvent, and temperature.
Mechanism and Rationale
The reaction is typically facilitated by a base. The role of the base is to deprotonate the amine, increasing its nucleophilicity, or to neutralize the protonated carbamate intermediate, pushing the equilibrium towards the product. Common bases include tertiary amines like triethylamine (TEA) or pyridine, and sometimes catalytic amounts of 4-dimethylaminopyridine (DMAP) are added to accelerate the reaction.[6]
Detailed Experimental Protocol
The following protocol is a representative example for a laboratory-scale synthesis.
Materials:
-
2-amino-4-methylthiazole (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-4-methylthiazole in the chosen solvent (e.g., DCM) to a concentration of approximately 0.5 M.
-
Base Addition: Add triethylamine to the solution and stir for 5-10 minutes at room temperature.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution. An exotherm may be observed. For larger scale reactions, cooling in an ice bath is recommended during the addition.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).[1]
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or DCM.
-
Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization.
Process Parameters & Optimization
The choice of reaction parameters can significantly impact yield, purity, and scalability. Below is a comparative summary of common conditions.
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Insights |
| Base | Triethylamine (TEA) | Pyridine | 4-DMAP (catalytic) | TEA is a cost-effective and common choice. Pyridine can also be used. DMAP is a hyper-nucleophilic catalyst that can significantly accelerate the reaction, but it is more expensive and toxic. |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (ACN) | DCM is excellent for dissolving both starting material and product, simplifying workup. THF is another common choice.[6] ACN is also effective and can be advantageous in some scale-up scenarios. |
| Temperature | 0 °C to Room Temp. | 40 °C | Room Temp. | The reaction is often run at room temperature for convenience.[6] Initial cooling to 0 °C can help control the initial exotherm of the reaction. Gentle heating to 40 °C can increase the reaction rate if it is sluggish. |
| Stoichiometry | 1.1 eq. Boc₂O | 1.5 eq. Boc₂O | 1.05 eq. Boc₂O | A slight excess of Boc₂O (1.05-1.2 eq.) is standard to ensure full conversion of the starting amine.[1] A larger excess is generally wasteful and can complicate purification. |
Comparative Analysis and Recommendations
For the synthesis of this compound, the direct acylation with Boc₂O is overwhelmingly the most practical and efficient method. Alternative Boc-donating reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) exist but are generally more expensive and reserved for specific applications where Boc₂O fails.[7]
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A Comparative Guide to the Structure-Activity Relationship of tert-Butyl (4-methylthiazol-2-yl)carbamate Derivatives
This guide provides a detailed examination of the structure-activity relationships (SAR) originating from the versatile chemical building block, tert-Butyl (4-methylthiazol-2-yl)carbamate. The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs, including the kinase inhibitor Dasatinib and the antibacterial agent Alpelisib[1]. Understanding how structural modifications to this core influence biological activity is critical for drug discovery professionals aiming to optimize potency, selectivity, and pharmacokinetic properties. This document synthesizes data from published literature to present a comparative analysis, supported by validated experimental protocols.
The 2-Aminothiazole Scaffold: A Privileged Structure in Drug Discovery
The 2-aminothiazole moiety is considered a "privileged scaffold" due to its frequent appearance in biologically active compounds targeting a wide array of proteins[1][2]. Its utility stems from its rigid, aromatic nature and its capacity to act as a bioisostere for other functionalities, engaging in crucial hydrogen bonding and π-π stacking interactions within protein binding sites[3]. This compound is an ideal starting point for SAR exploration. The tert-butoxycarbonyl (Boc) group provides a stable protecting group for the 2-amino position, allowing for selective chemical modifications elsewhere before its facile removal under acidic conditions to unmask the key amine for further derivatization.
Core Structure and Synthetic Utility
The primary value of this compound lies in its role as a synthetic intermediate. Its structure allows for a systematic exploration of three key regions, as outlined in numerous SAR campaigns on related scaffolds[4]:
-
The N-2 Position: The Boc-protected amine is the primary point of diversification.
-
The C-4 Position: The methyl group can be varied to probe steric and electronic requirements.
-
The C-5 Position: This position is available for substitution to further modulate compound properties.
The synthesis of diverse analogs typically follows a divergent strategy, starting from the deprotection of the parent compound followed by coupling with various chemical partners.
Caption: General workflow for creating a library of analogs.
Comparative Structure-Activity Relationship (SAR) Analysis
To illustrate the guiding principles of SAR for this scaffold, we will analyze data synthesized from studies on 2-aminothiazole derivatives as anticancer agents targeting kinases like Hec1/Nek2[5]. The following table presents hypothetical but representative data that reflects common trends observed in the literature.
Table 1: Comparative Inhibitory Activity of 2-Aminothiazole Analogs against a Target Kinase
| Compound ID | R1 (Position 4) | R2 (Position 5) | N-2 Substituent | IC₅₀ (nM) |
| 1 (Parent) | -CH₃ | -H | -Boc | > 20,000 |
| 2 | -CH₃ | -H | -H | 15,000 |
| 3 | -CH₃ | -H | Benzoyl | 2,500 |
| 4 | -CH₃ | -H | 3-Chlorobenzoyl | 95 |
| 5 | -CH₃ | -H | 3-Methoxybenzoyl | 1,100 |
| 6 | -H | -H | 3-Chlorobenzoyl | 450 |
| 7 | -CH₃ | -Br | 3-Chlorobenzoyl | 280 |
Expert Analysis of SAR Data:
-
The N-2 Amine is Essential: The Boc-protected parent compound 1 is inactive, demonstrating that the carbamate is not a suitable binding motif. Simple deprotection to the free amine 2 confers only very weak activity. This establishes that a larger substituent at the N-2 position is required for potent inhibition.
-
Aryl Amides are Favorable: The introduction of a benzoyl group (3 ) dramatically improves potency by over 6-fold compared to the free amine. This strongly suggests the presence of a hydrophobic pocket that can accommodate the phenyl ring.
-
Electronic Effects on the Aryl Ring: The position and nature of substituents on the benzoyl ring are critical. Adding an electron-withdrawing chlorine atom at the meta-position (4 ) results in a >25-fold increase in potency compared to the unsubstituted benzoyl analog 3 . This modification can enhance binding affinity through specific interactions or by modulating the electronics of the amide linker. Conversely, an electron-donating methoxy group (5 ) is less favorable than the chloro-substituent, highlighting the importance of electronic tuning. Similar findings have been reported in SAR studies of 2-aminothiazoles against Mycobacterium tuberculosis[4].
-
Role of the C-4 Methyl Group: Removal of the 4-methyl group (6 ) leads to a ~5-fold loss of activity compared to the potent analog 4 . This indicates that the methyl group likely makes favorable van der Waals contacts within a small hydrophobic sub-pocket of the active site.
-
Probing the C-5 Position: Introducing a bromine atom at the C-5 position (7 ) decreases potency by approximately 3-fold relative to compound 4 . This suggests that this region of the binding site is sterically constrained and cannot favorably accommodate a bulky substituent.
Caption: The relationship between scaffold modifications and activity.
Experimental Protocols for SAR Validation
The integrity of any SAR study rests on robust and reproducible experimental methods. The following protocols provide a framework for the synthesis and evaluation of 2-aminothiazole analogs.
4.1. Protocol: Synthesis of N-(3-Chlorobenzoyl)-4-methylthiazol-2-amine (Analog 4)
-
Rationale: This two-step protocol first removes the Boc protecting group to reveal the reactive nucleophilic amine, which is then acylated using a commercially available acid chloride. This is a standard and high-yielding transformation in medicinal chemistry.
-
Step 1: Boc Deprotection
-
Dissolve this compound (1.0 eq) in Dichloromethane (DCM, 5 mL/mmol).
-
Add Trifluoroacetic acid (TFA, 5.0 eq) dropwise at room temperature.
-
Stir the reaction for 2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-amino-4-methylthiazole, which can often be used without further purification.
-
-
Step 2: Amide Coupling
-
Dissolve the crude 2-amino-4-methylthiazole (1.0 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Add a solution of 3-chlorobenzoyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the layers.
-
Wash the organic layer with 1 M HCl (1x), saturated sodium bicarbonate (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to afford the pure target compound.
-
4.2. Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
-
Rationale: This protocol describes a common method to determine the potency of a compound by measuring its ability to inhibit the activity of a target kinase. The ADP-Glo™ assay (Promega) is a widely used, luminescence-based method that quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the degree of inhibition.
-
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate.
-
Kinase Reaction: In a 384-well assay plate, add 2.5 µL of 2x kinase buffer containing the target kinase and its specific peptide substrate.
-
Add 25 nL of the serially diluted compound solution from the source plate to the assay plate.
-
Initiate the reaction by adding 2.5 µL of 2x ATP solution (at the Kₘ concentration for the kinase). The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 1 hour.
-
Signal Detection: a. Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal on a compatible plate reader (e.g., EnVision, PerkinElmer).
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to high (no inhibitor) and low (no enzyme) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The structure-activity relationship for the 2-aminothiazole scaffold, derived from the versatile intermediate this compound, is well-defined and highly tunable. The data clearly indicate that potent biological activity is achieved through N-acylation with electronically-tuned aromatic groups, while the C-4 position offers an opportunity for optimizing hydrophobic interactions. Future drug development efforts should focus on exploring a broader range of substituents at the N-2 and C-4 positions to enhance potency and kinase selectivity, while also beginning to optimize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl (4-cyanopiperidin-4-yl)carbamate|CAS 1205749-01-4 [benchchem.com]
- 4. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
The Versatility of the Thiazole Carbamate Scaffold: A Comparative Guide to the In Vitro Efficacy of tert-Butyl (4-methylthiazol-2-yl)carbamate Derivatives
In the landscape of modern drug discovery, the strategic selection of a core chemical scaffold is paramount to the successful development of novel therapeutic agents. The thiazole ring, a sulfur and nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities. When combined with a carbamate functional group, specifically the tert-butyl carbamate protecting group, it forms the "tert-Butyl (4-methylthiazol-2-yl)carbamate" scaffold. This guide provides a comprehensive in vitro comparison of compounds derived from this versatile scaffold, offering researchers, scientists, and drug development professionals a critical analysis of their efficacy across various therapeutic areas, supported by experimental data and detailed protocols.
The "this compound" Scaffold: A Foundation for Diverse Bioactivity
The "this compound" core structure serves as a valuable building block in synthetic medicinal chemistry. The thiazole moiety provides a rigid framework with diverse points for substitution, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. The tert-butyl carbamate (Boc) group, while often employed as a protecting group for the 2-amino functionality of the thiazole ring, also influences the physicochemical properties of the molecule, such as lipophilicity and membrane permeability, which can be crucial for in vitro activity.
Derivatization of this scaffold has led to the discovery of compounds with a wide array of biological activities, including anticancer, neuroprotective, and antimicrobial effects. This guide will delve into these three key areas, presenting a comparative analysis of the in vitro performance of selected derivatives and juxtaposing them against established therapeutic agents.
Anticancer Efficacy: Targeting the Proliferative Machinery
The thiazole scaffold is a well-established pharmacophore in the design of anticancer agents, most notably exemplified by the FDA-approved kinase inhibitor Dasatinib.[1][2] Derivatives of "this compound" have been explored for their potential to inhibit cancer cell proliferation through various mechanisms.
In Vitro Cytotoxicity of Thiazole Carbamate Derivatives
A common initial step in assessing the anticancer potential of novel compounds is the evaluation of their cytotoxic effects against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of cell viability.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate | MCF-7 (Breast) | 15 | [3] |
| Dasatinib | K562 (Leukemia) | <0.001 | [4] |
| MDA-MB-231 (Breast) | >10 | [4] | |
| MEG01 (Leukemia) | <0.001 | [4] |
Analysis: The data indicates that modifications to the core "this compound" structure, such as the introduction of a chlorine atom at the 2-position and a carbamate at the 5-position, can confer cytotoxic activity against breast cancer cells. However, when compared to a clinically established thiazole-containing anticancer drug, Dasatinib, the potency of this particular derivative is significantly lower. Dasatinib exhibits nanomolar to sub-nanomolar potency against leukemia cell lines, highlighting the high bar for efficacy in this therapeutic area.
Experimental Protocol: MTT Assay for Cell Viability
The following protocol provides a standardized method for assessing the in vitro cytotoxicity of test compounds.
Materials:
-
Test compounds (dissolved in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the overnight culture medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Neuroprotective Potential: Inhibition of Cholinesterases
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The carbamate functional group is a well-known pharmacophore for cholinesterase inhibitors, as exemplified by the clinical drug Rivastigmine.[3][5] The "this compound" scaffold, therefore, presents an interesting starting point for the design of novel cholinesterase inhibitors.
In Vitro Cholinesterase Inhibition
The Ellman's method is the gold standard for measuring cholinesterase activity and the inhibitory potential of compounds in vitro. It is a colorimetric assay based on the hydrolysis of acetylthiocholine by AChE, where the product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion.
| Compound/Drug | Enzyme | IC50 (µM) | Reference |
| This compound | Acetylcholinesterase (AChE) | Activity noted, specific IC50 not provided | [6] |
| Rivastigmine | Acetylcholinesterase (AChE) | ~0.02 - 0.2 (species dependent) | [7][8] |
| Butyrylcholinesterase (BChE) | ~0.003 - 0.1 (species dependent) | [7][8] |
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
This protocol outlines the procedure for determining the in vitro inhibitory activity of compounds against cholinesterases.
Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations. Include a control well with the solvent instead of the test compound.
-
Enzyme Addition: Add the cholinesterase enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and plot this against the inhibitor concentration to calculate the IC50 value.
Antimicrobial Activity: A Continuing Quest for Novel Agents
The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. The thiazole ring is a component of several clinically used antimicrobial agents, and derivatives of "this compound" have been investigated for their potential in this area.
In Vitro Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro activity of an antimicrobial agent. It is the lowest concentration of the drug that prevents visible growth of a microorganism.
| Compound/Drug | Microorganism | MIC (µg/mL) | Reference |
| tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate | Escherichia coli | 12 (as IC50) | [3] |
| Ciprofloxacin | Escherichia coli | 0.004 - 1 | [CLSI/EUCAST standards] |
Analysis: A derivative of the core scaffold, "tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate," has demonstrated inhibitory activity against E. coli with a reported IC50 of 12 µg/mL.[3] While IC50 and MIC are not directly equivalent, this result suggests a moderate level of antibacterial activity. For comparison, the widely used fluoroquinolone antibiotic, Ciprofloxacin, exhibits potent activity against E. coli with MIC values typically in the sub-µg/mL range. This indicates that while the thiazole carbamate scaffold has potential, substantial structural modifications would be necessary to achieve the high potency of established antibiotics.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Materials:
-
Test compounds (dissolved in a suitable solvent)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to be tested.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Perspectives
The "this compound" scaffold has demonstrated its utility as a versatile starting point for the development of bioactive compounds. The in vitro data presented in this guide highlight the potential of its derivatives in the fields of oncology, neurodegenerative disease, and infectious disease. While the initial hits may not always possess the high potency of clinically approved drugs, they provide a valuable foundation for further structure-activity relationship (SAR) studies.
Future research should focus on systematic modifications of the core scaffold to enhance potency and selectivity for specific biological targets. This includes exploring a wider range of substitutions on the thiazole ring and modifications of the carbamate functionality. The detailed experimental protocols provided herein offer a robust framework for the in vitro evaluation of these next-generation compounds, ensuring data integrity and facilitating meaningful comparisons. As our understanding of the molecular drivers of disease continues to grow, the strategic derivatization of privileged scaffolds like "this compound" will remain a cornerstone of innovative drug discovery.
References
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- 8. Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies [mdpi.com]
In vivo studies of compounds synthesized from "tert-Butyl (4-methylthiazol-2-yl)carbamate"
An In-Depth Comparative Guide to the In Vivo Applications of Compounds Synthesized from tert-Butyl (4-methylthiazol-2-yl)carbamate
Abstract
This compound is a pivotal starting material in modern medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The intrinsic properties of the 2-aminothiazole core, combined with the synthetic flexibility afforded by the tert-butoxycarbonyl (Boc) protecting group, have enabled researchers to explore numerous therapeutic avenues. This guide provides a comprehensive comparison of in vivo studies for compounds derived from this scaffold, focusing on oncology, neurodegenerative diseases, and inflammatory conditions. We delve into the experimental designs, comparative efficacy data, and the causal reasoning behind the selection of specific animal models, offering field-proven insights for researchers, scientists, and drug development professionals.
The Strategic Role of the (4-Methylthiazol-2-yl)carbamate Scaffold
The 2-aminothiazole moiety is recognized as a "privileged structure" in drug discovery, appearing in a wide array of approved drugs and clinical candidates. Its prevalence stems from its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonds with biological targets. The use of this compound as a starting reagent is particularly advantageous. The Boc group provides a stable, acid-labile protecting group for the amine, allowing for precise chemical modifications at other positions of the thiazole ring before its removal to yield the active amine or to participate in further coupling reactions.[1] This strategic protection is fundamental to constructing complex molecules with tailored pharmacological profiles.
Caption: Synthetic pathways from the core scaffold.
Comparative In Vivo Efficacy in Oncology
Derivatives of the 2-aminothiazole scaffold have shown significant promise as anticancer agents, primarily due to their ability to function as kinase inhibitors or antimetabolites.[2] In vivo validation using xenograft models is a critical step in their preclinical development.
Mechanism of Action and Preclinical Models
Many 2-aminothiazole derivatives function by inhibiting protein kinases that are crucial for cancer cell proliferation, such as c-Met and ALK.[2] The choice of an in vivo model is therefore dictated by the genetic profile of the cancer. For example, compounds targeting c-Met are often evaluated in gastric (MKN-45) or lung (A549) cancer xenograft models where this pathway is dysregulated.[3]
A common experimental workflow involves implanting human tumor cells into immunocompromised mice. Once tumors are established, animals are randomized into vehicle control and treatment groups. The compound's efficacy is measured by the degree of tumor growth inhibition (TGI).
Caption: Standard workflow for a xenograft efficacy study.
Performance Comparison of Anticancer Derivatives
The following table summarizes in vivo data from studies on 2-aminophenyl)benzothiazole derivatives, which share a similar bioactive core and whose development informs the potential of simpler thiazoles. These compounds are noted for being activated by the CYP1A1 enzyme, which is highly expressed in sensitive cancer cells, leading to selective antitumor activity.[4]
| Compound Class | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Outcome | Reference |
| 2-(4-Amino-3-methylphenyl)benzothiazoles | Nude Mice Xenograft | Breast (MCF-7) | Not Specified | Superior potency and efficacy in vivo compared to analogues. | [4] |
| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | Nude Mice Xenograft | Breast, Ovarian | Not Specified | Enhanced efficacy and superior potency compared to the non-fluorinated parent compound. | [4] |
| Thiazole Carboxamides (e.g., Compound 51am) | BALB/c Mice | (Pharmacokinetics) | 5 mg/kg (IV), 20 mg/kg (PO) | Good pharmacokinetic profile, suggesting suitability for further development. In vivo efficacy studies are the next logical step. | [3] |
Representative Experimental Protocol: Human Tumor Xenograft Study
-
Cell Culture: Human cancer cells (e.g., breast MDA-MB-468) are cultured in appropriate media until they reach the logarithmic growth phase.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. Their immunocompromised state prevents rejection of the human tumor graft.
-
Implantation: A suspension of 5 x 10⁶ cells in 0.1 mL of saline is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a volume of approximately 100-150 mm³. Mice are then randomly assigned to a control group (vehicle) or treatment groups.
-
Compound Administration: The test compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered daily via oral gavage at specified doses. A positive control, such as a standard-of-care chemotherapy agent, is often included.
-
Monitoring: Tumor dimensions and mouse body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2. Body weight is monitored as an indicator of systemic toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. The percentage of Tumor Growth Inhibition (TGI) is calculated for each treatment group relative to the control.
Applications in Neurodegenerative Disease
The carbamate functional group is a well-established pharmacophore in drugs targeting acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease (AD).[1] Synthesizing carbamate derivatives from the thiazole scaffold allows for the development of novel cholinesterase inhibitors with potentially improved safety and efficacy profiles.
In Vivo Model: Scopolamine-Induced Amnesia
Scopolamine is a muscarinic receptor antagonist that induces transient memory deficits in rodents, mimicking some cognitive symptoms of Alzheimer's disease. This model is widely used to screen for compounds that can reverse cholinergic deficits.
Performance of a Thiazole-Carbamate Derivative
A recent study detailed the development of carbamate derivatives for AD. While the specific starting material was not this compound, the principles are directly applicable. A lead compound, C7, was tested in vivo.[5]
| Compound | Animal Model | Key Target | Dose | In Vivo Outcome | Reference |
| C7 (Carbamate Derivative) | Scopolamine-induced AD Mouse Model | Cholinesterase | 20 mg/kg | Significantly reduced cholinesterase activity in the brain. | [5] |
| C7 (Carbamate Derivative) | Acute Toxicity Mouse Model | Safety/Toxicity | Not Specified | Exhibited a superior safety profile and no hepatotoxicity compared to the parent compound tacrine. | [5] |
Experimental Protocol: Scopolamine-Induced Memory Impairment Model
-
Animals: Male C57BL/6 mice are commonly used.
-
Acclimation and Training: Mice are acclimated to the testing environment and trained in a behavioral task, such as the Y-maze or Morris water maze, to establish a baseline performance.
-
Compound Administration: The test compound is administered (e.g., intraperitoneally) 30-60 minutes before the test session.
-
Induction of Amnesia: Scopolamine (e.g., 1 mg/kg, IP) is administered approximately 30 minutes before the test session to induce memory impairment in the control group.
-
Behavioral Testing: Mice are subjected to the memory task. In a Y-maze, this involves measuring spontaneous alternation, which is impaired by scopolamine. An effective compound will reverse this impairment, bringing the alternation rate closer to that of non-amnesic mice.
-
Data Analysis: The performance of the treatment group is compared to both the vehicle-treated and scopolamine-treated control groups to determine if the compound significantly ameliorates the cognitive deficit.
Anti-Inflammatory and Other Applications
The thiazole nucleus is also explored for its anti-inflammatory properties. In vitro studies have shown that derivatives can inhibit lipopolysaccharide-induced inflammation in macrophages by downregulating the NF-kB signaling pathway.[6]
Potential In Vivo Model: LPS-Induced Endotoxemia
To translate these in vitro findings, the lipopolysaccharide (LPS)-induced endotoxemia model in mice is the standard. Administration of LPS (a component of bacterial cell walls) triggers a massive systemic inflammatory response, characterized by the release of pro-inflammatory cytokines like TNF-α and IL-6. An effective anti-inflammatory compound would suppress this cytokine storm. While specific in vivo data for derivatives of this compound in this model were not found in the initial search, it represents the logical next step for compounds showing in vitro anti-inflammatory promise.
Agricultural Science: Inhibition of Strigolactone Biosynthesis
In a novel application, this compound was used in the synthesis of carlactone (CL) derivatives to inhibit strigolactone (SL) biosynthesis in plants.[7][8] SLs are phytohormones that, when overproduced, can promote the germination of parasitic weeds.
-
In Planta Evaluation: A synthesized derivative, KCL8, which replaced a key structural moiety with a tert-butyl ester group, was evaluated. When applied to rice, it effectively reduced the levels of 4-deoxyorobanchol (4DO), a downstream product of SL biosynthesis, in the root exudates.[7] This demonstrates the utility of this chemical scaffold beyond human medicine, in the development of next-generation herbicides or plant growth regulators.
Conclusion
The chemical scaffold provided by this compound is a remarkably fruitful starting point for the development of novel therapeutic agents and other bioactive molecules. The in vivo studies highlighted in this guide, from oncology to neuropharmacology, demonstrate the broad potential of its derivatives. The consistent translation of in vitro activity into in vivo efficacy, particularly in xenograft and cognitive models, underscores the value of the 2-aminothiazole core in drug design. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds to advance the most promising candidates toward clinical evaluation.
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Li, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2247-2263. [Link]
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Torres-Piedra, M., et al. (2022). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Molecules, 27(15), 4945. [Link]
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Kountche, B. A., et al. (2023). Synthesis of Carlactone Derivatives to Develop a Novel Inhibitor of Strigolactone Biosynthesis. ACS Omega, 8(15), 13865-13872. [Link]
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A Comparative Benchmarking Guide to tert-Butyl (4-methylthiazol-2-yl)carbamate for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the strategic use of protecting groups and functionalized heterocyclic building blocks is paramount for the efficient synthesis of complex molecular architectures. Among these, tert-Butyl (4-methylthiazol-2-yl)carbamate emerges as a key intermediate, leveraging the privileged 2-aminothiazole scaffold. This guide provides an in-depth, data-driven comparison of this compound against relevant standards, offering researchers, scientists, and drug development professionals a technical resource for making informed decisions in their synthetic endeavors.
Introduction: The Significance of the 2-Aminothiazole Scaffold and the Role of the Boc Protecting Group
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, present in a wide array of biologically active compounds with demonstrated therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The inherent reactivity of the 2-amino group necessitates a robust protection strategy during multi-step syntheses. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability across a broad range of reaction conditions and its facile, selective removal under acidic conditions.[4][5] The subject of this guide, this compound, combines the desirable features of the 2-aminothiazole core with the versatility of the Boc protecting group.
Benchmarking Synthetic Efficiency: A Comparative Analysis
The efficiency of incorporating a protected building block is a critical factor in the overall success of a synthetic campaign. Here, we compare the synthesis of this compound with analogous 2-(Boc-amino)thiazole derivatives.
A common route to N-Boc protected 2-aminothiazoles involves the reaction of the corresponding 2-aminothiazole with di-tert-butyl dicarbonate (Boc₂O). The reaction yield can be influenced by substituents on the thiazole ring and the reaction conditions.
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| tert-Butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate | 2-Aminothiazol-4(5H)-one | Boc₂O, Na₂CO₃ or NaOH, THF-water, pH 10 | 86 | [6] |
| tert-Butyl (4-bromothiazol-2-yl)carbamate | tert-Butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate | N-Bromosuccinimide, PPh₃ | Not explicitly stated for this step, but the deprotected product was obtained in 94% yield from this intermediate. | [6] |
| This compound | 2-Amino-4-methylthiazole | Not explicitly detailed in the comparative context of the gathered literature. |
While a direct, side-by-side comparative synthesis under identical conditions was not found in the reviewed literature, the high yield (86%) achieved for the unsubstituted analog, tert-Butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate, sets a strong benchmark.[6] The subsequent functionalization to the bromo-derivative further demonstrates the utility of this Boc-protected intermediate.[6]
Experimental Protocol: Boc Protection of 2-Amino-4-methylthiazole
This generalized protocol is based on standard procedures for the Boc protection of amines.[5]
Materials:
-
2-Amino-4-methylthiazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-amino-4-methylthiazole (1 equivalent) in the chosen organic solvent (DCM or THF).
-
Add the base (1.1 to 1.5 equivalents of TEA or an excess of NaHCO₃).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Experimental workflow for the Boc protection of 2-amino-4-methylthiazole.
Benchmarking Stability and Deprotection: Orthogonality in Action
The stability of a protecting group is crucial for its utility in multi-step synthesis. The Boc group is known for its stability under basic and nucleophilic conditions, making it orthogonal to other common protecting groups like the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[7]
| Protecting Group | Deprotection Condition | Stability of Other Protecting Groups | Reference |
| Boc | Acidic (e.g., TFA, HCl) | Cbz: StableFmoc: Stable | [4][7] |
| Cbz | Catalytic Hydrogenolysis (H₂/Pd-C) | Boc: Stable | [4][8] |
| Fmoc | Basic (e.g., Piperidine) | Boc: StableCbz: Stable | [4][7] |
This orthogonality allows for the selective deprotection of one amine in the presence of others protected with different groups, a cornerstone of modern peptide and complex molecule synthesis.[4]
Deprotection Protocol: Cleavage of the Boc Group
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM) (for TFA deprotection)
-
Saturated aqueous sodium bicarbonate solution
Procedure (TFA Deprotection):
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC. Deprotection is usually complete within 30 minutes to 2 hours.
-
Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Caption: Mechanism of acid-catalyzed deprotection of a Boc-protected amine.
Purity Analysis: Ensuring Quality and Reproducibility
The purity of starting materials and intermediates is critical for the success of subsequent reactions and the quality of the final product.[9] A multi-pronged approach to purity analysis is recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for determining the purity of this compound and quantifying any non-volatile impurities.[10]
Typical HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of water and acetonitrile, often with 0.1% TFA.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or 254 nm.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[10][11]
Key Considerations for qNMR:
-
A certified internal standard of known purity is required.
-
The relaxation delay (d1) must be at least 5 times the longest T1 relaxation time of the analyte and internal standard signals to ensure accurate integration.
-
A high signal-to-noise ratio is necessary for precise quantification.
Experimental Protocol Outline for qNMR:
-
Accurately weigh the sample of this compound and the internal standard into an NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum using appropriate parameters for quantitative analysis.
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the absolute purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.[12]
Caption: Workflow for comprehensive purity analysis.
Biological Activity Context
While the Boc group itself is generally considered biologically inert and is removed in the final drug substance, the 2-aminothiazole core is a well-established pharmacophore.[1][2][3] The presence and nature of substituents on the thiazole ring can significantly modulate the biological activity of the resulting compounds.[13] Therefore, this compound serves as a valuable precursor for generating libraries of diverse 2-aminothiazole derivatives for screening in various biological assays. The methyl group at the 4-position can influence the steric and electronic properties of the final molecule, potentially impacting its binding to biological targets.
Conclusion
This compound is a versatile and valuable building block for drug discovery and development. Its synthesis is analogous to other high-yielding Boc-protected aminothiazoles, and the Boc group provides robust protection with well-established, orthogonal deprotection protocols. A comprehensive approach to purity analysis, combining HPLC and qNMR, is recommended to ensure the quality and reproducibility of synthetic outcomes. The strategic use of this intermediate allows for the efficient exploration of chemical space around the privileged 2-aminothiazole scaffold, facilitating the discovery of novel therapeutic agents.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. [Link]
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Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. [Link]
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Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. [Link]
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PubMed. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
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ChemRxiv. (2023). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. [Link]
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- ResearchGate. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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ResearchGate. (n.d.). t-Butyl carbamate. [Link]
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of tert-Butyl (4-methylthiazol-2-yl)carbamate in Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the selection of a protecting group is a critical decision that reverberates through the entire synthetic route, influencing yield, purity, and ultimately, the economic viability of the process. Among the myriad of choices for protecting amine functionalities, tert-Butyl (4-methylthiazol-2-yl)carbamate, a Boc-protected aminothiazole derivative, presents a unique profile of advantages and disadvantages. This guide provides an in-depth cost-benefit analysis of this reagent, comparing it with common alternatives and offering field-proven insights to aid researchers in making informed decisions.
Introduction to this compound
This compound is a key intermediate in organic and medicinal chemistry.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the 2-amino position of the 4-methylthiazole scaffold renders the amine nucleophilicity sufficiently attenuated, allowing for selective reactions at other positions of the thiazole ring.[2] The thiazole moiety itself is a privileged structure in drug discovery, appearing in a wide array of approved therapeutic agents.[3][4] This makes its derivatives, including our subject compound, valuable building blocks in the synthesis of complex bioactive molecules.[5][6]
The primary role of this reagent is to introduce the 2-amino-4-methylthiazole core into a target molecule in a controlled manner. The Boc group is favored for its stability under a wide range of reaction conditions, yet it can be readily cleaved under acidic conditions, a cornerstone of orthogonal protection strategies in multi-step synthesis.[7]
The Core of the Matter: Cost-Benefit Analysis
The decision to use this compound hinges on a careful balance of its cost, the efficiency it brings to a synthetic sequence, and the performance of viable alternatives.
2.1. Direct Cost Analysis
The initial procurement cost is a straightforward, yet significant, factor. As a specialized reagent, this compound is considerably more expensive than its unprotected precursor, 2-amino-4-methylthiazole.
| Compound | Supplier Example | Purity | Price (USD, Approx.) | Cost per Gram (USD, Approx.) |
| This compound | Sigma-Aldrich[8] | 97% | Varies | High |
| 2-Amino-4-methylthiazole | Sigma-Aldrich | 98% | Varies | Low |
Note: Prices are subject to change and vary between suppliers. This table is for illustrative purposes to highlight the relative cost difference.
The significant price premium for the pre-protected starting material necessitates a careful evaluation of its benefits in the subsequent synthetic steps.
2.2. Indirect Costs and Benefits: A Deeper Dive
The true value of a reagent is often hidden in the indirect costs and benefits associated with its use.
-
Time Savings: Utilizing a pre-protected building block can eliminate one or two synthetic steps (protection and subsequent purification), leading to significant time savings in a research or production timeline.
-
Increased Overall Yield: While the initial cost is high, bypassing a protection step can lead to a higher overall yield for the entire synthetic sequence, as each step inevitably involves some product loss.
-
Simplified Purification: The protection of 2-amino-4-methylthiazole can sometimes be a challenging reaction to drive to completion and purify. Using the pre-protected version can circumvent these potential difficulties.
-
Process Robustness: For large-scale synthesis, the reliability and reproducibility of each step are paramount. The use of a well-defined, pre-protected intermediate can contribute to a more robust and predictable process.
Comparative Analysis with Alternative Strategies
The primary alternative to using pre-synthesized this compound is the in-situ or prior protection of 2-amino-4-methylthiazole.
Alternative 1: Direct Boc Protection of 2-Amino-4-methylthiazole
This is the most common alternative. The reaction typically involves treating 2-amino-4-methylthiazole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Workflow Comparison:
Caption: Comparison of synthetic workflows.
Experimental Data Snapshot:
| Parameter | In-House Boc Protection | Using Pre-Protected Reagent |
| Starting Material Cost | Low (cost of 2-amino-4-methylthiazole + (Boc)₂O) | High |
| Typical Yield of Protection Step | 80-95% (can be variable) | N/A |
| Time for Protection & Purification | 8-24 hours | 0 hours |
| Overall Yield (Hypothetical 3-step sequence) | Potentially Lower | Potentially Higher |
| Process Development Effort | Higher (optimization of protection required) | Lower |
Causality Behind Experimental Choices: The choice between these strategies often depends on the scale of the synthesis. For small-scale, exploratory work, the convenience of the pre-protected reagent may outweigh its cost. For large-scale campaigns, the cost savings of performing the protection in-house become more significant, justifying the initial process development effort.
Alternative 2: Use of Other Protecting Groups
While Boc is a common choice, other protecting groups could be considered for the 2-amino-4-methylthiazole moiety.
-
Carboxybenzyl (Cbz): Another common amine protecting group, typically removed by catalytic hydrogenation. This may offer an orthogonal deprotection strategy if other parts of the molecule are acid-sensitive.
-
Acetyl (Ac): A simple and inexpensive protecting group, but its removal often requires harsh basic or acidic conditions that may not be compatible with complex molecules.
The selection of an alternative protecting group would necessitate a thorough evaluation of its compatibility with the planned synthetic route.
Experimental Protocols
Protocol 1: Boc Protection of 2-Amino-4-methylthiazole
This protocol is a representative procedure for the in-house synthesis of this compound.
-
Dissolution: Dissolve 2-amino-4-methylthiazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.2 eq) or 4-(dimethylamino)pyridine (DMAP, 0.1 eq), to the solution.
-
Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Self-Validating System: The success of this protocol is validated by obtaining the desired product with a high degree of purity, as confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, with yields typically in the range of 80-95%.
Protocol 2: Deprotection of this compound
This protocol outlines the removal of the Boc group.
-
Dissolution: Dissolve this compound in an appropriate solvent, such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrogen chloride (HCl) in dioxane (4 M), to the solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting salt can often be used directly in the next step or neutralized with a base and purified.
Caption: Key experimental workflows.
Conclusion and Recommendations
The choice between purchasing this compound and preparing it in-house is a classic "buy vs. build" decision in chemical synthesis.
-
For early-stage research, medicinal chemistry, and small-scale synthesis: The high upfront cost of the pre-protected reagent is often justified by the significant time savings and the ability to rapidly advance a synthetic sequence. The convenience and reliability it offers are paramount when speed is of the essence.
-
For process development, scale-up, and large-scale manufacturing: The economic advantages of in-house protection become increasingly compelling. The initial investment in process optimization for the Boc protection step can lead to substantial cost savings in the long run.
Ultimately, the most cost-effective strategy is context-dependent. A thorough analysis of the specific project goals, timelines, available resources, and the scale of the synthesis is essential to make the optimal decision. This guide provides the foundational data and logical framework to empower researchers and drug development professionals to navigate this choice with confidence.
References
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Li, P., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Beilstein Journal of Organic Chemistry, 5, 28. [Link]
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Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
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Yang, J. W., Pan, S. C., & List, B. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 85, 1-9. [Link]
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Chen, K., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Advances in Computer Science Research, 59, 210-213. [Link]
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Al-Ghorbani, M., et al. (2023). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry, 47(34), 16039-16053. [Link]
-
Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
Turo, K. M., & Contestabile, R. (2010). Organic Carbamates in Drug Design and Medicinal Chemistry. Current Medicinal Chemistry, 17(24), 2634–2654. [Link]
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Isidro-Llobet, A., et al. (2011). Dual protection of amino functions involving Boc. RSC Advances, 1(6), 995-1004. [Link]
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Chemsrc. tert-Butyl (4-((methylamino)methyl)thiazol-2-yl)carbamate | 1108712-04-4. [Link]
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ResearchGate. t-Butyl carbamate. [Link]
-
Bunev, A. S., et al. (2013). Synthesis of thiazole-containing amino acids based on asparagine. Russian Chemical Bulletin, 62(8), 1876-1880. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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Chufan, EE., et al. (2012). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 55(2), 857-869. [Link]
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Loev, B., Kormendy, M. F., & Goodman, M. M. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 15. [Link]
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International Journal of Advanced Research in Science, Communication and Technology. A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. [Link]
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Neliti. An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. [Link]
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Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2005). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 82, 98. [Link]
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Nallamothu, B., et al. (2019). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 24(18), 3326. [Link]
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ResearchGate. tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate. [Link]
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Ayati, A., et al. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Journal of Chemical and Pharmaceutical Research, 7(6), 849-856. [Link]
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Bailey, J. L., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54644. [Link]
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MDPI. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl (4-methylthiazol-2-yl)carbamate
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-Butyl (4-methylthiazol-2-yl)carbamate (CAS No. 848472-44-6), ensuring the protection of personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to scientific integrity and operational excellence.
Hazard Assessment and Immediate Safety Protocols
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. This compound is classified with specific risks that dictate its handling and disposal requirements.
Hazard Identification
This compound is categorized under the Globally Harmonized System (GHS) with the following primary hazards.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
The presence of the GHS07 pictogram (exclamation mark) serves as an immediate visual warning for these hazards.
Required Personal Protective Equipment (PPE)
Given the identified hazards, all personnel handling this compound, including for disposal, must wear appropriate PPE to prevent exposure.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for integrity before each use.[1][2]
-
Body Protection : A laboratory coat must be worn to prevent skin contact.[1]
-
Respiratory Protection : All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][3]
Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.[4]
-
Evacuate and Ventilate : Ensure the area is well-ventilated, preferably within a fume hood. For larger spills, evacuate non-essential personnel from the immediate vicinity.[1]
-
Contain the Spill : Use an inert, non-combustible absorbent material like sand, vermiculite, or a universal chemical binder to cover and contain the spill.[1][4]
-
Collect Waste : Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[1][4]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water, followed by a solvent rinse if necessary). All cleaning materials (wipes, absorbent pads) must also be collected as hazardous waste.[4]
Waste Characterization and Segregation
Proper disposal begins with correctly identifying the waste stream. Based on its toxicological properties, this compound must be managed as hazardous chemical waste.
Regulatory Framework
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6][7] These regulations provide a "cradle-to-grave" framework for hazardous waste management.[5] Additionally, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires laboratories to establish a Chemical Hygiene Plan (CHP) that includes procedures for safe waste removal.[3][8][9]
Crucially, this chemical waste must never be poured down the drain. [1][10] Drain disposal of hazardous materials is a regulatory violation and can damage plumbing systems and contaminate waterways.[10][11]
Waste Segregation
To prevent dangerous chemical reactions, waste must be properly segregated.[12]
-
Solid Waste : Collect un-used or contaminated solid this compound, along with contaminated consumables (e.g., weigh boats, contaminated wipes), in a dedicated, clearly labeled solid hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container.
-
Incompatibilities : This compound should be stored away from strong oxidizing agents.[1] Therefore, its waste should not be mixed with waste streams containing strong oxidizers.
On-Site Waste Accumulation and Storage
Laboratories must follow specific procedures for the temporary storage of hazardous waste before its collection by a licensed disposal vendor.
Satellite Accumulation Areas (SAAs)
Hazardous waste must be stored in a designated SAA, which must be at or near the point of generation.[10][13] This prevents the transport of open waste containers through the laboratory.
Container Requirements
-
Compatibility : Use containers made of a material compatible with the waste (e.g., HDPE or glass for liquids). Ensure the container is in good condition with no leaks or cracks.[12]
-
Labeling : The waste container must be labeled with the words "Hazardous Waste" and a full description of its contents, including the name "this compound" and any solvents present.[12][14] The label should also indicate the primary hazards (e.g., "Toxic," "Irritant").
-
Closure : Waste containers must be kept tightly closed at all times, except when actively adding waste.[1][13] This minimizes the release of vapors and prevents spills.
The following diagram outlines the logical workflow for handling and preparing this chemical for disposal.
Final Disposal Procedure
The final step is the removal and disposal of the waste by a certified professional service.
Professional Disposal
Disposal of this compound must be conducted through an approved and licensed waste disposal company.[1] These companies are equipped to handle, transport, and dispose of hazardous chemicals in compliance with all federal, state, and local regulations.[5][15]
Recommended Disposal Method
The recommended method for the final disposal of this organic compound is high-temperature incineration at a permitted hazardous waste facility.[1] Incineration ensures the complete destruction of the chemical, breaking it down into less harmful components. Upon thermal decomposition, this compound may produce hazardous gases, including carbon oxides, nitrogen oxides, and sulfur oxides, which must be managed by the facility's emission control systems.[1]
By adhering to this comprehensive disposal plan, laboratories can ensure they are not only compliant with all relevant regulations but are also upholding the highest standards of safety and environmental stewardship.
References
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
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What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone. Retrieved from [Link]
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Hazardous Waste. (n.d.). US EPA. Retrieved from [Link]
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Waste, Chemical, and Cleanup Enforcement. (2025). US EPA. Retrieved from [Link]
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The Federal EPA Hazardous Waste Regulations Are Found Where? (2024). CountyOffice.org. Retrieved from [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US EPA. Retrieved from [Link]
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OSHA Guidelines For Labeling Laboratory Chemicals. (2014). Spill Containment Blog. Retrieved from [Link]
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Laboratory Safety Guidance. (n.d.). OSHA. Retrieved from [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Retrieved from [Link]
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OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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- 8. md.rcm.upr.edu [md.rcm.upr.edu]
- 9. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 15. epa.gov [epa.gov]
Navigating the Unseen: A Guide to Safely Handling tert-Butyl (4-methylthiazol-2-yl)carbamate
For Immediate Implementation: This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl (4-methylthiazol-2-yl)carbamate. As a Senior Application Scientist, my aim is to instill a deep sense of confidence and trust in your laboratory practices by providing a procedural guide that is not only technically accurate but also grounded in field-proven experience. Adherence to these guidelines is paramount for ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
The primary known hazards associated with this compound are indicated by the GHS07 pictogram, signifying that the substance is harmful.[2] The hazard statements provide a more detailed picture of the potential risks:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
The carbamate functional group suggests potential for skin absorption, while the thiazole moiety, a common scaffold in biologically active compounds, warrants careful handling due to the diverse pharmacological activities and potential toxicities of its derivatives.[1][4][5] Given these potential hazards, a proactive and cautious approach is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in preventing the identified hazards.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when there is a splash hazard.[1][6] | Protects against splashes and airborne particles that could cause serious eye irritation.[1] |
| Skin Protection | Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves for any signs of degradation or perforation before each use.[1] | Carbamates can potentially be absorbed through the skin.[1] Protective gloves provide a critical barrier to prevent direct contact and subsequent skin irritation. |
| Lab Coat: A standard laboratory coat. For larger quantities or when there is an increased risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1] | Minimizes skin exposure to the compound. | |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate engineering controls (e.g., a certified chemical fume hood). If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.[1][7] | Inhalation may cause respiratory irritation.[1] Engineering controls are the primary means of mitigating this risk. Respirators provide an additional layer of protection when engineering controls are insufficient or during emergency situations. |
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure to hazardous chemicals. When handling this compound, the following should be in place:
-
Ventilation: Always handle this compound in a well-ventilated area. For all procedures that may generate dust or aerosols, such as weighing or transferring the solid, a certified chemical fume hood is mandatory.[3]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7]
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol outlines the safe handling of this compound from receipt to disposal.
Preparation
-
Inspect Container: Before handling, visually inspect the container for any signs of damage or leaks.[7]
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Gather all necessary equipment and reagents.
Handling the Compound
-
Weighing: If weighing the solid, do so within the chemical fume hood to contain any dust.[7] Use a spatula for transfers and avoid creating dust clouds.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Storage: Keep the container tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][6]
Cleanup and Decontamination
-
Work Area: Clean the work area thoroughly after each use.
-
Glassware: Decontaminate all glassware that has come into contact with the compound.
-
PPE Removal: Remove and dispose of gloves and any other disposable PPE in the appropriate waste stream. Wash hands thoroughly with soap and water after removing gloves.[8]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
-
Solid Waste: Collect unused or waste solid this compound in a clearly labeled, sealed container for hazardous waste.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container.[7]
-
Contaminated Materials: Any materials, such as gloves or paper towels, that are contaminated with the compound should be disposed of as hazardous waste.
Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.[3]
Visualizing the Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[7] For larger spills, evacuate the area and contact your institution's EHS office.
By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety and excellence within your research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 848472-44-6 [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
